m-PEG3-Hydrazide
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-[2-(2-methoxyethoxy)ethoxy]propanehydrazide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18N2O4/c1-12-4-5-14-7-6-13-3-2-8(11)10-9/h2-7,9H2,1H3,(H,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJMLYJDSDRJZNM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOCCOCCC(=O)NN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Applications of m-PEG3-Hydrazide
For Researchers, Scientists, and Drug Development Professionals
Introduction:
m-PEG3-Hydrazide is a heterobifunctional linker molecule integral to modern bioconjugation and drug development. It features a methoxy-terminated triethylene glycol (PEG3) spacer, which imparts hydrophilicity and biocompatibility, and a terminal hydrazide group (-CONHNH₂).[1] This hydrazide moiety is highly reactive towards carbonyl groups (aldehydes and ketones), forming a stable, yet often cleavable, hydrazone linkage.[2][3] These characteristics make this compound a versatile tool for a range of applications, including the synthesis of antibody-drug conjugates (ADCs), the development of proteolysis-targeting chimeras (PROTACs), and the modification of proteins and peptides to enhance their therapeutic properties.[4]
The monodisperse nature of the PEG3 chain ensures molecular uniformity and a precise spacer length, which is critical for optimizing the pharmacokinetics and pharmacodynamics of the resulting conjugates. This guide provides a comprehensive overview of the core applications of this compound, detailed experimental protocols, quantitative data on reaction and bond stability, and visualizations of relevant biological pathways and experimental workflows.
Core Applications of this compound
The utility of this compound stems from the specific reactivity of the hydrazide group and the beneficial properties of the PEG spacer.
-
Bioconjugation and PEGylation: The primary application of this compound is in the covalent attachment of the PEG chain to biomolecules. This process, known as PEGylation, can improve the solubility and stability of hydrophobic drugs and proteins. The PEG chain can also shield biomolecules from enzymatic degradation and reduce their immunogenicity. The hydrazide group allows for site-specific conjugation to molecules containing aldehyde or ketone functionalities.
-
Antibody-Drug Conjugates (ADCs): In the field of oncology, this compound can be used as a linker to attach potent cytotoxic drugs to monoclonal antibodies (mAbs). The antibody targets a specific antigen on cancer cells, and upon internalization, the hydrazone bond can be cleaved in the acidic environment of endosomes or lysosomes, releasing the cytotoxic payload. This targeted delivery enhances the therapeutic efficacy of the drug while minimizing off-target toxicity.
-
PROTAC Development: this compound is employed as a linker in the synthesis of PROTACs. PROTACs are chimeric molecules that recruit an E3 ubiquitin ligase to a target protein, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The PEG linker connects the ligand that binds to the target protein and the ligand that binds to the E3 ligase.
-
Drug Delivery and Formulation: The PEGylation of small molecule drugs using this compound can significantly improve their pharmacokinetic profiles. The increased hydrophilicity can enhance solubility, while the increased hydrodynamic volume can prolong circulation half-life by reducing renal clearance.
-
Diagnostics and Imaging: The linker can be used to attach imaging agents or diagnostic probes to targeting moieties like antibodies or peptides, facilitating their delivery to specific tissues for diagnostic purposes.
Reaction Mechanism and Stability
The conjugation of this compound to a target molecule is primarily achieved through the reaction of its hydrazide group with an aldehyde or ketone to form a hydrazone bond.
Hydrazone Bond Formation
This reaction is a nucleophilic addition-elimination. The nitrogen atom of the hydrazide acts as a nucleophile, attacking the electrophilic carbonyl carbon. This is followed by the elimination of a water molecule to form the carbon-nitrogen double bond of the hydrazone. The reaction is typically carried out in a slightly acidic buffer (pH 5-7) to facilitate the reaction. The efficiency of the reaction can be enhanced by the use of a catalyst, such as aniline.
Stability of the Hydrazone Bond
A key feature of the hydrazone bond is its pH-dependent stability. It is relatively stable at physiological pH (~7.4) but is susceptible to hydrolysis under acidic conditions (e.g., pH < 6). This property is advantageous for drug delivery systems designed to release their payload in the acidic microenvironments of tumors or within cellular compartments like endosomes and lysosomes.
The stability of the hydrazone bond is also influenced by the structure of the parent carbonyl compound. Hydrazones derived from aromatic aldehydes are generally more stable to acid hydrolysis than those formed from aliphatic aldehydes due to resonance stabilization.
Quantitative Data
The following tables summarize key quantitative data regarding the reaction kinetics and stability of hydrazone bonds formed from hydrazide-PEG linkers.
Table 1: Reaction Kinetics of Hydrazone Formation
| pH | Second-Order Rate Constant (k₁) (M⁻¹s⁻¹) | Fold Rate Enhancement (with 10 mM Aniline) |
|---|---|---|
| 5.7 | 0.21 ± 0.01 | ~70-fold |
| 4.5 | 0.49 ± 0.02 | ~20-fold |
Data derived from model peptide systems and may vary depending on the specific biomolecule and reaction conditions.
Table 2: pH-Dependent Stability of Hydrazone Bonds
| Hydrazone Type | pH | Half-life (t₁/₂) |
|---|---|---|
| Aliphatic Aldehyde | 7.4 | 20 - 150 minutes |
| 5.5 | < 2 minutes | |
| Aromatic Aldehyde | 7.4 | Highly stable (> 72 hours) |
| 5.5 | Highly stable (> 48 hours) |
Data is based on studies with PEG-lipid conjugates and provides a general indication of stability trends.
Experimental Protocols
Protocol 1: General Procedure for Conjugation of this compound to an Aldehyde-Containing Molecule
This protocol provides a general guideline for the conjugation of this compound to a molecule containing an aldehyde group.
Materials:
-
This compound
-
Aldehyde-containing molecule
-
Conjugation Buffer (e.g., 0.1 M sodium acetate, pH 5.5)
-
Aniline (optional, as catalyst)
-
Quenching solution (e.g., 1 M glycine, pH 5.5)
-
Purification system (e.g., Size Exclusion Chromatography - SEC)
Procedure:
-
Dissolve the aldehyde-containing molecule in the conjugation buffer.
-
Dissolve this compound in the conjugation buffer to a stock concentration of 10-50 mM.
-
Add a 20- to 50-fold molar excess of the this compound solution to the solution of the aldehyde-containing molecule.
-
If using a catalyst, add aniline to a final concentration of 10-20 mM.
-
Incubate the reaction mixture for 2 to 4 hours at room temperature with gentle stirring. For sensitive molecules, the reaction can be performed at 4°C overnight.
-
(Optional) Quench the reaction by adding a quenching solution to a final concentration of 100 mM and incubating for 30 minutes.
-
Purify the conjugate to remove unreacted this compound and other small molecules using SEC or dialysis.
-
Characterize the final conjugate using appropriate analytical techniques such as mass spectrometry, HPLC, or NMR spectroscopy to confirm conjugation and determine purity.
Protocol 2: Site-Specific Conjugation to a Glycoprotein via Periodate Oxidation
This protocol describes the site-specific conjugation of this compound to the carbohydrate moieties of a glycoprotein, such as a monoclonal antibody.
Step 1: Generation of Aldehyde Groups on the Glycoprotein
-
Prepare the glycoprotein at a concentration of 1-10 mg/mL in an oxidation buffer (e.g., 0.1 M sodium acetate, pH 5.5).
-
Prepare a fresh solution of sodium periodate (NaIO₄) in the oxidation buffer.
-
Add the sodium periodate solution to the glycoprotein solution to a final concentration of 1-2 mM.
-
Incubate the reaction mixture in the dark for 30 minutes at room temperature.
-
Quench the reaction by adding glycerol to a final concentration of 15 mM and incubate for 5 minutes at room temperature.
-
Remove excess periodate and glycerol by buffer exchange into the conjugation buffer (e.g., 0.1 M sodium acetate, pH 5.5) using a desalting column.
Step 2: Conjugation with this compound
-
Follow the general conjugation procedure described in Protocol 1, using the oxidized glycoprotein as the aldehyde-containing molecule.
Visualizations
Signaling Pathway: PROTAC-Mediated Protein Degradation
Caption: PROTACs utilize the ubiquitin-proteasome system for targeted protein degradation.
Experimental Workflow: Antibody-Drug Conjugate (ADC) Synthesis
Caption: Workflow for site-specific ADC synthesis using this compound.
This compound is a powerful and versatile tool in the fields of bioconjugation, drug delivery, and proteomics. Its well-defined structure, coupled with the specific reactivity of the hydrazide group and the beneficial properties of the PEG spacer, allows for the creation of sophisticated and effective therapeutic and diagnostic agents. The pH-sensitive nature of the resulting hydrazone bond provides an elegant mechanism for controlled drug release. A thorough understanding of the reaction conditions, stability profiles, and appropriate analytical characterization is essential for the successful application of this valuable linker in research and development.
References
An In-depth Technical Guide to the Core Chemical Properties of m-PEG3-Hydrazide
For Researchers, Scientists, and Drug Development Professionals
Introduction
m-PEG3-Hydrazide is a heterobifunctional crosslinker that plays a pivotal role in the field of bioconjugation and drug development. It features a methoxy-terminated triethylene glycol (m-PEG3) spacer and a terminal hydrazide functional group. The PEG spacer enhances hydrophilicity, improves the pharmacokinetic profile of conjugated molecules, and provides a flexible linker arm. The hydrazide moiety allows for the specific and efficient formation of hydrazone bonds with aldehydes and ketones, a reaction widely employed for the targeted modification of proteins, peptides, and other biomolecules. This guide provides a comprehensive overview of the core chemical properties, experimental protocols, and key applications of this compound.
Core Chemical and Physical Properties
The fundamental properties of this compound are summarized in the table below, providing a quick reference for laboratory use.
| Property | Value | Reference |
| Molecular Formula | C8H18N2O4 | [1] |
| Molecular Weight | 206.24 g/mol | [1] |
| CAS Number | 1442104-10-0 | [1][2] |
| Appearance | Colorless liquid or solid | [] |
| Purity | Typically >95% | |
| Solubility | Soluble in water, DMSO, DMF, and other polar organic solvents. Specific quantitative data is not widely published, but analogous compounds suggest good aqueous solubility (~10 mg/mL). | |
| Storage | Store at -20°C for long-term stability. Avoid repeated freeze-thaw cycles. |
Reactivity and Mechanism of Action
The primary utility of this compound lies in the reactivity of its terminal hydrazide group (-CONHNH2) with carbonyl compounds (aldehydes and ketones). This reaction, known as hydrazone ligation, proceeds via a nucleophilic addition-elimination mechanism to form a stable carbon-nitrogen double bond (hydrazone).
The reaction is most efficient under mildly acidic conditions (pH 5-7). The acidic environment protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and facilitating the nucleophilic attack by the terminal nitrogen of the hydrazide. This is followed by the elimination of a water molecule to form the hydrazone bond. The reaction can be accelerated by the addition of a catalyst, such as aniline.
Caption: Mechanism of Hydrazone Bond Formation.
Experimental Protocols
General Protocol for Protein Conjugation via Oxidized Glycans
This protocol describes the conjugation of this compound to a glycoprotein by first oxidizing its carbohydrate moieties to generate aldehyde groups.
Materials:
-
Glycoprotein solution (e.g., antibody) in a suitable buffer (e.g., PBS, pH 7.4)
-
Sodium periodate (NaIO₄) solution (freshly prepared, e.g., 100 mM in water)
-
Glycerol solution (1 M in water)
-
This compound
-
Conjugation buffer (e.g., 0.1 M sodium acetate, pH 5.5)
-
Aniline (optional, as a catalyst)
-
Desalting columns (e.g., Zeba™ Spin Desalting Columns, 7K MWCO)
-
Purification system (e.g., Size Exclusion Chromatography - SEC)
Procedure:
-
Oxidation of Glycoprotein:
-
Prepare the glycoprotein at a concentration of 1-10 mg/mL in PBS, pH 7.4.
-
Add sodium periodate to a final concentration of 1-10 mM.
-
Incubate the reaction in the dark for 30 minutes at room temperature.
-
Quench the reaction by adding glycerol to a final concentration of 15 mM and incubate for 5 minutes.
-
Remove excess periodate and byproducts by buffer exchange into the conjugation buffer using a desalting column.
-
-
Conjugation Reaction:
-
Dissolve this compound in the conjugation buffer to a stock concentration of 10-50 mM.
-
Add a 20-50 molar excess of this compound to the oxidized glycoprotein solution.
-
(Optional) For a catalyzed reaction, add aniline to a final concentration of 10-20 mM.
-
Incubate the reaction mixture for 2-4 hours at room temperature with gentle mixing.
-
-
Purification:
-
Purify the conjugate from excess reagents using SEC.
-
Monitor the elution profile by absorbance at 280 nm and collect the fractions corresponding to the conjugated protein.
-
-
Characterization:
-
Characterize the final product for the degree of PEGylation, purity, and aggregation using techniques such as SDS-PAGE, mass spectrometry, and SEC.
-
Caption: Workflow for Glycoprotein Conjugation.
Application in PROTACs
This compound is a valuable linker for the synthesis of Proteolysis-Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein. The PEG linker in this compound provides the necessary spacing and flexibility for the formation of a stable ternary complex between the target protein, the PROTAC, and the E3 ligase.
General Protocol for PROTAC Synthesis
This protocol outlines a general strategy for synthesizing a PROTAC using this compound to link a target protein ligand (warhead) containing an aldehyde or ketone to an E3 ligase ligand.
Materials:
-
Warhead with a carbonyl group
-
E3 ligase ligand
-
This compound
-
Appropriate solvents (e.g., DMF, DMSO)
-
Coupling reagents (if forming an amide bond with the other end of the linker)
-
Purification system (e.g., HPLC)
Procedure:
-
Reaction of this compound with the Warhead:
-
Dissolve the warhead containing an aldehyde or ketone in a suitable solvent.
-
Add a slight molar excess of this compound.
-
Stir the reaction at room temperature until completion, monitoring by LC-MS.
-
Purify the resulting warhead-linker conjugate.
-
-
Coupling of the Warhead-Linker to the E3 Ligase Ligand:
-
This step will depend on the functional group on the E3 ligase ligand and the other end of the linker used (if not this compound). If a bifunctional linker with a hydrazide and another reactive group is used, a subsequent reaction is performed. For simplicity, this protocol assumes the E3 ligase ligand is modified to react with the methoxy end of the PEG, which is less common. A more typical approach involves a linker with two reactive ends.
-
Note: PROTAC synthesis is a complex process often requiring multi-step organic synthesis. The above is a simplified representation of one possible step.
Caption: Conceptual Synthesis of a PROTAC.
Stability and Storage
This compound should be stored at -20°C in a dry environment to prevent degradation. The stability of the hydrazone bond formed upon conjugation is pH-dependent. It is relatively stable at neutral pH (around 7.4) but is susceptible to hydrolysis under acidic conditions (pH < 6). This pH sensitivity can be exploited for the controlled release of drugs in the acidic microenvironment of tumors or within endosomes and lysosomes.
Summary of Reaction Conditions for Hydrazone Formation
| Parameter | Recommended Condition | Notes |
| pH | 5.0 - 7.0 | Optimal for hydrazone formation. |
| Temperature | Room Temperature (20-25°C) | Reaction can be performed at 4°C for longer durations with sensitive molecules. |
| Reaction Time | 2 - 4 hours | Can be extended for less reactive carbonyls or lower concentrations. |
| Catalyst | Aniline (10-20 mM) | Can significantly increase reaction efficiency. |
| Molar Ratio | 20-50 fold molar excess of hydrazide | Helps to drive the reaction to completion. |
Troubleshooting Guide for Conjugation Reactions
| Issue | Possible Cause | Suggested Solution |
| Low or No Conjugation | Inefficient oxidation of the biomolecule. | Ensure the periodate solution is fresh and the reaction is protected from light. Optimize periodate concentration and reaction time. |
| Incorrect pH of the conjugation buffer. | Verify the pH of the buffer is within the optimal range (5.0-7.0). | |
| Inactive this compound. | Ensure proper storage of the reagent. Use a fresh aliquot. | |
| Precipitation of Protein | High concentration of organic solvent (if used to dissolve the linker). | Minimize the amount of organic solvent. Add the linker solution dropwise to the protein solution with gentle stirring. |
| Protein instability at the reaction pH. | Perform the reaction at a pH where the protein is more stable, potentially with the use of a catalyst to maintain efficiency. | |
| Low Recovery After Purification | Non-specific binding to the purification column. | Pre-equilibrate the column with a blocking agent (e.g., BSA) if necessary. Optimize the mobile phase. |
| Aggregation of the conjugate. | Analyze the sample for aggregates by SEC. Optimize reaction conditions to minimize over-labeling. |
Conclusion
This compound is a versatile and valuable reagent for researchers in bioconjugation, drug delivery, and proteomics. Its well-defined structure, hydrophilicity, and specific reactivity with carbonyls make it an ideal choice for creating stable yet potentially cleavable linkages. Understanding its core chemical properties and optimizing reaction conditions are crucial for the successful design and synthesis of novel bioconjugates and targeted therapeutics. The protocols and data presented in this guide provide a solid foundation for the effective application of this compound in various research and development endeavors.
References
Technical Guide: m-PEG3-Hydrazide for Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of m-PEG3-Hydrazide, a heterobifunctional crosslinker pivotal in the field of bioconjugation and drug development. This document outlines its chemical structure, molecular weight, and provides a detailed experimental protocol for its application in modifying biomolecules.
Core Concepts: Structure and Physicochemical Properties
This compound is a versatile molecule featuring a methoxy-terminated polyethylene glycol (PEG) chain and a reactive hydrazide group. The PEG linker enhances the solubility and biocompatibility of the molecule it is conjugated to, while the hydrazide moiety allows for specific covalent attachment to carbonyl groups (aldehydes or ketones).
It is important to note that the nomenclature for PEG linkers can vary between suppliers. The compound with CAS number 1449390-68-4 is sometimes referred to as this compound or m-PEG4-Hydrazide. This guide refers to the structure with the IUPAC name 3-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]propanehydrazide.
Chemical Structure:
Data Presentation: Physicochemical Properties
| Property | Value | Reference |
| CAS Number | 1449390-68-4 | [][2][3] |
| Molecular Formula | C₁₀H₂₂N₂O₅ | [][2] |
| Molecular Weight | 250.29 g/mol | |
| IUPAC Name | 3-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]propanehydrazide | |
| Appearance | Colorless Liquid | |
| Purity | >97% | |
| Solubility | Water, DMF, DCM |
Mechanism of Action: Hydrazone Bond Formation
The primary application of this compound in bioconjugation lies in the reaction of its hydrazide group with an aldehyde or ketone functional group on a target molecule. This reaction forms a stable hydrazone bond. This specific reactivity allows for the targeted modification of biomolecules, such as glycoproteins (after oxidation of their sugar moieties to aldehydes) or proteins engineered to contain ketone handles.
Experimental Protocols: A Representative Bioconjugation Workflow
The following protocol is a general guideline for the conjugation of this compound to a protein containing an aldehyde group. Optimization of reaction conditions (e.g., pH, temperature, and reactant concentrations) is recommended for each specific application.
Materials:
-
Protein with accessible aldehyde groups (e.g., oxidized glycoprotein)
-
This compound
-
Conjugation Buffer: 0.1 M Sodium Acetate, pH 5.5
-
Quenching Solution: 1 M Glycine, pH 5.5
-
Purification system (e.g., Size Exclusion Chromatography - SEC)
-
Aniline (optional, as a catalyst)
Procedure:
-
Protein Preparation:
-
If starting with a glycoprotein, oxidize the sialic acid residues to generate aldehyde groups. This can be achieved by treating the protein with a mild oxidizing agent like sodium periodate.
-
After oxidation, remove excess reagents by buffer exchange into the Conjugation Buffer.
-
-
Conjugation Reaction:
-
Dissolve the protein in the Conjugation Buffer to a final concentration of 1-10 mg/mL.
-
Prepare a stock solution of this compound in the Conjugation Buffer.
-
Add a 20-50 molar excess of the this compound solution to the protein solution.
-
(Optional) For catalysis, aniline can be added to a final concentration of 10-20 mM.
-
Incubate the reaction mixture for 2-12 hours at room temperature or 4°C with gentle mixing.
-
-
Quenching (Optional):
-
To stop the reaction, a quenching reagent that reacts with the excess hydrazide can be added.
-
-
Purification:
-
Remove excess this compound and other reaction byproducts from the conjugated protein using a suitable purification method, such as SEC or dialysis.
-
-
Characterization:
-
Characterize the resulting conjugate to determine the degree of labeling (e.g., using mass spectrometry) and confirm its purity.
-
Visualization of the Bioconjugation Workflow
The following diagram illustrates the key steps in a typical bioconjugation experiment using this compound.
Caption: A schematic overview of the bioconjugation process using this compound.
Applications in Research and Drug Development
The unique properties of this compound make it a valuable tool in various applications:
-
PEGylation: The process of attaching PEG chains to proteins, peptides, or small molecules to improve their pharmacokinetic and pharmacodynamic properties.
-
Antibody-Drug Conjugates (ADCs): this compound can be used as a linker to attach cytotoxic drugs to antibodies, enabling targeted drug delivery to cancer cells.
-
PROTACs: In the development of PROteolysis TArgeting Chimeras, this linker can connect a target-binding ligand and an E3 ligase-binding ligand.
-
Surface Modification: Immobilization of biomolecules onto surfaces for applications in biosensors and diagnostics.
References
An In-depth Technical Guide on the Mechanism of Action of m-PEG3-Hydrazide in Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mechanism of action of m-PEG3-Hydrazide in bioconjugation. It details the underlying chemistry, reaction kinetics, stability of the resulting conjugates, and experimental considerations.
Core Mechanism of Action: Hydrazone Bond Formation
The primary mechanism of action for this compound in bioconjugation is the formation of a stable hydrazone bond with a carbonyl group (an aldehyde or a ketone) on a target biomolecule. This reaction, a type of imine formation, is highly chemoselective, allowing for the specific labeling of biomolecules.[1][2]
The process can be broken down into two main steps:
-
Nucleophilic Attack: The terminal hydrazide group (-NH-NH2) of the this compound acts as a potent α-effect nucleophile.[3] It attacks the electrophilic carbonyl carbon of the aldehyde or ketone on the target molecule. This leads to the formation of a tetrahedral carbinolamine intermediate.[4][5]
-
Dehydration: The carbinolamine intermediate is unstable and undergoes acid-catalyzed dehydration (elimination of a water molecule) to form a stable carbon-nitrogen double bond (C=N), resulting in the final hydrazone-linked conjugate.
The reaction is reversible, and the stability of the hydrazone bond is pH-dependent. The linkage is generally stable at physiological pH (~7.4) but becomes more labile under acidic conditions, which can be advantageous for drug delivery applications targeting acidic intracellular compartments like endosomes and lysosomes.
The Role of pH
The rate of hydrazone formation is significantly influenced by pH. Acidic conditions (typically pH 4.5-5.0) are often optimal for the reaction as the acid catalyzes the dehydration of the carbinolamine intermediate. However, at very low pH, the hydrazide nucleophile can become protonated and thus unreactive. For many biological applications where acidic conditions may be detrimental to the biomolecule, the reaction is often performed at or near neutral pH, albeit at a slower rate.
Catalysis of Hydrazone Formation
To accelerate the reaction at physiological pH, catalysts are often employed. Aniline and its derivatives are effective nucleophilic catalysts for hydrazone formation. The mechanism of aniline catalysis involves the rapid formation of a more reactive Schiff base intermediate with the aldehyde, which is then readily displaced by the hydrazide to form the final hydrazone conjugate. More recent developments have identified other water-soluble catalysts, such as anthranilic acids, that can provide even greater rate enhancements than aniline at neutral pH.
Quantitative Data on Hydrazone Ligation
The following tables summarize key quantitative data on the kinetics and stability of hydrazone bonds from various studies.
Table 1: Reaction Rate Constants for Hydrazone Formation
| Reactants | Conditions | Catalyst | Second-Order Rate Constant (k₁) (M⁻¹s⁻¹) | Reference |
| 6-hydrazinopyridyl-peptide + benzaldehyde | 1 mM reactants, pH 4.5 | None | 0.0031 ± 0.0001 | |
| 6-hydrazinopyridyl-peptide + benzaldehyde | 1 mM reactants, pH 4.5 | 10 mM Aniline | 0.21 ± 0.01 | |
| Aromatic aldehydes + 6-hydrazinopyridyl/aminooxyacetyl groups | Ambient, neutral pH | Aniline | 10¹ - 10³ | |
| 2-formylpyridine + DMAEH | pH 7 | None | 10 | |
| Various aldehydes/ketones + hydrazines | pH 7.4 | None | 2 - 20 |
Table 2: Hydrolytic Stability of Hydrazone and Related Bonds
| Conjugate | Conditions (pD/pH) | Half-life (t₁/₂) | Relative Hydrolysis Rate (k_rel) | Reference |
| Auristatin E-monoclonal antibody (hydrazone) | pH 7.2 | 183 hours | Not specified | |
| Auristatin E-monoclonal antibody (hydrazone) | pH 5.0 | 4.4 hours | Not specified | |
| Methylhydrazone | pD 7.0 | Not specified | ~600 | |
| Acetylhydrazone | pD 7.0 | Not specified | ~300 | |
| Semicarbazone | pD 7.0 | Not specified | ~160 | |
| Oxime | pD 7.0 | Not specified | 1 | |
| HIPS ligation product | Human plasma | >5 days | Not specified | |
| Oxime-linked conjugate | Human plasma | ~1 day | Not specified |
Experimental Protocols
The following are generalized methodologies for key experiments involving this compound bioconjugation.
General Protocol for Hydrazone-based Bioconjugation
This protocol describes a typical procedure for conjugating a hydrazide-modified molecule (e.g., this compound) to an aldehyde-containing biomolecule.
Materials:
-
Aldehyde- or ketone-containing biomolecule (e.g., periodate-oxidized glycoprotein)
-
This compound
-
Conjugation Buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.2-7.4, or an acetate buffer at a lower pH if the biomolecule is stable)
-
(Optional) Aniline or other catalyst stock solution
-
Quenching reagent (e.g., an excess of a small molecule aldehyde or ketone)
-
Purification system (e.g., size-exclusion chromatography, dialysis)
Procedure:
-
Preparation of Biomolecule: If the target biomolecule does not contain a native aldehyde or ketone, one must be introduced. For glycoproteins, this is often achieved by mild oxidation of cis-diols in sugar residues using sodium periodate.
-
Reaction Setup:
-
Dissolve the aldehyde-containing biomolecule in the chosen conjugation buffer to a final concentration typically in the low micromolar to millimolar range.
-
Add a molar excess of this compound to the biomolecule solution. The exact excess will depend on the desired degree of labeling and the reactivity of the components and should be optimized.
-
If using a catalyst, add it to the reaction mixture at the desired final concentration (e.g., 10-100 mM for aniline).
-
-
Incubation: Incubate the reaction mixture at room temperature or 37°C. Reaction times can vary from a few hours to overnight, depending on the reactants' concentrations, pH, and the presence of a catalyst.
-
Monitoring the Reaction: The progress of the conjugation can be monitored by techniques such as SDS-PAGE (which will show a shift in the molecular weight of the protein), mass spectrometry, or HPLC.
-
Quenching (Optional): To stop the reaction, a quenching reagent can be added to consume any unreacted this compound.
-
Purification: Remove excess this compound and other reagents from the conjugate using a suitable purification method like size-exclusion chromatography, dialysis, or tangential flow filtration.
-
Characterization: Characterize the final conjugate to determine the degree of labeling and confirm its integrity using appropriate analytical techniques.
Protocol for Assessing Hydrazone Bond Stability
This protocol outlines a method to evaluate the stability of a hydrazone-linked conjugate at different pH values.
Materials:
-
Purified hydrazone-linked conjugate
-
Buffers at various pH values (e.g., pH 7.4 for physiological stability, pH 5.0 for endosomal stability)
-
Analytical system (e.g., HPLC, mass spectrometry) to quantify the intact conjugate
Procedure:
-
Incubation:
-
Dilute the purified conjugate into the different pH buffers to a known final concentration.
-
Incubate the samples at a constant temperature (e.g., 37°C).
-
-
Time-course Analysis:
-
At various time points (e.g., 0, 1, 2, 4, 8, 24, 48 hours), take an aliquot from each reaction.
-
Immediately quench any further hydrolysis if necessary (e.g., by neutralizing the pH of the acidic samples).
-
-
Quantification:
-
Analyze the aliquots using a suitable analytical method (e.g., reverse-phase HPLC) to separate the intact conjugate from the released payload and biomolecule.
-
Monitor the disappearance of the peak corresponding to the intact conjugate over time.
-
-
Data Analysis:
-
Calculate the percentage of the intact conjugate remaining at each time point relative to the amount at time zero.
-
Plot the percentage of intact conjugate versus time and determine the half-life (t₁/₂) of the hydrazone bond at each pH by fitting the data to a first-order decay model.
-
Visualizations
The following diagrams illustrate the key chemical and logical processes in this compound bioconjugation.
Caption: Mechanism of hydrazone bond formation via a carbinolamine intermediate.
Caption: A typical experimental workflow for bioconjugation using this compound.
References
- 1. Rapid Oxime and Hydrazone Ligations with Aromatic Aldehydes for Biomolecular Labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparison of Hydrazone Heterobifunctional Crosslinking Agents for Reversible Conjugation of Thiol-Containing Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Hydrolytic Stability of Hydrazones and Oximes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fast Hydrazone Reactants: Electronic and Acid/Base Effects Strongly Influence Rate at Biological pH - PMC [pmc.ncbi.nlm.nih.gov]
Principle of Hydrazone Bond Formation with m-PEG3-Hydrazide: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the principles underlying hydrazone bond formation with methoxy-poly(ethylene glycol)3-hydrazide (m-PEG3-Hydrazide). It delves into the reaction mechanism, stability, and kinetics, offering detailed experimental protocols and visualizations to support researchers in the field of bioconjugation and drug development.
Core Principles of Hydrazone Bond Formation
Hydrazone bond formation is a robust and versatile bioconjugation strategy that involves the reaction between a hydrazide and an aldehyde or ketone to form a hydrazone linkage. This reaction is particularly valuable in drug delivery and bioconjugation due to its mild reaction conditions and, most notably, its pH-sensitive nature.
The reaction of this compound with an aldehyde or ketone proceeds through a nucleophilic addition-elimination mechanism. The hydrazide nitrogen acts as a nucleophile, attacking the electrophilic carbonyl carbon to form a tetrahedral intermediate. This is followed by the acid-catalyzed elimination of a water molecule to yield the stable hydrazone bond.[1]
The key feature of the hydrazone linkage is its pH-dependent stability. While relatively stable at physiological pH (around 7.4), the bond is susceptible to hydrolysis under acidic conditions, such as those found in endosomes (pH 5.5-6.0) and lysosomes (pH 4.5-5.0) of cancer cells.[2][3] This property makes hydrazone linkers ideal for the targeted release of therapeutic agents within specific cellular compartments.
Quantitative Data on Hydrazone Bond Stability
The stability of the hydrazone bond is a critical parameter in the design of pH-sensitive drug delivery systems. It is influenced by several factors, including the electronic properties of the aldehyde or ketone precursor and the pH of the environment. Hydrazones derived from aliphatic aldehydes are generally less stable and more susceptible to hydrolysis at acidic pH compared to those derived from aromatic aldehydes.[4]
The following tables summarize the pH-dependent stability of PEG-hydrazone conjugates, providing half-life data at physiological and acidic pH.
Table 1: Half-life of mPEG-Hydrazone Conjugates with Aliphatic Aldehydes
| Conjugate | pH 7.4 (Physiological) | pH 5.5 (Endosomal) | Reference |
| mPEG-HZ-PE (aliphatic aldehyde derived) | 20 - 150 min | < 2 min | [4] |
Table 2: Stability of Hydrazone Bonds from Aromatic Aldehydes
| Conjugate | pH 7.4 (Physiological) | pH 5.5 (Endosomal) | Reference |
| mPEG-HZ-PE (aromatic aldehyde derived) | > 72 hours | > 48 hours |
Kinetics of Hydrazone Bond Formation
The rate of hydrazone formation is influenced by pH and can be accelerated by catalysts. The reaction is typically fastest at a slightly acidic pH (around 4.5-6.0), which facilitates the dehydration of the tetrahedral intermediate.
Experimental Protocols
Site-Specific Conjugation of this compound to a Glycoprotein (e.g., Antibody)
This protocol describes the site-specific conjugation of this compound to the carbohydrate moieties of a glycoprotein, such as a monoclonal antibody.
Materials:
-
Glycoprotein (e.g., antibody) in a suitable buffer (e.g., PBS, pH 7.4)
-
This compound
-
Sodium periodate (NaIO₄)
-
Ethylene glycol
-
Conjugation buffer (e.g., 100 mM sodium acetate, pH 5.5)
-
Purification system (e.g., Size-Exclusion Chromatography - SEC)
Procedure:
-
Oxidation of Glycoprotein:
-
Dissolve the glycoprotein in an appropriate buffer at a concentration of 1-10 mg/mL.
-
Add a freshly prepared solution of sodium periodate to the glycoprotein solution to a final concentration of 1-2 mM.
-
Incubate the reaction mixture in the dark at room temperature for 30 minutes.
-
Quench the reaction by adding ethylene glycol to a final concentration of 20 mM and incubate for 15 minutes at room temperature.
-
Remove excess periodate and ethylene glycol by buffer exchange into the conjugation buffer using a desalting column.
-
-
Conjugation with this compound:
-
Dissolve this compound in the conjugation buffer.
-
Add a 50- to 100-fold molar excess of the this compound solution to the oxidized glycoprotein solution.
-
Incubate the reaction mixture for 2-4 hours at room temperature with gentle mixing.
-
-
Purification of the Conjugate:
-
Purify the this compound-glycoprotein conjugate from excess reagents using Size-Exclusion Chromatography (SEC).
-
Monitor the elution profile by absorbance at 280 nm.
-
Collect the fractions corresponding to the high molecular weight conjugate.
-
Purification of PEGylated Proteins by FPLC
Fast Protein Liquid Chromatography (FPLC) is a powerful technique for the purification of PEGylated proteins. Size-exclusion chromatography (SEC) is a commonly used FPLC method for this purpose, separating molecules based on their hydrodynamic radius.
General FPLC-SEC Protocol:
-
Column and System Preparation:
-
Equilibrate the SEC column (e.g., Superdex 200) and the FPLC system with a suitable buffer (e.g., PBS, pH 7.4).
-
-
Sample Loading:
-
Load the crude conjugation reaction mixture onto the column.
-
-
Elution:
-
Elute the sample with the equilibration buffer at a constant flow rate.
-
Monitor the elution profile using UV absorbance at 280 nm.
-
-
Fraction Collection:
-
Collect fractions corresponding to the different peaks. The PEGylated protein, having a larger hydrodynamic radius, will elute earlier than the unconjugated protein and excess PEG reagent.
-
-
Analysis:
-
Analyze the collected fractions by SDS-PAGE and/or other analytical techniques to confirm the purity of the PEGylated protein.
-
Signaling Pathways and Applications
The pH-sensitive nature of the hydrazone bond is exploited in various drug delivery strategies, particularly in the context of antibody-drug conjugates (ADCs). The general mechanism involves the following steps:
-
Systemic Circulation: The ADC, with the drug linked via a hydrazone bond, circulates in the bloodstream at physiological pH (7.4), where the linker remains stable.
-
Targeting and Internalization: The antibody component of the ADC recognizes and binds to a specific antigen on the surface of a target cell (e.g., a cancer cell). This binding triggers receptor-mediated endocytosis, leading to the internalization of the ADC into the cell.
-
Endosomal Trafficking: The ADC is trafficked through the endosomal pathway, where the pH gradually decreases.
-
Payload Release: In the acidic environment of the late endosome or lysosome, the hydrazone bond is hydrolyzed, releasing the cytotoxic drug.
-
Therapeutic Action: The released drug can then exert its therapeutic effect, leading to cell death.
The ability of the released drug to escape the endo-lysosomal compartment and reach its intracellular target is a critical step for efficacy. This process, known as endosomal escape, can be facilitated by the physicochemical properties of the drug or by incorporating endosomolytic agents into the delivery system.
Conclusion
The formation of a hydrazone bond using this compound offers a powerful and versatile strategy for the development of pH-sensitive bioconjugates and drug delivery systems. A thorough understanding of the underlying principles of reaction mechanism, stability, and kinetics, as outlined in this guide, is essential for the rational design and successful implementation of this technology in research and therapeutic applications. The provided protocols and visualizations serve as a practical resource for scientists and researchers working in this exciting field.
References
- 1. Nucleophilic catalysis of p-substituted aniline derivatives in acylhydrazone formation and exchange - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. dovepress.com [dovepress.com]
- 3. Implications of receptor-mediated endocytosis and intracellular trafficking dynamics in the development of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, Synthesis and Characterization of pH-Sensitive PEG-PE Conjugates for Stimuli-Sensitive Pharmaceutical Nanocarriers: The Effect of Substitutes at the Hydrazone Linkage on the pH-Stability of PEG-PE Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
solubility and stability of m-PEG3-Hydrazide
An In-depth Technical Guide to the Solubility and Stability of m-PEG3-Hydrazide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the , a methoxy-terminated polyethylene glycol derivative containing a hydrazide functional group. This heterobifunctional linker is pivotal in bioconjugation, particularly for the development of antibody-drug conjugates (ADCs), PROTACs, and other targeted therapeutic and diagnostic agents. A thorough understanding of its physicochemical properties is essential for the successful design, synthesis, and application of these complex biomolecules.
Core Properties of this compound
This compound is a versatile linker that combines the benefits of a hydrophilic polyethylene glycol (PEG) spacer with the reactive hydrazide moiety. The PEG chain enhances the solubility and biocompatibility of the resulting conjugate, while the hydrazide group allows for the formation of pH-sensitive hydrazone bonds with aldehydes and ketones.
Solubility Profile
The solubility of this compound is a critical factor for its application in various solvent systems. The presence of the ethylene glycol units imparts a hydrophilic character to the molecule, leading to good solubility in aqueous solutions and several common organic solvents.
Qualitative Solubility:
Based on data for structurally related PEG-hydrazide compounds, this compound is expected to be soluble in water, aqueous buffers, dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and chlorinated solvents like dichloromethane (DCM) and chloroform.[1][2] It is anticipated to have lower solubility in alcohols and toluene, and to be insoluble in diethyl ether.[1] The hydrophilic nature of the PEG spacer is a key contributor to its solubility in aqueous media.[3][4]
Quantitative Solubility Data:
While specific quantitative solubility data for this compound is not extensively published, the following table summarizes available information for the closely related m-PEG4-hydrazide and other similar PEG linkers. This information provides a strong indication of the expected solubility profile of this compound.
| Solvent System | Reported Solubility | Compound |
| Water | Soluble | m-PEG4-Hydrazide |
| Dimethylformamide (DMF) | Soluble | m-PEG4-Hydrazide |
| Dichloromethane (DCM) | Soluble | m-PEG4-Hydrazide |
| Water | ~10 mg/mL | Azide PEG Hydrazide |
| Dimethyl Sulfoxide (DMSO) | ~10 mg/mL | Azide PEG Hydrazide |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL | m-PEG3-Azide |
Stability Profile
The stability of this compound is a crucial consideration for its storage and for the integrity of the resulting bioconjugates. The key aspects of its stability are the solid-state stability of the molecule itself and the pH-dependent stability of the hydrazone bond formed upon conjugation.
Solid-State Stability:
For long-term storage, this compound should be stored as a solid at -20°C.
Hydrazone Bond Stability:
The hydrazone bond formed from the reaction of this compound with an aldehyde or ketone is the most critical feature regarding the stability of its conjugates. This bond is known to be pH-sensitive, exhibiting relative stability at neutral pH and lability under acidic conditions. This property is highly advantageous for drug delivery systems designed to release a therapeutic payload in the acidic microenvironment of tumors or within cellular compartments like endosomes and lysosomes.
The hydrolysis of the hydrazone bond is an acid-catalyzed process. In an acidic environment, the imine nitrogen of the hydrazone is protonated, rendering the carbon atom more susceptible to nucleophilic attack by water. This leads to the cleavage of the bond and the release of the conjugated molecule.
Quantitative Stability Data of Hydrazone Conjugates:
The rate of hydrazone bond hydrolysis is influenced by the specific structure of the aldehyde or ketone it is formed with, as well as the pH and temperature of the environment. The following table summarizes published data on the half-lives of various hydrazone conjugates at different pH values.
| Conjugate Type | pH | Temperature | Half-life |
| Aliphatic Aldehyde-derived mPEG-HZ-PE | 7.4 | 37°C | 20 - 150 minutes |
| Aromatic Aldehyde-derived mPEG-HZ-PE | 7.4 | 37°C | > 72 hours |
| Aromatic Aldehyde-derived mPEG-HZ-PE | 5.5 | 37°C | > 48 hours |
| Glycoconjugates | 4.0 - 6.0 | 37°C | 3 hours - 300 days |
Experimental Protocols
1. General Protocol for Hydrazone Bond Formation:
This protocol describes a general method for the conjugation of this compound to an aldehyde- or ketone-containing molecule.
-
Reaction Conditions: The reaction is typically carried out in a slightly acidic buffer (pH 5.0-7.0) to facilitate the reaction.
-
Reagents:
-
Aldehyde- or ketone-containing molecule
-
This compound (typically 1.5-2 equivalents)
-
Reaction Buffer (e.g., 100 mM MES or acetate buffer, pH 5.5)
-
Optional: Aniline catalyst (e.g., GlycoLink Coupling Catalyst) to increase reaction efficiency.
-
-
Procedure:
-
Dissolve the aldehyde- or ketone-containing molecule in the reaction buffer.
-
Dissolve this compound in the reaction buffer.
-
Add the this compound solution to the solution of the aldehyde- or ketone-containing molecule.
-
If using, add the aniline catalyst to the reaction mixture.
-
Incubate the reaction at room temperature or 37°C for 2-4 hours, or as determined by reaction monitoring.
-
The progress of the reaction can be monitored by techniques such as HPLC or LC-MS.
-
Purify the resulting hydrazone conjugate using an appropriate method, such as size exclusion chromatography or dialysis.
-
2. Protocol for Determining Hydrazone Bond Stability:
This protocol outlines a method to determine the stability of a hydrazone-linked conjugate at various pH values using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).
-
Materials:
-
Hydrazone-linked conjugate
-
Buffers of different pH values (e.g., pH 5.0, 6.0, and 7.4)
-
RP-HPLC system
-
-
Procedure:
-
Prepare solutions of the hydrazone-linked conjugate in the different pH buffers.
-
Incubate the solutions at a controlled temperature (e.g., 37°C).
-
At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), take an aliquot from each solution and stop the hydrolysis reaction (e.g., by flash freezing or neutralizing the pH).
-
Analyze the samples by RP-HPLC to quantify the amount of intact conjugate and the released payload.
-
Plot the percentage of intact conjugate versus time for each pH condition to determine the hydrolysis rate and calculate the half-life of the conjugate at each pH.
-
Visualizations
Caption: Reaction pathway for the formation of a hydrazone conjugate.
Caption: Workflow for determining hydrazone bond stability.
Caption: Relationship between pH and hydrazone bond stability.
References
m-PEG3-Hydrazide as a PROTAC Linker: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the use of m-PEG3-Hydrazide as a linker in the design and synthesis of Proteolysis Targeting Chimeras (PROTACs). We will explore the properties of PEG-based linkers, their role in PROTAC efficacy, and provide detailed experimental protocols and data for researchers in the field of targeted protein degradation.
Introduction to PROTACs and the Role of Linkers
Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules that offer a novel therapeutic modality by inducing the degradation of specific target proteins.[1] They function by hijacking the cell's natural ubiquitin-proteasome system. A PROTAC molecule consists of three key components: a ligand that binds to the protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a chemical linker that connects the two.[1] The formation of a ternary complex between the POI, the PROTAC, and the E3 ligase leads to the ubiquitination of the POI, marking it for degradation by the proteasome.
The linker is a critical determinant of a PROTAC's efficacy. Its length, composition, and attachment points can significantly influence the formation and stability of the ternary complex, as well as the physicochemical properties of the PROTAC, such as solubility and cell permeability.
Properties of this compound as a PROTAC Linker
Polyethylene glycol (PEG) chains are frequently used as linkers in PROTAC design due to their favorable properties. The this compound linker incorporates a three-unit PEG chain with a terminal hydrazide group.
Key Properties:
-
Increased Solubility: The hydrophilic nature of the PEG chain enhances the aqueous solubility of the PROTAC molecule, which can improve its pharmacokinetic profile.
-
Flexibility: The flexibility of the PEG linker allows for the necessary conformational adjustments required for the successful formation of a stable and productive ternary complex.
-
Biocompatibility: PEG is a well-established biocompatible polymer, reducing the likelihood of adverse immune responses.
-
Reactive Handle for Conjugation: The terminal hydrazide group provides a reactive handle for conjugation to a ligand, typically through the formation of a stable hydrazone bond with an aldehyde or ketone functional group. This specific chemistry allows for a modular and efficient synthesis of PROTACs.
Case Study: IRAK4 Degradation by PEGylated PROTACs
Interleukin-1 receptor-associated kinase 4 (IRAK4) is a key protein in the innate immune signaling pathway and a high-interest target for the treatment of various inflammatory diseases and cancers. Several PROTACs have been developed to target IRAK4 for degradation, often employing PEG-based linkers to optimize their properties.
| PROTAC Compound | E3 Ligase Ligand | Linker Composition | DC50 (nM) | Dmax (%) | Cell Line |
| Compound 7 | Pomalidomide | Alkyl Chain | >1000 | <20 | OCI-LY10 |
| Compound 9 | Pomalidomide | PEG2 | 50 | >80 | OCI-LY10 |
| Compound X | VHL Ligand | PEG3 | 19 | >95 | PBMCs |
Data compiled from publicly available research on IRAK4 PROTACs. DC50 and Dmax values are representative and may vary between different studies and cell lines.
Experimental Protocols
Representative Synthesis of a Hydrazone-Linked PROTAC using this compound
This protocol describes a general method for the synthesis of a PROTAC by forming a hydrazone linkage between an aldehyde-functionalized warhead (targeting the protein of interest) and this compound linked to an E3 ligase ligand.
Step 1: Synthesis of Aldehyde-Functionalized Warhead
-
Synthesize or procure the warhead molecule with a suitable position for functionalization.
-
Introduce an aldehyde group onto the warhead using standard organic chemistry techniques (e.g., oxidation of a primary alcohol).
-
Purify the aldehyde-functionalized warhead by flash column chromatography.
Step 2: Synthesis of this compound-E3 Ligase Ligand Conjugate
-
Synthesize or procure the E3 ligase ligand with a carboxylic acid functional group.
-
Activate the carboxylic acid of the E3 ligase ligand using a coupling reagent such as HATU in the presence of a base like DIPEA in an anhydrous aprotic solvent (e.g., DMF).
-
React the activated E3 ligase ligand with one end of a bifunctional PEG3 linker that has an amine on one end and a protected hydrazide on the other.
-
Deprotect the hydrazide group to yield the this compound-E3 ligase ligand conjugate.
-
Purify the conjugate by preparative HPLC.
Step 3: PROTAC Synthesis via Hydrazone Formation
-
Dissolve the aldehyde-functionalized warhead (1.0 eq) and the this compound-E3 ligase ligand conjugate (1.1 eq) in a suitable solvent such as a mixture of methanol and a buffer (e.g., pH 5-6).
-
Stir the reaction mixture at room temperature for 4-24 hours. The reaction can be monitored by LC-MS.
-
Upon completion, the reaction mixture can be concentrated under reduced pressure.
-
Purify the final PROTAC product by preparative HPLC to yield the desired compound.
Western Blot for PROTAC-Induced Protein Degradation
This protocol outlines the steps to quantify the degradation of a target protein in cells treated with a PROTAC.[2]
Materials:
-
Cell culture reagents
-
PROTAC compound and vehicle control (e.g., DMSO)
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
Electrophoresis and transfer apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., β-actin, GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment:
-
Cell Lysis:
-
After treatment, aspirate the media and wash the cells twice with ice-cold PBS.
-
Add lysis buffer to each well and incubate on ice for 30 minutes.
-
Scrape the cells and collect the lysate.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
-
Protein Quantification and Sample Preparation:
-
Determine the protein concentration of each lysate using a BCA assay.
-
Normalize the protein concentration for all samples.
-
Add Laemmli sample buffer to the lysates and boil at 95-100°C for 5-10 minutes.
-
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein per lane on an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the target protein overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis:
-
Apply the chemiluminescent substrate to the membrane.
-
Capture the signal using an imaging system.
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein band intensity to the loading control.
-
Calculate the percentage of protein degradation relative to the vehicle control.
-
Plot the degradation percentage against the PROTAC concentration to determine the DC50 and Dmax values.
-
Visualizations
General Mechanism of PROTAC Action
Caption: General mechanism of PROTAC-mediated protein degradation.
The MyD88-IRAK4 Signaling Pathway
Caption: The MyD88-dependent signaling pathway and the point of intervention for an IRAK4 PROTAC.
Conclusion
The this compound linker is a valuable tool in the development of PROTACs, offering a balance of hydrophilicity, flexibility, and synthetic accessibility. The use of PEG-based linkers, as exemplified in the context of IRAK4 degraders, is a proven strategy to enhance the drug-like properties of these novel therapeutics. The experimental protocols provided in this guide offer a starting point for researchers to synthesize and evaluate their own PROTAC molecules. As the field of targeted protein degradation continues to evolve, the rational design of linkers will remain a cornerstone of developing potent and selective therapeutic agents.
References
The Pivotal Role of the PEG3 Chain in m-PEG3-Hydrazide: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of bioconjugation and targeted therapeutics, the strategic selection of a chemical linker is paramount to the efficacy, stability, and overall performance of the resulting conjugate. Among the diverse array of available linkers, those incorporating polyethylene glycol (PEG) chains have become indispensable tools. This technical guide provides a comprehensive exploration of the role of the short, discrete three-unit PEG chain (PEG3) in the context of m-PEG3-Hydrazide, a heterobifunctional linker widely employed in the development of advanced biotherapeutics such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).
Core Concepts: The Multifaceted Contributions of the PEG3 Chain
The incorporation of a PEG3 spacer into a bioconjugate imparts several critical advantages that stem from the inherent physicochemical properties of the polyethylene glycol chain. These benefits are crucial for optimizing the performance of complex biomolecules in a physiological environment.
1.1 Enhanced Hydrophilicity and Solubility: A primary and well-established function of the PEG chain is to increase the hydrophilicity of the molecule to which it is attached. Many potent cytotoxic drugs used in ADCs and the complex, high-molecular-weight structures of PROTACs are often hydrophobic, which can lead to poor aqueous solubility, aggregation, and rapid clearance from circulation. The ether oxygen atoms in the PEG backbone form hydrogen bonds with water molecules, creating a hydration shell that significantly improves the solubility and reduces aggregation of the conjugate.[1][2][3]
1.2 Improved Pharmacokinetics: The hydrophilic nature and flexibility of the PEG chain increase the hydrodynamic radius of the bioconjugate. This "shielding" effect can protect the molecule from enzymatic degradation and reduce renal clearance, thereby extending its circulation half-life.[1] While longer PEG chains generally have a more pronounced effect on half-life, even a short PEG3 spacer can contribute to improved pharmacokinetic profiles.
1.3 Biocompatibility and Reduced Immunogenicity: PEG is known for its low toxicity and non-immunogenic properties. By masking potential epitopes on the surface of a protein or drug conjugate, the PEG chain can reduce the likelihood of an immune response, a critical consideration in the development of therapeutic biomolecules.
1.4 Precise Spatial Control and Flexibility: The defined length of the PEG3 spacer provides precise control over the distance between the two conjugated entities. In PROTACs, this is critical for orienting the target protein and the E3 ligase to facilitate the formation of a stable and productive ternary complex, which is a prerequisite for target ubiquitination and degradation.[4] In ADCs, the spacer ensures that the cytotoxic payload does not sterically hinder the antibody's ability to bind to its target antigen. The flexibility of the PEG chain also allows for the necessary conformational adjustments for optimal binding.
Quantitative Data on the Impact of PEG Chains in Bioconjugates
The decision to incorporate a PEG spacer is driven by quantifiable improvements in the properties of the bioconjugate. The following tables summarize key data on the impact of PEG chains on stability and pharmacokinetics.
| Parameter | Condition | Hydrazone from Aliphatic Aldehyde | Hydrazone from Aromatic Aldehyde | Reference(s) |
| Half-life (t½) | pH 7.4 (Physiological) | 20 - 150 minutes | > 72 hours | |
| Half-life (t½) | pH 5.5 (Endosomal/Lysosomal) | < 2 minutes | > 48 hours | |
| Cleavage after 1h at pH 5 | - | ~80% | Negligible |
Table 1: pH-Dependent Stability of Hydrazone Bonds. This table highlights the pH-sensitive nature of the hydrazone bond formed by the hydrazide group. The stability is significantly influenced by the electronic properties of the aldehyde it reacts with. Hydrazones formed from aliphatic aldehydes, which can be generated on glycoproteins, are notably less stable in acidic environments, making them suitable for pH-triggered drug release in endosomes and lysosomes.
| PEG Linker Length | Clearance Rate (mL/kg/day) | Fold Change vs. Non-PEGylated |
| No PEG | ~8.5 | 1.0 |
| PEG2 | ~7.0 | 0.82 |
| PEG4 | ~5.5 | 0.65 |
| PEG8 | ~2.5 | 0.29 |
| PEG12 | ~2.5 | 0.29 |
Table 2: Effect of PEG Linker Length on ADC Clearance. This table, based on data from non-binding IgG-MMAE conjugates, illustrates the general trend that increasing the length of the PEG linker can decrease the clearance rate of an ADC, thereby extending its circulation time. While specific data for PEG3 is not detailed, the trend suggests a tangible, albeit moderate, impact for short PEG chains.
| Linker Type | Linker Length | Degradation of TBK1 |
| Alkyl/Ether | < 12 atoms | No degradation |
| Alkyl/Ether | > 12 atoms | Effective |
Table 3: Impact of Linker Length on PROTAC Efficacy. This table demonstrates the critical role of linker length in PROTACs. A linker that is too short can prevent the formation of a productive ternary complex. PEG linkers are commonly used to achieve the optimal length and spatial orientation for efficient protein degradation.
Experimental Protocols
The successful implementation of this compound in bioconjugation relies on well-defined experimental protocols. The following sections provide detailed methodologies for the key steps in creating a bioconjugate using this compound, with a focus on antibody-drug conjugates.
3.1 Protocol 1: Generation of Aldehyde Groups on a Monoclonal Antibody
This protocol describes the gentle oxidation of carbohydrate moieties on a monoclonal antibody to generate aldehyde groups for conjugation with this compound.
Materials:
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)
-
Sodium periodate (NaIO₄) solution (e.g., 100 mM in water, freshly prepared)
-
Glycerol solution (1 M in water)
-
Desalting columns (e.g., Zeba™ Spin Desalting Columns, 7K MWCO)
-
Reaction buffer (e.g., 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.4)
Procedure:
-
Prepare the mAb at a concentration of 1-10 mg/mL in reaction buffer.
-
Add the freshly prepared sodium periodate solution to the mAb solution to a final concentration of 1-2 mM.
-
Incubate the reaction mixture in the dark for 30 minutes at room temperature.
-
Quench the reaction by adding glycerol to a final concentration of 15 mM and incubate for 5 minutes at room temperature.
-
Remove excess periodate and byproducts by buffer exchange into a suitable conjugation buffer (e.g., 0.1 M sodium acetate, pH 5.5) using a desalting column.
-
Determine the concentration of the oxidized mAb using a standard protein assay (e.g., BCA or absorbance at 280 nm).
3.2 Protocol 2: Conjugation of this compound to the Aldehyde-Modified Antibody
This protocol details the formation of the hydrazone bond between the oxidized mAb and this compound.
Materials:
-
Oxidized mAb from Protocol 1
-
This compound
-
Conjugation buffer (e.g., 0.1 M sodium acetate, pH 5.5)
-
Aniline solution (optional catalyst, e.g., 100 mM in DMSO, freshly prepared)
-
Purification system (e.g., Size Exclusion Chromatography - SEC)
Procedure:
-
Dissolve this compound in the conjugation buffer to a stock concentration of 10-50 mM.
-
Add a 20-50 molar excess of this compound to the oxidized mAb solution.
-
For a catalyzed reaction, add aniline to a final concentration of 10-20 mM. Aniline can significantly increase the rate of hydrazone formation.
-
Incubate the reaction mixture for 2-4 hours at room temperature with gentle mixing.
-
Monitor the reaction progress using a suitable analytical technique (e.g., HPLC, LC-MS).
-
Purify the resulting mAb-PEG3-Hydrazone conjugate using SEC to remove unreacted this compound and other small molecules.
3.3 Protocol 3: Characterization of the Conjugate
3.3.1 Determination of Drug-to-Antibody Ratio (DAR) by UV-Vis Spectroscopy:
-
Measure the absorbance of the purified conjugate at 280 nm (for the antibody) and at a wavelength specific to the conjugated molecule (if it has a chromophore).
-
Calculate the concentration of the antibody and the conjugated molecule using their respective extinction coefficients.
-
The DAR is the molar ratio of the conjugated molecule to the antibody.
3.3.2 Characterization by HPLC and Mass Spectrometry:
-
Size Exclusion Chromatography (SEC-HPLC): Analyze the purified conjugate to assess for aggregation and to confirm the formation of a higher molecular weight species compared to the unconjugated antibody.
-
Hydrophobic Interaction Chromatography (HIC-HPLC): This technique can be used to separate species with different DARs, providing information on the distribution of the conjugated molecules.
-
LC-MS: For a more detailed characterization, liquid chromatography coupled with mass spectrometry can be used to determine the exact mass of the conjugate and confirm the degree of PEGylation.
Signaling Pathways and Experimental Workflows
The this compound linker is a versatile tool for constructing complex biologics that interact with specific signaling pathways. Below are diagrams illustrating a key therapeutic application and a general experimental workflow.
PROTAC-Mediated Degradation of MDM2
Proteolysis Targeting Chimeras (PROTACs) are a revolutionary class of therapeutics that induce the degradation of target proteins. A PROTAC targeting MDM2, a negative regulator of the p53 tumor suppressor, can be constructed using a PEG linker. The degradation of MDM2 leads to the stabilization and activation of p53, triggering downstream pathways that lead to cell cycle arrest and apoptosis.
Caption: PROTAC-mediated degradation of MDM2 and downstream p53 signaling.
Experimental Workflow for ADC Synthesis and Characterization
The following diagram illustrates a typical workflow for the synthesis of an antibody-drug conjugate using an this compound linker.
Caption: Workflow for ADC synthesis using this compound.
Conclusion
The this compound linker, though characterized by a short PEG chain, plays a significant and multifaceted role in modern bioconjugation. Its ability to enhance solubility, improve pharmacokinetic profiles, and provide precise spatial control makes it an invaluable tool for the design of next-generation therapeutics. The pH-sensitive nature of the hydrazone bond it forms offers an elegant mechanism for triggered drug release in targeted environments. The quantitative data and detailed experimental protocols provided in this guide offer a practical framework for researchers and drug development professionals to effectively harness the advantages of the PEG3 spacer in their work. As the field of bioconjugation continues to evolve, the rational application of well-characterized linkers like this compound will be crucial in developing safer and more effective targeted therapies.
References
An In-Depth Technical Guide to Hydrazide Reactivity with Aldehydes and Ketones
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the chemical principles governing the reaction between hydrazides and carbonyl compounds (aldehydes and ketones) to form hydrazones. It delves into the reaction mechanism, kinetics, influencing factors, and catalysis, with a focus on applications relevant to bioconjugation and pharmaceutical sciences.
Core Reaction Mechanism: Hydrazone Formation
Hydrazones are a class of organic compounds characterized by the structure R¹R²C=NNH₂. They are typically formed by the condensation reaction of an aldehyde or a ketone with a hydrazine derivative.[1] This reaction is a cornerstone of dynamic covalent chemistry and bioconjugation due to its chemoselectivity and the relative stability of the resulting hydrazone bond.[2]
The formation of a hydrazone is a two-step process involving nucleophilic addition followed by dehydration:
-
Nucleophilic Attack: The terminal nitrogen atom of the hydrazide, acting as a nucleophile, attacks the electrophilic carbonyl carbon of the aldehyde or ketone. This results in the formation of a tetrahedral carbinolamine (or hemiaminal) intermediate.
-
Dehydration: The carbinolamine intermediate is then dehydrated to form the C=N double bond of the hydrazone. This elimination step is the rate-limiting step at neutral pH and is subject to acid catalysis.[3][4]
Caption: General mechanism of acid-catalyzed hydrazone formation.
Factors Influencing Reactivity and Equilibrium
The rate and equilibrium of hydrazone formation are highly sensitive to several factors, including pH, electronic effects, steric hindrance, and the structure of the reactants.
The reaction rate exhibits a characteristic bell-shaped dependence on pH.[5]
-
At low pH (typically < 4): The hydrazide nucleophile becomes protonated, forming an unreactive hydrazinium ion. This reduces the concentration of the active nucleophile, slowing down the initial addition step.
-
At high pH (typically > 8): The concentration of protons is too low to effectively catalyze the rate-limiting dehydration of the carbinolamine intermediate, resulting in a slow reaction rate.
The optimal pH for hydrazone formation is typically between 4 and 6, which represents a compromise between ensuring sufficient nucleophilicity of the hydrazide and efficient acid-catalyzed dehydration.
Caption: Logical relationship between pH and hydrazone formation rate.
The electronic properties of both the carbonyl compound and the hydrazide play a crucial role.
-
Carbonyl Reactant : Electron-withdrawing groups on the aldehyde or ketone generally increase reactivity by making the carbonyl carbon more electrophilic. For instance, 4-nitrobenzaldehyde reacts about 4.5 times faster than 4-methoxybenzaldehyde. Alkyl aldehydes and ketones often react faster than aryl carbonyls; this is attributed to the conjugation in aromatic systems which is disrupted upon forming the tetrahedral intermediate.
-
Hydrazide Reactant : The nucleophilicity of the hydrazide is key. Electron-withdrawing groups on the hydrazide decrease its reactivity. Consequently, the reaction rates generally follow the order: alkylhydrazines > arylhydrazines > acylhydrazides.
-
Steric Hindrance : Significant steric bulk near the carbonyl carbon or the nucleophilic nitrogen can hinder the approach of the reactants, slowing the rate of hydrazone formation.
Hydrazone formation is a reversible process, and the stability of the C=N bond is critical, especially in drug delivery applications.
-
Hydrolysis : The reverse reaction, hydrolysis, is favored in acidic conditions.
-
Structural Stability : Hydrazones derived from aromatic aldehydes are generally more stable than those from aliphatic aldehydes due to conjugation. Acylhydrazones are typically more resistant to hydrolysis at neutral pH compared to alkylhydrazones. Oximes, formed from hydroxylamines, are substantially more stable, with hydrolysis rates nearly 1000-fold lower than simple hydrazones.
Catalysis of Hydrazone Formation
Given that the reaction can be slow at neutral or biological pH (pH ~7.4), various catalytic strategies have been developed to accelerate hydrazone formation.
Aniline and its derivatives are effective nucleophilic catalysts. The catalyst first reacts with the aldehyde to form a highly reactive protonated Schiff base (an iminium ion). This intermediate is more susceptible to nucleophilic attack by the hydrazide than the original carbonyl compound.
Caption: Mechanism of aniline-catalyzed hydrazone formation.
Derivatives such as anthranilic acids have been shown to be superior catalysts to aniline at biological pH, with ortho proton donors enhancing catalytic activity.
The reaction rate can be dramatically enhanced by incorporating acidic or basic functional groups near the carbonyl or hydrazine moiety. These groups can act as intramolecular catalysts, facilitating the proton transfers required in the rate-limiting dehydration step. For example, a carboxylic acid group ortho to a hydrazine (2-carboxyphenylhydrazine) or an aldehyde (salicylaldehyde) can significantly accelerate the reaction.
Quantitative Analysis of Reactivity
The following tables summarize quantitative data on the kinetics of hydrazone formation under various conditions, providing a basis for comparison and selection of reactants.
Table 1: Effect of pH on Relative Hydrazone Formation Rate This table provides a conceptual summary based on the typical bell-shaped pH-rate profile.
| pH Range | Relative Rate | Primary Reason for Rate Limitation |
| < 3-4 | Very Slow | Protonation of hydrazide reduces its nucleophilicity. |
| 4 - 6 | Fast (Optimal) | Balance of nucleophilicity and acid-catalyzed dehydration. |
| 7 | Moderate to Slow | Uncatalyzed dehydration of the intermediate is slow. |
| > 8 | Very Slow | Insufficient protons to catalyze dehydration. |
Table 2: Second-Order Rate Constants (k₂) for Reaction of Carbonyls with Phenylhydrazine Data compiled from studies at pH 7.4 in aqueous buffer. This highlights the impact of the carbonyl structure on reactivity.
| Carbonyl Compound | k₂ (M⁻¹s⁻¹) | Category |
| 4-Methoxybenzaldehyde | 0.0031 | Aromatic Aldehyde (Electron-Donating) |
| Benzaldehyde | 0.0055 | Aromatic Aldehyde |
| 4-Nitrobenzaldehyde | 0.014 | Aromatic Aldehyde (Electron-Withdrawing) |
| Cinnamaldehyde | 0.0053 | α,β-Unsaturated Aldehyde |
| Butyraldehyde | 0.36 | Aliphatic Aldehyde |
| Pivaldehyde | 0.048 | Sterically Hindered Aliphatic Aldehyde |
| Acetone | 0.00015 | Aliphatic Ketone |
| Trifluoroacetone | 0.00051 | Aliphatic Ketone (Electron-Withdrawing) |
| 2-Acetylpyridine | 0.065 | Heteroaromatic Ketone |
Table 3: Second-Order Rate Constants (k₂) for Reaction of Hydrazines with 2-Formylpyridine Data compiled from studies at pH 7.4. This illustrates the influence of the hydrazide's structure.
| Hydrazine | k₂ (M⁻¹s⁻¹) | Category |
| Pentafluorophenylhydrazine | 0.019 | Arylhydrazine (Strongly Electron-Withdrawing) |
| Phenylhydrazine | 0.088 | Arylhydrazine |
| 4-Methoxyphenylhydrazine | 0.22 | Arylhydrazine (Electron-Donating) |
| 2-Hydrazinopyridine | 0.11 | Heteroarylhydrazine |
| 2-Carboxyphenylhydrazine (OCPH) | 0.43 | Intramolecular Catalyst |
| Dimethylaminoethylhydrazine (DMAEH) | 0.84 | Intramolecular Catalyst |
Table 4: Catalytic Efficiency for Hydrazone Formation Comparison of second-order rate constants for the reaction of NBD hydrazine and an aldehyde substrate at pH 7.4 with different catalysts (1 mM concentration).
| Catalyst | Relative Rate Enhancement (vs. Aniline) | k₂ (M⁻¹min⁻¹) |
| Aniline | 1.0x | ~1.14 |
| Anthranilic Acid | ~2.0x | ~2.31 |
| 5-Methoxyanthranilic Acid (5MA) | > 5.0x | > 5.7 |
| 2-Aminobenzenephosphonic Acid | Superior to Anthranilic Acids | Not specified |
Experimental Protocols
This procedure is a generalized method for synthesizing hydrazones in a laboratory setting.
-
Dissolution: Dissolve the aldehyde or ketone (1.0 equivalent) in a suitable solvent (e.g., ethanol, methanol).
-
Addition of Hydrazide: Add the hydrazide derivative (1.0–1.2 equivalents) to the solution.
-
Catalysis/pH Adjustment: If the reaction is slow, add a catalytic amount of a weak acid like glacial acetic acid (1-2 drops) or adjust the pH of the solution to the optimal range of 4-6 using a buffer.
-
Reaction: Stir the mixture at room temperature or heat to reflux.
-
Monitoring: Monitor the reaction progress using thin-layer chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up and Purification: Upon completion, the product can often be isolated by filtration if it precipitates. Alternatively, the solvent is removed under reduced pressure, and the crude product is purified by recrystallization or column chromatography.
This protocol outlines a common method for determining reaction rates, as employed in several kinetic studies.
-
Preparation of Stock Solutions: Prepare stock solutions of the aldehyde/ketone and the hydrazide in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4), potentially with a co-solvent like DMF to ensure solubility.
-
Pseudo-First-Order Conditions: Design the experiment so that one reactant (usually the aldehyde) is in large excess (e.g., >10-fold) over the other. This simplifies the kinetics to pseudo-first-order with respect to the limiting reagent.
-
Measurement: Initiate the reaction by mixing the reactant solutions directly in a quartz cuvette. Place the cuvette in a temperature-controlled UV-Vis spectrophotometer.
-
Data Acquisition: Record the change in absorbance over time at a wavelength where the hydrazone product shows significant absorbance distinct from the reactants.
-
Data Analysis: Plot the absorbance data versus time. The observed pseudo-first-order rate constant (k_obs) can be determined by fitting the data to a first-order rate equation. The second-order rate constant (k₂) is then calculated by dividing k_obs by the concentration of the reactant in excess.
Caption: General workflow for hydrazone synthesis and characterization.
The structure of synthesized hydrazones is confirmed using standard spectroscopic methods:
-
Nuclear Magnetic Resonance (NMR): ¹H NMR is used to identify the characteristic azomethine proton (-N=CH-) signal, and ¹³C NMR confirms the presence of the C=N carbon.
-
Infrared (IR) Spectroscopy: The formation of the hydrazone is indicated by the appearance of a C=N stretching band and the disappearance of the C=O band from the starting carbonyl and the N-H bands of the hydrazide.
-
Mass Spectrometry (MS): Used to confirm the molecular weight of the final product.
Applications in Drug Development
The unique properties of the hydrazone linkage make it highly valuable in pharmaceutical sciences.
-
Prodrugs: Hydrazone derivatives are explored for creating prodrugs with antimicrobial, anti-inflammatory, and anticancer activities.
-
Antibody-Drug Conjugates (ADCs): The pH-sensitive nature of the hydrazone bond is exploited in ADCs. The linker is designed to be stable at the physiological pH of blood (~7.4) but is rapidly cleaved in the acidic environment of cellular lysosomes (pH 4.5-5.0), releasing the cytotoxic drug specifically within the target cancer cell.
References
- 1. Hydrazone - Wikipedia [en.wikipedia.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Fast Hydrazone Reactants: Electronic and Acid/Base Effects Strongly Influence Rate at Biological pH - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
m-PEG3-Hydrazide: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of m-PEG3-Hydrazide, a versatile heterobifunctional linker widely employed in bioconjugation, drug delivery, and the development of advanced therapeutics such as antibody-drug conjugates (ADCs) and PROteolysis TArgeting Chimeras (PROTACs). This guide details its chemical properties, reaction mechanisms, and provides step-by-step protocols for its application in key experimental workflows.
Core Concepts: Understanding this compound
This compound is a molecule composed of a methoxy-terminated polyethylene glycol (PEG) chain with three ethylene glycol units, functionalized with a terminal hydrazide group (-NH-NH2). The PEG component is a hydrophilic polymer that imparts favorable properties to the conjugated molecule, including increased solubility, stability, and reduced immunogenicity.[1] The hydrazide group serves as a reactive handle for the covalent attachment to molecules containing carbonyl groups (aldehydes or ketones), forming a stable hydrazone linkage.[2] This specific reactivity makes this compound a valuable tool for the site-specific modification of proteins, peptides, and other biomolecules.
Physicochemical Properties and Handling
A clear understanding of the physicochemical properties of this compound is crucial for its effective use in experimental settings. The following table summarizes key quantitative data for this reagent.
| Property | Value | Citations |
| Molecular Formula | C10H22N2O5 | [][4] |
| Molecular Weight | 250.29 g/mol | [] |
| Appearance | Colorless Liquid or wax-like semi-solid | |
| Purity | Typically ≥95% | |
| Solubility | Soluble in DMSO, DMF, chloroform, methylene chloride, and water. Less soluble in alcohol and toluene. Not soluble in ether. | |
| Storage Conditions | Store at -20°C for long-term storage, protected from moisture and light. |
The Chemistry of Hydrazone Formation
The primary application of this compound lies in its ability to react with aldehydes and ketones to form a hydrazone bond. This reaction is a nucleophilic addition-elimination reaction. The nitrogen atom of the hydrazide acts as a nucleophile, attacking the electrophilic carbonyl carbon. This is followed by the elimination of a water molecule to form the stable C=N double bond of the hydrazone.
The rate of hydrazone formation is pH-dependent, with optimal conditions typically in the range of pH 5 to 7. The reaction can be slow at neutral pH, but the rate can be significantly enhanced by the use of catalysts such as aniline. The resulting hydrazone bond is stable at neutral pH, a characteristic that is advantageous for in vivo applications. However, this bond is susceptible to hydrolysis under acidic conditions, a property that is often exploited for the pH-sensitive release of drugs within the acidic environment of endosomes and lysosomes in target cells.
Experimental Protocols
The following protocols provide detailed methodologies for common applications of this compound.
Protocol 1: Labeling of Glycoproteins
This protocol describes the labeling of carbohydrate moieties on glycoproteins. Aldehyde groups are first introduced by the mild oxidation of cis-diols in the sugar residues using sodium periodate.
Materials:
-
Glycoprotein (e.g., antibody)
-
This compound
-
Sodium Acetate Buffer (100 mM, pH 5.5)
-
Sodium meta-periodate (NaIO4)
-
DMSO
-
Desalting column (e.g., Zeba™ Spin Desalting Columns)
Procedure:
-
Oxidation of Glycoprotein: a. Dissolve the glycoprotein in 100 mM Sodium Acetate Buffer, pH 5.5, to a final concentration of 5 mg/mL. b. Prepare a fresh 20 mM solution of sodium meta-periodate in the same buffer. c. Add the periodate solution to the glycoprotein solution to a final concentration of 10 mM. d. Incubate the reaction mixture in the dark at room temperature for 30 minutes. e. Remove excess periodate using a desalting column equilibrated with 100 mM Sodium Acetate Buffer, pH 5.5.
-
Hydrazide Labeling: a. Prepare a 50 mM stock solution of this compound in DMSO. b. Add the this compound solution to the oxidized glycoprotein solution. A 10 to 50-fold molar excess of the hydrazide probe over the protein is recommended. c. Incubate the reaction for 2 hours at room temperature.
-
Purification: a. Remove unreacted this compound by size-exclusion chromatography or dialysis.
-
Analysis: a. Confirm successful labeling by SDS-PAGE, observing a mobility shift of the labeled protein. b. Further characterization can be performed using mass spectrometry to confirm the mass addition of the this compound.
References
An In-depth Technical Guide to the Safety and Handling of m-PEG3-Hydrazide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of m-PEG3-Hydrazide, a versatile heterobifunctional linker crucial in bioconjugation and the development of Proteolysis Targeting Chimeras (PROTACs). Due to its reactive hydrazide group, proper understanding of its safety and handling is paramount. This document outlines its chemical properties, safe handling procedures, experimental protocols, and its application in targeted protein degradation.
Chemical and Physical Properties
This compound, with a molecular weight of 206.24 g/mol and a chemical formula of C8H18N2O4, is a polyethylene glycol (PEG)-based linker. The PEG spacer enhances solubility and biocompatibility, making it a valuable tool in drug development and various biotechnological applications.[1]
| Property | Value |
| Molecular Formula | C8H18N2O4 |
| Molecular Weight | 206.24 g/mol |
| Appearance | Colorless liquid or solid |
| Storage Conditions | Store at -20°C, protected from light. |
| Solubility | Soluble in water and common organic solvents |
Safety and Handling
Hazard Identification and Precautions
General Precautions:
-
Avoid inhalation, ingestion, and contact with skin and eyes.
-
Handle in a well-ventilated area, preferably in a chemical fume hood.
-
Wash hands thoroughly after handling.
-
Do not eat, drink, or smoke in the laboratory.
Personal Protective Equipment (PPE)
To minimize exposure risk, the following personal protective equipment should be worn when handling this compound:
| PPE Category | Recommendation |
| Eye/Face Protection | Chemical safety goggles or a face shield. |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile or neoprene), a flame-retardant lab coat, and closed-toe shoes. |
| Respiratory Protection | Use a NIOSH-approved respirator if working outside a fume hood or if there is a risk of aerosolization. |
First Aid Measures
In case of exposure, the following first aid procedures should be followed:
| Exposure Route | First Aid Procedure |
| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention. |
| Skin Contact | Immediately wash the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. |
| Ingestion | Do not induce vomiting. Rinse mouth with water and seek immediate medical attention. |
Storage and Disposal
Storage:
-
Store in a tightly sealed container at -20°C.
-
Keep away from incompatible materials such as strong oxidizing agents.
Disposal:
-
Dispose of waste material in accordance with local, state, and federal regulations.
-
Treat as hazardous waste. Do not dispose of it in the sewer system.
Experimental Protocols and Applications
This compound is primarily utilized for its hydrazide group's reactivity towards aldehydes and ketones, forming a stable hydrazone linkage. This reaction is fundamental to its application in bioconjugation and as a linker in PROTACs.
Bioconjugation via Hydrazone Formation
This protocol outlines the conjugation of this compound to a monoclonal antibody (mAb) through the generation of aldehyde groups on the antibody's carbohydrate moieties.
Materials:
-
Monoclonal antibody (mAb)
-
This compound
-
Sodium periodate (NaIO₄)
-
Aniline (optional, as a catalyst)
-
Conjugation buffer (e.g., 0.1 M sodium acetate, pH 5.5)
-
Quenching solution (e.g., glycerol)
-
Desalting columns
Procedure:
-
Antibody Oxidation:
-
Prepare the mAb in an appropriate buffer.
-
Add freshly prepared sodium periodate to the mAb solution and incubate in the dark to generate aldehyde groups on the carbohydrate chains.
-
Quench the reaction with a quenching solution like glycerol.
-
Remove excess reagents using a desalting column, exchanging the buffer to the conjugation buffer.
-
-
Hydrazone Formation:
-
Dissolve this compound in the conjugation buffer.
-
Add a molar excess of the this compound solution to the oxidized mAb.
-
For catalyzed reactions, add aniline to the reaction mixture.
-
Incubate the reaction mixture to allow for the formation of the hydrazone bond.
-
-
Purification:
-
Purify the resulting mAb-PEG-Hydrazide conjugate using size-exclusion chromatography (SEC) to remove unreacted PEG linker and other impurities.
-
Caption: General workflow for the bioconjugation of this compound to an antibody.
Application in PROTAC Synthesis
This compound serves as a flexible linker to connect a target protein-binding ligand and an E3 ubiquitin ligase-binding ligand, forming a PROTAC. A two-stage strategy utilizing aldehyde-hydrazide coupling can be employed for the efficient development of potent PROTACs.[2]
Two-Stage PROTAC Development Strategy:
-
Library Generation: An aldehyde-functionalized protein-binding ligand and a hydrazide-functionalized E3 ligase ligand (or vice-versa) are coupled with this compound to rapidly generate a library of PROTACs with varying linker lengths and attachment points. The resulting acylhydrazone linkage is sufficiently stable for initial cell-based screening.
-
Lead Optimization: Once a promising PROTAC candidate is identified from the library screening, the relatively labile acylhydrazone bond can be replaced with a more stable amide bond to yield a more drug-like and potent PROTAC for further development.
Caption: Mechanism of action of a PROTAC utilizing an this compound linker.
References
An In-depth Technical Guide to the Synthesis of m-PEG3-Hydrazide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a reliable synthetic pathway for m-PEG3-Hydrazide, a valuable bifunctional linker used in bioconjugation and for the development of Proteolysis Targeting Chimeras (PROTACs). This document details the experimental protocols, presents quantitative data in a structured format, and includes visualizations of the synthetic workflow.
Introduction
This compound is a hydrophilic linker molecule featuring a methoxy-terminated triethylene glycol spacer and a terminal hydrazide functional group. The polyethylene glycol (PEG) chain enhances aqueous solubility and can improve the pharmacokinetic properties of conjugated molecules. The hydrazide group allows for the covalent attachment to molecules containing carbonyl groups (aldehydes or ketones) through the formation of a hydrazone linkage. This guide focuses on a robust and efficient two-step synthesis of this compound starting from the commercially available m-PEG3-OH.
Synthetic Pathway Overview
The presented synthesis follows a two-step route, commencing with the conversion of m-PEG3-OH to its corresponding t-butyl ester, followed by the reaction with hydrazine hydrate to yield the final this compound product. This pathway is advantageous due to its high yield and purity of the intermediate and final products.
Caption: Synthetic workflow for this compound.
Experimental Protocols
Step 1: Synthesis of m-PEG3-t-butyl ester
This procedure details the synthesis of the t-butyl ester protected m-PEG3 carboxylic acid from m-PEG3-OH.
Materials:
| Reagent/Solvent | Molecular Formula | Molar Mass ( g/mol ) |
| m-PEG3-OH | C7H16O4 | 164.20 |
| Potassium t-butoxide | C4H9KO | 112.21 |
| t-Butyl bromoacetate | C6H11BrO2 | 195.05 |
| Toluene | C7H8 | 92.14 |
Procedure:
-
A solution of m-PEG3-OH (1.0 eq) in toluene is azeotropically dried by removing a portion of the solvent under reduced pressure.
-
The reaction mixture is cooled to 30°C, and a 1.0 M solution of potassium t-butoxide in t-butanol (1.0-1.5 eq) is added.
-
The resulting mixture is stirred for 1 hour at room temperature.
-
t-Butyl bromoacetate (1.5-2.0 eq) is then added to the reaction mixture.
-
The mixture is heated to reflux, then the heat is removed, and stirring is continued for 18 hours at room temperature.
-
The reaction mixture is filtered to remove inorganic salts, and the filtrate is concentrated under reduced pressure.
-
The crude product is purified by vacuum distillation or column chromatography on silica gel to yield m-PEG3-t-butyl ester as a colorless oil.
Quantitative Data for Step 1:
| Parameter | Value |
| Typical Yield | 70-80%[1] |
| Purity | >95% (determined by NMR) |
Step 2: Synthesis of this compound from m-PEG3-t-butyl ester
This protocol describes the conversion of the t-butyl ester to the corresponding hydrazide.
Materials:
| Reagent/Solvent | Molecular Formula | Molar Mass ( g/mol ) |
| m-PEG3-t-butyl ester | C13H26O5 | 262.34 |
| Hydrazine hydrate | H6N2O | 50.06 |
| Ethanol | C2H6O | 46.07 |
Procedure:
-
m-PEG3-t-butyl ester (1.0 eq) is dissolved in ethanol.
-
An excess of hydrazine hydrate (typically 10-20 equivalents) is added to the solution.[2]
-
The reaction mixture is heated to reflux for 6-12 hours.[2] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After completion of the reaction, the solvent and excess hydrazine hydrate are removed under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel to give this compound as a colorless liquid.[]
Quantitative Data for Step 2:
| Parameter | Value |
| Typical Yield | >90%[4] |
| Purity | >97% (determined by NMR and MS) |
Characterization Data
This compound
-
Molecular Formula: C10H22N2O5
-
Molecular Weight: 250.29 g/mol
-
Appearance: Colorless Liquid
-
Boiling Point: 408.1 ± 35.0 °C at 760 mmHg
-
Density: 1.1 ± 0.1 g/cm³
¹H NMR Spectroscopy: The characterization of PEG-containing molecules by ¹H NMR requires careful interpretation due to the repeating ethylene glycol units. The spectrum of this compound is expected to show characteristic signals for the methoxy group, the PEG backbone, and the protons adjacent to the hydrazide group.
Mass Spectrometry: Electrospray ionization mass spectrometry (ESI-MS) can be used to confirm the molecular weight of the final product.
Alternative Synthetic Route
An alternative pathway involves the initial oxidation of m-PEG3-OH to m-PEG3-acid, followed by coupling with a protected hydrazine (t-butyl carbazate), and a final deprotection step.
Caption: Alternative synthetic route for this compound.
While this route is also viable, the direct hydrazinolysis of the t-butyl ester is generally more efficient and involves fewer synthetic steps. The oxidation of PEG-OH can sometimes lead to side products and require more rigorous purification.
Safety Considerations
-
Potassium t-butoxide is a strong base and is pyrophoric. Handle with care in an inert atmosphere.
-
t-Butyl bromoacetate is a lachrymator and should be handled in a well-ventilated fume hood.
-
Hydrazine hydrate is toxic and a suspected carcinogen. Appropriate personal protective equipment should be worn, and it should be handled in a fume hood.
-
Trifluoroacetic acid (TFA) is a strong, corrosive acid. Handle with appropriate care.
Conclusion
This guide has outlined a detailed and reliable method for the synthesis of this compound. By following the provided protocols, researchers can efficiently produce this valuable linker for a variety of applications in drug discovery and development. The presented data and visualizations offer a clear and comprehensive resource for the successful synthesis and characterization of this compound.
References
Methodological & Application
Application Notes and Protocols for m-PEG3-Hydrazide Bioconjugation to Antibodies
For Researchers, Scientists, and Drug Development Professionals
Introduction
The covalent attachment of polyethylene glycol (PEG) to therapeutic proteins, a process known as PEGylation, is a widely adopted strategy to enhance their pharmacokinetic and pharmacodynamic properties. PEGylation can improve protein solubility and stability, reduce immunogenicity, and extend circulating half-life.[1][2] This document provides a detailed protocol for the site-specific conjugation of m-PEG3-Hydrazide to antibodies, a method favored for its ability to target the glycan moieties within the Fc region, thereby minimizing interference with the antigen-binding sites.[3][4]
The bioconjugation process involves two key steps. First, the vicinal diols of the antibody's carbohydrate chains are gently oxidized using sodium periodate (NaIO₄) to generate reactive aldehyde groups.[3] Subsequently, the hydrazide group of the this compound linker reacts with these aldehyde groups to form a stable hydrazone bond. The resulting conjugate can then be further modified, for instance, by attaching a therapeutic payload via "click chemistry" if the PEG linker contains an appropriate functional group (e.g., an azide).
These application notes provide detailed experimental protocols, data on reaction optimization, and methods for the characterization of the final antibody-PEG conjugate.
Data Presentation
Table 1: Reaction Conditions for Antibody Oxidation and Hydrazone Ligation
| Parameter | Range | Optimal Condition | Notes |
| Antibody Oxidation | |||
| Antibody Concentration | 1 - 10 mg/mL | 5 mg/mL | Higher concentrations may lead to aggregation. |
| Sodium Periodate (NaIO₄) Final Concentration | 1 - 2 mM | 1.5 mM | Higher concentrations can lead to over-oxidation and loss of antibody activity. |
| Reaction Temperature | 4 - 25 °C | 4 °C | Lower temperatures help to control the reaction and maintain protein integrity. |
| Reaction Time | 30 minutes | 30 minutes | Longer incubation times are generally not necessary and may increase the risk of side reactions. |
| Quenching Agent (Glycerol/Propylene Glycol) | 15 - 20 mM | 15 mM | Essential to stop the oxidation reaction. |
| Hydrazone Ligation | |||
| Molar Excess of this compound | 20 - 100 fold | 50 fold | A high molar excess drives the reaction to completion. |
| pH | 5.0 - 7.4 | 5.5 | The reaction is pH-dependent, with acidic conditions favoring hydrazone formation. |
| Aniline Catalyst (optional) | 10 - 20 mM | 10 mM | Can significantly increase the reaction rate at physiological pH. |
| Reaction Temperature | 4 - 25 °C | Room Temperature (25 °C) | Reaction proceeds efficiently at room temperature. |
| Reaction Time | 2 - 4 hours | 2 hours | Longer incubation can be used if necessary, but 2 hours is often sufficient. |
Table 2: pH-Dependent Stability of the Hydrazone Bond
The hydrazone bond is known for its pH-sensitive nature, being relatively stable at physiological pH but susceptible to hydrolysis under acidic conditions, a property that is advantageous for drug delivery in the acidic microenvironment of tumors or within cellular lysosomes.
| Hydrazone Type | pH | Half-life (t₁/₂) | Implication |
| Aliphatic Aldehyde-derived | 7.4 | 20 - 150 minutes | Relatively stable in circulation. |
| 5.5 | < 2 minutes | Rapid cleavage in acidic environments (e.g., endosomes). | |
| Aromatic Aldehyde-derived | 7.4 | > 72 hours | Highly stable in circulation. |
| 5.5 | > 48 hours | Less suitable for pH-triggered release. |
Data is based on studies with PEG-lipid conjugates and provides a general indication of stability trends.
Experimental Protocols
Protocol 1: Generation of Aldehyde Groups on the Antibody
This protocol describes the gentle oxidation of the carbohydrate moieties on a monoclonal antibody (mAb) to generate aldehyde groups for conjugation with this compound.
Materials:
-
Monoclonal antibody (mAb) in an amine-free buffer (e.g., PBS, pH 7.4)
-
Sodium periodate (NaIO₄)
-
Oxidation Buffer (e.g., 0.1 M Sodium Phosphate, 0.15 M NaCl, pH 7.4)
-
Quenching Solution (e.g., 1 M Propylene Glycol or Glycerol)
-
Desalting columns (e.g., Zeba™ Spin Desalting Columns, 7K MWCO)
-
Conjugation Buffer (e.g., 0.1 M Sodium Acetate, pH 5.5)
Procedure:
-
Antibody Preparation: Exchange the antibody into the Oxidation Buffer. Adjust the concentration to 1-10 mg/mL.
-
Oxidation:
-
Cool the antibody solution to 4°C.
-
Prepare a fresh stock solution of NaIO₄ in the Oxidation Buffer.
-
Add the NaIO₄ solution to the antibody to a final concentration of 1-2 mM.
-
Incubate the reaction in the dark at 4°C for 30 minutes.
-
-
Quenching:
-
Stop the reaction by adding the Quenching Solution to a final concentration of approximately 15 mM.
-
Incubate for 10 minutes at 4°C.
-
-
Purification:
-
Immediately remove the excess oxidizing and quenching reagents by passing the solution through a desalting column equilibrated with the Conjugation Buffer (pH 5.5).
-
Protocol 2: Conjugation of this compound to the Oxidized Antibody
This protocol details the formation of the hydrazone bond between the aldehyde-functionalized antibody and this compound.
Materials:
-
Oxidized antibody from Protocol 1
-
This compound
-
Conjugation Buffer (0.1 M Sodium Acetate, pH 5.5)
-
Aniline (optional, as a catalyst)
-
Purification system (e.g., Size Exclusion Chromatography - SEC)
Procedure:
-
Reagent Preparation: Dissolve the this compound in the Conjugation Buffer.
-
Conjugation Reaction:
-
Add a 50- to 100-fold molar excess of the this compound solution to the oxidized antibody.
-
If using a catalyst, add aniline to a final concentration of 10 mM.
-
Incubate the reaction for 2-4 hours at room temperature with gentle mixing.
-
-
Purification:
-
Purify the antibody-PEG conjugate to remove excess this compound using SEC.
-
Protocol 3: Characterization of the Antibody-PEG Conjugate
1. Determination of Drug-to-Antibody Ratio (DAR) by Mass Spectrometry:
-
Sample Preparation: The purified conjugate may be analyzed intact or after reduction to separate the light and heavy chains. Deglycosylation can also be performed to simplify the mass spectrum.
-
LC-MS Analysis: Use a high-resolution mass spectrometer (e.g., Q-TOF) coupled with liquid chromatography (e.g., reversed-phase or size-exclusion).
-
Data Analysis: Deconvolute the resulting mass spectrum to determine the mass of the different species (unconjugated antibody, and antibody with 1, 2, 3, etc. PEG molecules attached). The average DAR can be calculated from the relative abundance of these species.
2. Purity and Aggregation Analysis by Size Exclusion Chromatography (SEC):
-
Use an SEC column appropriate for the size of the antibody.
-
Monitor the elution profile at 280 nm.
-
The presence of a single, sharp peak indicates a high purity and low aggregation of the conjugate.
3. Antigen-Binding Activity Assay:
-
Perform an ELISA or surface plasmon resonance (SPR) analysis to compare the antigen-binding affinity of the conjugated antibody to the unmodified antibody. This is crucial to ensure that the conjugation process has not compromised the antibody's function.
Mandatory Visualizations
Experimental Workflow
References
Application Notes and Protocols: Utilizing m-PEG3-Hydrazide in Advanced Drug Delivery Systems
For Researchers, Scientists, and Drug Development Professionals
Introduction
m-PEG3-Hydrazide is a versatile, heterobifunctional linker that plays a crucial role in modern drug delivery systems. Its methoxy-terminated polyethylene glycol (PEG) chain enhances the solubility, stability, and pharmacokinetic profile of conjugated molecules, while the terminal hydrazide group allows for specific and often reversible conjugation to therapeutic agents or targeting moieties.[1] This functionality is particularly valuable for creating pH-sensitive drug delivery systems, where the hydrazone bond formed between the hydrazide and a carbonyl group (aldehyde or ketone) on the drug or carrier is stable at physiological pH but cleaves in acidic environments such as tumor microenvironments or endosomes, triggering localized drug release.[2][3][4] These application notes provide detailed protocols and quantitative data for the effective use of this compound in the development of targeted and controlled-release therapeutics.
Core Principle: pH-Sensitive Hydrazone Linkage
The primary application of this compound in drug delivery hinges on the formation of a hydrazone bond. This reaction occurs between the hydrazide moiety (-CONHNH₂) of the PEG linker and a carbonyl group (aldehyde or ketone) present on the drug molecule, a modified carrier, or a targeting ligand.[5]
The stability of the resulting hydrazone linkage is pH-dependent. In the neutral environment of the bloodstream (pH ~7.4), the bond is relatively stable, ensuring the drug remains conjugated to its carrier, minimizing off-target effects. However, upon reaching the acidic microenvironment of a tumor or after internalization into cellular compartments like endosomes and lysosomes (pH 4.5-6.5), the hydrazone bond undergoes acid-catalyzed hydrolysis, leading to the release of the active drug.
Applications of this compound in Drug Delivery
This compound can be incorporated into various drug delivery platforms, including:
-
Polymer-Drug Conjugates: Direct conjugation of a drug to the PEG linker to improve its pharmacological properties.
-
Liposomal Drug Delivery: Modification of liposome surfaces with this compound to attach targeting ligands or for pH-triggered release from the liposome.
-
Micelle-Based Systems: Formation of amphiphilic block copolymers that self-assemble into micelles, with the drug conjugated via a hydrazone bond in the core.
-
Hydrogel Drug Depots: Cross-linking of multi-arm PEG-hydrazide polymers with aldehyde-functionalized polymers to create injectable, biodegradable hydrogels for sustained, localized drug delivery.
-
Antibody-Drug Conjugates (ADCs): Site-specific conjugation of cytotoxic drugs to antibodies through the carbohydrate moieties of the antibody, which can be oxidized to generate aldehyde groups.
-
PROTACs: Use as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs) to connect a target protein-binding ligand and an E3 ligase-binding ligand.
Quantitative Data Summary
The following tables summarize key quantitative data related to the performance of hydrazone-based drug delivery systems.
Table 1: pH-Dependent Drug Release from Hydrazone-Linked Systems
| Drug Delivery System | Drug | pH | Time (hours) | Cumulative Release (%) | Reference |
| PEG-Hydrazone-PE Micelles | Doxorubicin | 7.4 | 24 | ~40 | |
| PEG-Hydrazone-PE Micelles | Doxorubicin | 5.0 | 24 | >80 | |
| 8-arm PEG-Hydrazone/Aldehyde Hydrogel (5%) | Doxorubicin | 7.4 | 960 (40 days) | 42.87 | |
| 8-arm PEG-Hydrazone/Aldehyde Hydrogel (5%) | Doxorubicin | 6.4 | 960 (40 days) | 81.33 | |
| Hyaluronic Acid-Ciprofloxacin Conjugate | Ciprofloxacin | 7.4 | 24 | <20 | |
| Hyaluronic Acid-Ciprofloxacin Conjugate | Ciprofloxacin | 6.0 | 24 | >80 |
Table 2: Stability of Hydrazone Linkages Derived from Different Aldehydes
| Aldehyde Type | pH | Incubation Time (hours) | Half-life (t₁₂) | Stability | Reference |
| Aliphatic | 7.4 | - | Minutes | Reasonably stable | |
| Aliphatic | 5.5 | - | - | Highly sensitive to hydrolysis | |
| Aromatic | 7.4 | 72 | Not attained | Highly stable | |
| Aromatic | 5.5 | 48 | Not attained | Highly stable |
Experimental Protocols
Protocol 1: General Procedure for Conjugating this compound to an Aldehyde- or Ketone-Containing Drug
This protocol describes the fundamental reaction for forming a PEG-drug conjugate via a hydrazone bond.
Materials:
-
This compound
-
Drug molecule with an aldehyde or ketone functionality
-
Conjugation Buffer: 0.1 M Sodium Acetate, pH 5.5
-
Aniline (optional catalyst)
-
Quenching Solution: 1 M Glycine, pH 5.5
-
Solvent (e.g., DMSO, DMF, or aqueous buffer) compatible with the drug
-
Purification system (e.g., Size Exclusion Chromatography (SEC) or dialysis)
Procedure:
-
Drug Preparation: Dissolve the aldehyde- or ketone-containing drug in a minimal amount of a suitable organic solvent before diluting with the Conjugation Buffer.
-
Linker Preparation: Dissolve this compound in the Conjugation Buffer to a stock concentration of 10-50 mM.
-
Conjugation Reaction:
-
Add a 10-50 molar excess of the dissolved this compound to the drug solution.
-
For catalyzed reactions, aniline can be added to a final concentration of 10-20 mM to accelerate hydrazone formation.
-
Incubate the reaction mixture for 2-12 hours at room temperature with gentle mixing. The reaction progress can be monitored by a suitable analytical method (e.g., HPLC, LC-MS).
-
-
Quenching: (Optional) Add a quenching solution to stop the reaction by consuming any unreacted aldehydes/ketones.
-
Purification: Purify the resulting PEG-drug conjugate from excess linker and unreacted drug using SEC or dialysis.
-
Characterization: Characterize the final conjugate to confirm its identity, purity, and the extent of PEGylation using techniques such as ¹H-NMR, MALDI-TOF MS, and HPLC.
Protocol 2: PEGylation of an Antibody via its Carbohydrate Moieties for ADC Development
This protocol details the site-specific conjugation of this compound to an antibody, a key step in creating ADCs with a pH-sensitive linker.
Materials:
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)
-
Sodium periodate (NaIO₄) solution (e.g., 100 mM in water, freshly prepared)
-
Glycerol solution (1 M in water)
-
Desalting columns (e.g., Zeba™ Spin Desalting Columns, 7K MWCO)
-
This compound
-
Conjugation Buffer: 0.1 M Sodium Acetate, pH 5.5
Procedure:
Part A: Antibody Oxidation
-
Prepare mAb: Adjust the concentration of the mAb to 1-10 mg/mL in a reaction buffer (e.g., 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.4).
-
Oxidation: Add freshly prepared NaIO₄ to the mAb solution to a final concentration of 1-10 mM. Incubate the reaction in the dark for 30 minutes at room temperature. This step oxidizes the vicinal diols on the carbohydrate chains of the mAb to generate aldehyde groups.
-
Quench Reaction: Stop the oxidation by adding glycerol to a final concentration of 15 mM and incubate for 5 minutes at room temperature.
-
Buffer Exchange: Remove excess periodate and byproducts by buffer exchanging the oxidized mAb into the Conjugation Buffer (pH 5.5) using a desalting column.
Part B: Hydrazone Formation
-
Conjugation: Add a 50- to 100-fold molar excess of this compound to the purified, oxidized antibody.
-
Incubation: Incubate the mixture for 2-4 hours at room temperature to form the hydrazone bond.
-
Purification: Purify the antibody-PEG conjugate using size-exclusion chromatography (SEC) to remove the unreacted linker and other small molecules.
-
Characterization: The resulting conjugate can be characterized for the degree of PEGylation. This antibody-PEG-hydrazide can then be used for subsequent conjugation of a payload.
Conclusion
This compound is a powerful tool for the design and synthesis of advanced drug delivery systems. The ability to form a stable, yet pH-cleavable hydrazone linkage provides a robust mechanism for controlled and targeted drug release. By carefully selecting the reaction components and conditions, researchers can fine-tune the stability and release kinetics of their drug conjugates to optimize therapeutic efficacy while minimizing systemic toxicity. The protocols and data provided herein serve as a comprehensive guide for the successful implementation of this compound in a variety of drug delivery applications.
References
Application Notes and Protocols: m-PEG3-Hydrazide for PEGylating Glycoproteins
For Researchers, Scientists, and Drug Development Professionals
Introduction
PEGylation, the process of covalently attaching polyethylene glycol (PEG) chains to a molecule, is a widely utilized strategy in drug development to improve the pharmacokinetic and pharmacodynamic properties of therapeutic proteins. For glycoproteins, PEGylation can be strategically directed to the carbohydrate moieties, which are often located away from the protein's active sites, thereby preserving biological function.[1] m-PEG3-Hydrazide is a short, hydrophilic linker ideal for this purpose. It reacts specifically with aldehyde groups, which can be generated on glycoproteins through mild periodate oxidation of sialic acid residues or other sugar units containing cis-diols.[1][2][3] This process results in the formation of a stable hydrazone bond.[1]
These application notes provide a comprehensive guide to the use of this compound for the site-specific PEGylation of glycoproteins, covering experimental protocols, data presentation, and characterization techniques.
Data Presentation
Table 1: Parameters for Periodate Oxidation of Glycoproteins
| Parameter | Condition | Purpose | Reference |
| Oxidizing Agent | Sodium meta-periodate (NaIO₄) | Oxidizes cis-diols in carbohydrate residues to aldehydes. | |
| Concentration of NaIO₄ | 1 mM | Selective oxidation of sialic acid residues. | |
| 10-20 mM | Non-selective oxidation of various sugar residues. | ||
| Buffer | 0.1 M Sodium Acetate, pH 5.5 | Maintains optimal pH for the oxidation reaction. | |
| Temperature | 4°C or on ice | Minimizes potential side reactions and protein degradation. | |
| Reaction Time | 30 minutes (for 1 mM NaIO₄) | Sufficient for selective oxidation of sialic acids. | |
| 60 minutes (for 10-20 mM NaIO₄) | Ensures more complete oxidation of various sugar residues. | ||
| Quenching Agent | Ethylene Glycol or Sodium Sulfite | Terminates the oxidation reaction by consuming excess periodate. |
Table 2: Parameters for Hydrazide Ligation with this compound
| Parameter | Condition | Purpose | Reference |
| PEG Reagent | This compound | Reacts with aldehyde groups to form a hydrazone bond. | |
| Molar Excess of PEG | 10- to 50-fold molar excess over glycoprotein | Drives the reaction towards completion. | |
| Buffer | 0.1 M Sodium Acetate, pH 5.5 | Optimal pH for hydrazone bond formation. | |
| Temperature | Room Temperature | Facilitates an efficient ligation reaction. | |
| Reaction Time | 2 hours to overnight | Allows for sufficient time for the reaction to proceed to completion. |
Table 3: Comparison of Analytical Techniques for Characterization of PEGylated Glycoproteins
| Technique | Information Provided | Advantages | Disadvantages | Reference |
| SDS-PAGE | Apparent molecular weight increase, estimation of degree of PEGylation. | Simple, widely available. | Low resolution, provides only an estimate of PEGylation. | |
| Size Exclusion Chromatography (SEC) | Separation of PEGylated protein from unreacted protein and PEG, determination of hydrodynamic radius. | Good for purification and assessing aggregation. | May not resolve species with small differences in size. | |
| Reversed-Phase HPLC (RP-HPLC) | Separation of positional isomers and different degrees of PEGylation. | High resolution for different PEGylated species. | Can be challenging for large, heterogeneous glycoproteins. | |
| Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS) | Average molecular weight and degree of PEGylation. | High throughput, good for determining average mass. | Can have limited resolution for heterogeneous samples. | |
| Electrospray Ionization Mass Spectrometry (ESI-MS) | Precise molecular weight of different PEGylated species, identification of PEGylation sites (with MS/MS). | High accuracy and resolution, can identify specific sites of modification. | Can be complex to interpret for highly heterogeneous samples. |
Experimental Protocols
Protocol 1: Generation of Aldehyde Groups on Glycoproteins via Periodate Oxidation
This protocol describes the generation of aldehyde groups on glycoproteins by oxidizing the carbohydrate moieties with sodium meta-periodate.
Materials:
-
Glycoprotein of interest
-
Sodium meta-periodate (NaIO₄)
-
0.1 M Sodium Acetate Buffer, pH 5.5
-
Ethylene Glycol
-
Size-exclusion chromatography column (e.g., Sephadex G-25) or dialysis tubing (10 kDa MWCO)
Procedure:
-
Glycoprotein Preparation: Dissolve the glycoprotein in 0.1 M Sodium Acetate Buffer, pH 5.5, to a final concentration of 1-10 mg/mL.
-
Periodate Oxidation (Protect from Light):
-
For selective oxidation of sialic acids: Add a freshly prepared solution of NaIO₄ to the glycoprotein solution to a final concentration of 1 mM. Incubate on ice for 30 minutes.
-
For non-selective oxidation: Add a freshly prepared solution of NaIO₄ to the glycoprotein solution to a final concentration of 10 mM. Incubate on ice for 60 minutes.
-
-
Quenching the Reaction: Add ethylene glycol to a final concentration of 10 mM to quench the excess periodate. Incubate on ice for 10 minutes.
-
Purification of Oxidized Glycoprotein: Immediately purify the oxidized glycoprotein from excess reagents using a desalting column or dialysis against 0.1 M Sodium Acetate Buffer, pH 5.5.
Protocol 2: PEGylation of Oxidized Glycoprotein with this compound
This protocol details the reaction of the generated aldehyde groups on the glycoprotein with this compound.
Materials:
-
Oxidized glycoprotein (from Protocol 1)
-
This compound
-
0.1 M Sodium Acetate Buffer, pH 5.5
Procedure:
-
Prepare this compound Solution: Dissolve this compound in 0.1 M Sodium Acetate Buffer, pH 5.5.
-
PEGylation Reaction: Add the this compound solution to the oxidized glycoprotein solution. A 10- to 50-fold molar excess of this compound over the glycoprotein is recommended.
-
Incubation: Incubate the reaction mixture for 2 hours to overnight at room temperature with gentle stirring.
Protocol 3: Purification of PEGylated Glycoprotein
This protocol describes the purification of the PEGylated glycoprotein from unreacted this compound and unmodified glycoprotein.
Materials:
-
PEGylation reaction mixture (from Protocol 2)
-
Size Exclusion Chromatography (SEC) system
-
Appropriate SEC column (selected based on the molecular weight of the glycoprotein)
-
Elution buffer (e.g., Phosphate Buffered Saline, pH 7.4)
Procedure:
-
Column Equilibration: Equilibrate the SEC column with the elution buffer.
-
Sample Loading: Load the PEGylation reaction mixture onto the SEC column.
-
Elution: Elute the sample with the elution buffer at a constant flow rate.
-
Fraction Collection: Collect fractions and monitor the absorbance at 280 nm to detect protein-containing fractions.
-
Analysis: Analyze the collected fractions by SDS-PAGE to identify the fractions containing the purified PEGylated glycoprotein, which will exhibit a higher apparent molecular weight compared to the unmodified glycoprotein.
Protocol 4: Characterization of PEGylated Glycoprotein by Mass Spectrometry
This protocol provides a general workflow for the characterization of the PEGylated glycoprotein using mass spectrometry to determine the degree of PEGylation.
Materials:
-
Purified PEGylated glycoprotein (from Protocol 3)
-
Mass spectrometer (MALDI-TOF or ESI-MS)
-
Appropriate matrix (for MALDI-MS) or solvent system (for ESI-MS)
Procedure:
-
Sample Preparation: Prepare the PEGylated glycoprotein sample according to the instrument manufacturer's recommendations. For ESI-MS, the sample may need to be desalted.
-
Mass Spectrometry Analysis:
-
MALDI-TOF MS: Acquire the mass spectrum of the PEGylated glycoprotein. The resulting spectrum will show a distribution of peaks corresponding to different degrees of PEGylation. The average molecular weight can be calculated.
-
ESI-MS: Acquire the mass spectrum. The deconvoluted spectrum will show the precise molecular weights of the different PEGylated species, allowing for the determination of the number of attached PEG molecules.
-
-
Data Analysis: Analyze the mass spectra to determine the distribution and average number of this compound molecules conjugated to the glycoprotein.
Visualizations
Caption: Experimental workflow for PEGylating glycoproteins.
Caption: Modulation of receptor signaling by PEGylation.
References
Application Notes and Protocols: Aniline as a Catalyst for Hydrazone Bond Formation
Audience: Researchers, scientists, and drug development professionals.
Introduction
Hydrazone bond formation is a cornerstone of bioconjugation, dynamic covalent chemistry, and materials science due to its reliability, chemoselectivity, and the stability of the resulting linkage. However, the reaction kinetics can be slow under physiological conditions. Aniline has emerged as a highly effective nucleophilic catalyst that significantly accelerates hydrazone formation, expanding its utility in various scientific domains.[1][2] These application notes provide a comprehensive overview, quantitative data, and detailed protocols for employing aniline as a catalyst in hydrazone bond formation.
Mechanism of Catalysis
Aniline accelerates hydrazone formation through a nucleophilic catalysis pathway. The reaction proceeds via the formation of a transient, highly reactive Schiff base intermediate. This intermediate is more susceptible to nucleophilic attack by the hydrazide than the original aldehyde, thereby lowering the activation energy of the reaction. The catalytic cycle is illustrated below.
Caption: Aniline-catalyzed hydrazone formation mechanism.
Data Presentation
The efficacy of aniline as a catalyst is evident from the significant rate enhancements observed in various systems. The following tables summarize quantitative data from representative studies.
Table 1: Kinetic Data for Aniline-Catalyzed Hydrazone Formation in Peptide Ligation
| Aldehyde/Hydrazide Substrates | Reactant Conc. (mM) | Aniline Conc. (mM) | pH | k1 (M⁻¹s⁻¹) | Rate Enhancement (fold) |
| AcGRGDSGG-hydrazide + Glyoxylyl-LYRAG | 1 | 0 | 5.7 | 0.0031 | - |
| AcGRGDSGG-hydrazide + Glyoxylyl-LYRAG | 1 | 10 | 5.7 | 0.21 | ~70 |
| 6-hydrazinopyridyl-peptide + Benzaldehyde | 0.1 | 0 | 4.5 | 3.0 | - |
| 6-hydrazinopyridyl-peptide + Benzaldehyde | 0.01 | 10 | 4.5 | 190 | ~63 |
| 6-hydrazinopyridyl-peptide + Benzaldehyde | 0.01 | 100 | 4.5 | 2000 | ~667 |
Table 2: Yields of Aniline-Catalyzed Hydrazone Formation with a Small Molecule
| Hydrazide | Aldehyde | Catalyst (1 mM) | pH | Yield after 2h (%) |
| NBD Hydrazine (18 µM) | p-nitrobenzaldehyde (1 mM) | None | 7.4 | 0.7 |
| NBD Hydrazine (18 µM) | p-nitrobenzaldehyde (1 mM) | Aniline | 7.4 | 10.4 |
Application Notes
Aniline catalysis is a versatile tool with broad applications:
-
Bioconjugation: The rapid reaction rates at or near physiological pH make aniline-catalyzed hydrazone ligation ideal for labeling proteins, peptides, and other biomolecules with probes, tags, or drugs.[3] The mild conditions help to preserve the structure and function of the biomolecules.
-
Dynamic Covalent Chemistry (DCC): Aniline catalysis accelerates the equilibration of dynamic combinatorial libraries (DCLs) based on hydrazone exchange.[1][4] This allows for the rapid identification of ligands for biological targets or the development of adaptive materials. The reversibility of the hydrazone bond can be controlled by pH, allowing DCLs to be switched "on" or "off".
-
Materials Science: The formation of hydrazone crosslinks is a key strategy in the development of self-healing hydrogels and other smart materials. Aniline catalysis can be used to control the kinetics of hydrogel formation and tune the mechanical properties of the resulting material.
-
Drug Discovery: The robustness and efficiency of aniline-catalyzed hydrazone formation are valuable in the synthesis of small molecule drug candidates and in the construction of antibody-drug conjugates (ADCs).
Experimental Protocols
Protocol 1: General Procedure for Aniline-Catalyzed Hydrazone Formation with Small Molecules
This protocol provides a general method for the aniline-catalyzed synthesis of a hydrazone from a simple aldehyde and hydrazide.
Materials:
-
Aldehyde (e.g., 4-nitrobenzaldehyde)
-
Hydrazide (e.g., benzhydrazide)
-
Aniline (freshly distilled)
-
Solvent (e.g., ethanol, methanol, or aqueous buffer)
-
Stir plate and stir bar
-
Reaction vessel (e.g., round-bottom flask or vial)
-
Analytical equipment for monitoring the reaction (e.g., TLC, LC-MS, NMR)
Procedure:
-
Dissolve the aldehyde (1.0 eq) and hydrazide (1.0-1.2 eq) in the chosen solvent in the reaction vessel.
-
Add aniline (0.1-1.0 eq, typically 10-100 mol%) to the solution.
-
Stir the reaction mixture at room temperature or a slightly elevated temperature (e.g., 40-50 °C).
-
Monitor the progress of the reaction by TLC, LC-MS, or NMR until the starting materials are consumed. Reaction times can vary from minutes to several hours depending on the substrates and catalyst loading.
-
Upon completion, the reaction mixture can be concentrated under reduced pressure.
-
Purify the hydrazone product by standard techniques such as recrystallization or column chromatography.
-
Characterize the purified product by NMR, mass spectrometry, and melting point analysis.
Protocol 2: Aniline-Catalyzed Labeling of a Peptide
This protocol describes the labeling of a peptide containing a hydrazide moiety with a fluorescent dye containing an aldehyde group.
Materials:
-
Hydrazide-modified peptide
-
Aldehyde-functionalized fluorescent dye (e.g., Alexa Fluor 488 aldehyde)
-
Aniline solution (e.g., 1 M in DMSO)
-
Reaction buffer (e.g., 0.1 M sodium phosphate buffer, pH 7.0)
-
HPLC for reaction monitoring and purification
Procedure:
-
Prepare a stock solution of the hydrazide-modified peptide in the reaction buffer (e.g., 1 mM).
-
Prepare a stock solution of the aldehyde-functionalized fluorescent dye in a minimal amount of organic solvent (e.g., DMSO) and then dilute with the reaction buffer to the desired concentration (e.g., 1.1 mM).
-
In a microcentrifuge tube, combine the peptide solution and the dye solution.
-
Add the aniline stock solution to the reaction mixture to a final concentration of 10-100 mM.
-
Incubate the reaction at room temperature for 1-4 hours.
-
Monitor the reaction progress by injecting aliquots into an HPLC system.
-
Once the reaction is complete, purify the labeled peptide by preparative HPLC.
-
Characterize the purified product by mass spectrometry to confirm successful conjugation.
Protocol 3: Formation of a Dynamic Covalent Library (DCL) for Protein-Targeted Screening
This protocol outlines the setup of a hydrazone-based DCL using aniline as a catalyst to screen for binders to a target protein.
Materials:
-
A library of hydrazide building blocks
-
An aldehyde building block
-
Aniline solution (e.g., 1 M in DMSO)
-
Target protein in a suitable buffer (e.g., ammonium acetate buffer, pH 6.2)
-
HPLC-MS for analysis of the DCL composition
Procedure:
-
Prepare stock solutions of the hydrazide and aldehyde building blocks in DMSO.
-
In a series of microcentrifuge tubes, prepare the "blank" DCLs by combining the aldehyde and hydrazide building blocks in the reaction buffer.
-
Add aniline to the "blank" DCLs to a final concentration of 10 mM.
-
In a separate set of tubes, prepare the "templated" DCLs by adding the target protein to the reaction buffer before adding the building blocks and aniline.
-
Allow both the "blank" and "templated" DCLs to equilibrate at room temperature for 24-48 hours.
-
After equilibration, quench the reaction by raising the pH (e.g., to pH 8 with NaOH) to stop the hydrazone exchange.
-
Analyze the composition of the "blank" and "templated" DCLs by HPLC-MS.
-
Identify the amplified library members in the "templated" DCLs by comparing their peak areas to those in the "blank" DCLs. These amplified species are potential binders to the target protein.
Visualizations
Experimental Workflow for Peptide Labeling
Caption: Workflow for aniline-catalyzed peptide labeling.
Logical Relationship in Dynamic Covalent Library Screening
Caption: Logic of target-directed DCL screening.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. Efficient Bioconjugation of Protein Capture Agents to Biosensor Surfaces Using Aniline-Catalyzed Hydrazone Ligation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Nucleophilic catalysis of acylhydrazone equilibration for protein-directed dynamic covalent chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Developing Antibody-Drug Conjugates (ADCs) with m-PEG3-Hydrazide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-Drug Conjugates (ADCs) are a transformative class of biotherapeutics that leverage the specificity of monoclonal antibodies (mAbs) to deliver highly potent cytotoxic agents directly to cancer cells. This targeted delivery mechanism enhances the therapeutic window of the payload, maximizing efficacy while minimizing systemic toxicity. The linker, which connects the antibody to the drug, is a critical component influencing the ADC's stability, pharmacokinetics, and mechanism of action.
This document provides detailed application notes and protocols for the development of ADCs using m-PEG3-Hydrazide, a short-chain polyethylene glycol (PEG) linker. The hydrazide functional group allows for the formation of a pH-sensitive hydrazone bond with an aldehyde-modified antibody, while the terminal methoxy group provides stability. The short PEG spacer can improve the hydrophilicity of the ADC, potentially reducing aggregation and improving its pharmacological properties.[1][2] This methodology focuses on the site-specific conjugation to the carbohydrate moieties within the Fc region of the antibody, which generally does not interfere with the antigen-binding sites.[3][4]
Principle of the Method
The development of an ADC using this compound involves a two-step process:
-
Antibody Modification: The carbohydrate chains on the Fc region of the antibody are gently oxidized using sodium periodate (NaIO₄) to generate aldehyde groups. This reaction is site-specific to the vicinal diols present in the sugar residues.
-
Conjugation: The this compound linker, which is attached to the cytotoxic payload, is then reacted with the aldehyde-modified antibody. The hydrazide group of the linker forms a stable hydrazone bond with the aldehyde on the antibody. This bond is relatively stable at physiological pH (~7.4) but is susceptible to hydrolysis under the acidic conditions found in endosomes and lysosomes (pH 4.5-6.0), facilitating the release of the payload inside the target cell.[5]
Experimental Protocols
Protocol 1: Antibody Oxidation to Generate Aldehyde Groups
This protocol describes the gentle oxidation of the carbohydrate moieties on a monoclonal antibody to generate aldehyde groups for conjugation.
Materials:
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., Phosphate Buffered Saline (PBS), pH 7.4)
-
Sodium periodate (NaIO₄) solution (e.g., 100 mM in water, freshly prepared)
-
Propylene glycol or glycerol solution (1 M in water)
-
Desalting columns (e.g., Zeba™ Spin Desalting Columns, 7K MWCO)
-
Oxidation Buffer (e.g., 0.1 M sodium acetate, 0.15 M NaCl, pH 5.5)
Procedure:
-
Antibody Preparation:
-
Buffer exchange the mAb into the Oxidation Buffer.
-
Adjust the concentration of the mAb to 1-10 mg/mL.
-
-
Oxidation Reaction:
-
Cool the antibody solution to 4°C.
-
Add a calculated volume of the freshly prepared NaIO₄ solution to the antibody solution to achieve a final concentration of 1-2 mM.
-
Incubate the reaction mixture in the dark at 4°C for 30 minutes with gentle mixing.
-
-
Quenching the Reaction:
-
Quench the oxidation reaction by adding propylene glycol or glycerol to a final concentration of approximately 15 mM.
-
Incubate for 10 minutes at 4°C to consume any excess sodium periodate.
-
-
Purification of Oxidized Antibody:
-
Immediately purify the oxidized antibody using a desalting column pre-equilibrated with Conjugation Buffer (e.g., 0.1 M sodium acetate, pH 5.5) to remove excess reagents.
-
Determine the concentration of the purified oxidized mAb using a standard protein assay (e.g., BCA or absorbance at 280 nm).
-
Protocol 2: Conjugation of this compound Payload to Oxidized Antibody
This protocol details the formation of the hydrazone bond between the aldehyde-modified antibody and the this compound-functionalized payload.
Materials:
-
Oxidized monoclonal antibody (from Protocol 1)
-
This compound-payload conjugate
-
Conjugation Buffer (e.g., 0.1 M sodium acetate, pH 5.5)
-
Aniline solution (optional catalyst, e.g., 100 mM in DMSO or conjugation buffer, freshly prepared)
-
Quenching solution (e.g., 1 M glycine, pH 5.5)
-
Purification system (e.g., Size Exclusion Chromatography - SEC)
Procedure:
-
Reagent Preparation:
-
Dissolve the this compound-payload conjugate in the Conjugation Buffer to a stock concentration of 10-50 mM.
-
-
Conjugation Reaction:
-
Add a 50- to 100-fold molar excess of the this compound-payload solution to the oxidized mAb solution.
-
For a catalyzed reaction, add aniline to a final concentration of 10-20 mM. Aniline can increase the reaction rate at physiological pH.
-
Incubate the reaction mixture for 2-4 hours at room temperature with gentle mixing.
-
-
Final Purification:
-
Purify the resulting ADC using size-exclusion chromatography (SEC) to remove any unreacted linker-payload and other small molecules.
-
Collect the fractions corresponding to the monomeric ADC.
-
Characterization of the Antibody-Drug Conjugate
Thorough characterization of the ADC is essential to ensure its quality, consistency, and efficacy.
Protocol 3: Determination of Drug-to-Antibody Ratio (DAR) by UV-Vis Spectroscopy
This method provides an average DAR for the bulk ADC population.
Procedure:
-
Measure the absorbance of the purified ADC solution at 280 nm (for the antibody) and at the wavelength of maximum absorbance for the cytotoxic drug.
-
Calculate the concentration of the antibody and the drug using their respective molar extinction coefficients.
-
The DAR is the molar ratio of the drug to the antibody.
Protocol 4: Analysis of Drug-to-Antibody Ratio (DAR) and Heterogeneity by Hydrophobic Interaction Chromatography (HIC)
HIC separates ADC species based on the number of conjugated drug molecules, providing information on the distribution of different DAR species.
Materials:
-
HIC column (e.g., TSKgel Butyl-NPR)
-
HPLC system
-
Mobile Phase A (High Salt): 1.5 M ammonium sulfate in 50 mM sodium phosphate, pH 7.0
-
Mobile Phase B (Low Salt): 50 mM sodium phosphate, pH 7.0, with 20% isopropanol
Procedure:
-
Equilibrate the HIC column with Mobile Phase A.
-
Inject the purified ADC sample.
-
Elute the bound ADC species with a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B.
-
Monitor the elution profile at 280 nm. The unconjugated antibody (DAR 0) will elute first, followed by species with increasing DAR values (DAR 2, DAR 4, etc.).
-
The area of each peak can be integrated to determine the relative abundance of each DAR species. The weighted average DAR can then be calculated.
Protocol 5: Mass Spectrometry (MS) Analysis
MS analysis is used to confirm the molecular weight of the ADC and to determine the drug load distribution.
Procedure:
-
For intact mass analysis, the purified ADC can be analyzed by LC-MS using a reversed-phase column.
-
For more detailed analysis, the ADC can be reduced to separate the light and heavy chains, which are then analyzed by LC-MS.
-
The mass spectra are deconvoluted to determine the masses of the different species, from which the number of conjugated drugs can be determined.
Data Presentation
Table 1: Representative Reaction Parameters for ADC Synthesis
| Parameter | Condition |
| Antibody Concentration | 5 mg/mL |
| Sodium Periodate Concentration | 1.5 mM |
| Oxidation Time | 30 minutes at 4°C |
| Molar Excess of this compound-Payload | 75-fold |
| Aniline Catalyst Concentration | 15 mM |
| Conjugation Time | 3 hours at room temperature |
| Conjugation pH | 5.5 |
Table 2: Illustrative Characterization Data for a this compound ADC
| Characterization Method | Result |
| Average DAR (UV-Vis) | 3.8 |
| Average DAR (HIC) | 3.7 |
| Purity (SEC) | >98% monomer |
| Aggregation (SEC) | <2% |
| Endotoxin Levels | <0.5 EU/mg |
Note: The data presented in this table is for illustrative purposes and may vary depending on the specific antibody, payload, and experimental conditions.
Protocol 6: In Vitro Cytotoxicity Assay (MTT Assay)
This assay measures the ability of the ADC to kill target cancer cells in culture.
Materials:
-
Target (antigen-positive) and non-target (antigen-negative) cancer cell lines
-
Complete cell culture medium
-
ADC and unconjugated antibody (as a control)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well plates
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at an appropriate density and incubate overnight.
-
ADC Treatment: Prepare serial dilutions of the ADC and the unconjugated antibody in complete medium. Add the different concentrations to the cells.
-
Incubation: Incubate the plates for 72-120 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours.
-
Solubilization: Add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the dose-response curve and determine the IC50 value.
Visualizations
Caption: Experimental workflow for ADC development.
Caption: HER2 signaling pathway in cancer cells.
Caption: DLL3's inhibitory role in Notch signaling.
References
Surface Modification of Nanoparticles Using m-PEG3-Hydrazide: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the surface modification of nanoparticles using methoxy-polyethylene glycol-hydrazide with a three-unit PEG spacer (m-PEG3-Hydrazide). This versatile reagent enables the covalent attachment of a short, hydrophilic PEG chain to nanoparticles bearing aldehyde or ketone functional groups. This modification is crucial for a variety of biomedical applications, including drug delivery, bioimaging, and diagnostics, by improving nanoparticle stability, reducing non-specific protein binding, and enhancing biocompatibility.
Introduction to this compound Modification
PEGylation, the process of attaching polyethylene glycol (PEG) chains to a molecule or nanoparticle, is a widely used strategy to improve the pharmacokinetic and pharmacodynamic properties of therapeutic and diagnostic agents. The use of a short PEG chain, such as in this compound, offers several advantages:
-
Reduced Steric Hindrance: The short PEG chain minimizes steric hindrance, which can be crucial when targeting specific cellular receptors where bulky coatings might interfere with binding.
-
Improved Solubility and Stability: The hydrophilic nature of the PEG linker enhances the aqueous solubility and colloidal stability of nanoparticles, preventing aggregation.[1]
-
Biocompatibility: PEG is a non-toxic and non-immunogenic polymer, reducing the likelihood of an adverse immune response.
-
Controlled Release: The hydrazone bond formed between the hydrazide and an aldehyde or ketone is stable at physiological pH but can be designed to be cleavable under acidic conditions, such as those found in endosomes or the tumor microenvironment, allowing for triggered drug release.
The primary reaction for attaching this compound to nanoparticles involves the formation of a hydrazone bond between the hydrazide group of the PEG linker and an aldehyde or ketone group on the nanoparticle surface. This reaction is highly efficient and proceeds under mild conditions.
Quantitative Data on Nanoparticle Surface Modification
The successful modification of nanoparticles with this compound can be quantified by monitoring changes in their physicochemical properties. The following tables provide representative data on the expected changes in hydrodynamic diameter and zeta potential for nanoparticles before and after modification. It is important to note that the exact values will depend on the specific nanoparticle type, its initial surface charge, and the density of the PEGylation.
| Nanoparticle Type | Initial Hydrodynamic Diameter (nm) | Hydrodynamic Diameter after this compound Modification (nm) | Technique |
| Aldehyde-functionalized Polymer Nanoparticles | 100 | 110 - 120 | Dynamic Light Scattering (DLS)[1] |
| Oxidized Metallic Nanoparticles | 50 | 55 - 65 | Dynamic Light Scattering (DLS) |
| Aldehyde-modified Liposomes | 120 | 125 - 135 | Dynamic Light Scattering (DLS) |
Table 1: Representative Changes in Hydrodynamic Diameter upon this compound Modification. The increase in hydrodynamic diameter is indicative of the successful conjugation of the PEG linker to the nanoparticle surface.
| Nanoparticle Type | Initial Zeta Potential (mV) | Zeta Potential after this compound Modification (mV) | Technique |
| Carboxylated Nanoparticles (negatively charged) | -30 | -5 to -15 | Dynamic Light Scattering (DLS)[1] |
| Amine-functionalized Nanoparticles (positively charged) | +40 | +10 to +20 | Dynamic Light Scattering (DLS) |
| Neutral Nanoparticles | ~0 | Slightly negative | Dynamic Light Scattering (DLS) |
Table 2: Representative Changes in Zeta Potential upon this compound Modification. The shift in zeta potential towards neutral is a common observation after PEGylation and indicates the shielding of the nanoparticle's surface charge by the PEG layer.[1]
Experimental Protocols
This section provides detailed protocols for the surface modification of aldehyde-functionalized nanoparticles with this compound and subsequent characterization.
Protocol 1: Conjugation of this compound to Aldehyde-Functionalized Nanoparticles
This protocol describes the formation of a stable hydrazone bond between the this compound and aldehyde groups on the nanoparticle surface.
Materials:
-
Aldehyde-functionalized nanoparticles
-
This compound
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
MES Buffer (2-(N-morpholino)ethanesulfonic acid), 0.1 M, pH 5.5
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Centrifugal filtration units (with a molecular weight cut-off appropriate for the nanoparticle size)
-
Orbital shaker
Procedure:
-
Nanoparticle Preparation:
-
Disperse the aldehyde-functionalized nanoparticles in MES buffer (pH 5.5) to a final concentration of 1-5 mg/mL.[1]
-
Sonicate the suspension briefly to ensure a homogenous dispersion.
-
-
This compound Solution Preparation:
-
Dissolve this compound in anhydrous DMSO to prepare a stock solution (e.g., 10 mg/mL).
-
-
Conjugation Reaction:
-
Add the this compound stock solution to the nanoparticle suspension. A 10-50 molar excess of the linker relative to the estimated number of surface aldehyde groups is recommended.
-
Incubate the reaction mixture at room temperature for 4-6 hours with gentle shaking.
-
-
Purification:
-
Transfer the reaction mixture to a centrifugal filtration unit.
-
Wash the nanoparticles by centrifuging and resuspending the pellet in PBS (pH 7.4).
-
Repeat the washing step 3-4 times to remove unreacted linker and byproducts.
-
Resuspend the final purified this compound conjugated nanoparticles in a buffer of choice for storage or further use.
-
Figure 1: Experimental workflow for the conjugation of this compound to aldehyde-functionalized nanoparticles.
Protocol 2: Characterization of this compound Modified Nanoparticles
A. Dynamic Light Scattering (DLS) for Size and Zeta Potential:
-
Dilute a small aliquot of the nanoparticle suspension (both before and after modification) in an appropriate buffer (e.g., PBS).
-
Measure the hydrodynamic diameter and zeta potential using a DLS instrument.
-
Compare the results of the unmodified and modified nanoparticles to confirm the increase in size and the shift in surface charge.
B. Fourier-Transform Infrared (FTIR) Spectroscopy:
-
Lyophilize the nanoparticle samples (unmodified and modified) to obtain a dry powder.
-
Acquire the FTIR spectra of the samples.
-
Look for the appearance of characteristic PEG peaks (e.g., C-O-C ether stretch around 1100 cm⁻¹) and the disappearance or reduction of the aldehyde peak (C=O stretch around 1700-1720 cm⁻¹) in the spectrum of the modified nanoparticles.
C. Quantification of PEGylation Efficiency (Indirect Methods):
-
Thermogravimetric Analysis (TGA): TGA can be used to estimate the amount of PEG grafted onto the nanoparticles by measuring the weight loss at different temperatures.
-
High-Performance Liquid Chromatography (HPLC): The amount of unreacted this compound in the supernatant after the conjugation reaction can be quantified by reverse-phase HPLC to indirectly determine the amount of PEG conjugated to the nanoparticles.
Application Notes: Drug Delivery Workflow
This compound modified nanoparticles can be utilized as efficient drug delivery vehicles. The following workflow outlines the key steps in developing a targeted drug delivery system.
Figure 2: General workflow for developing a targeted drug delivery system using this compound modified nanoparticles.
Application in Signaling Pathway Investigation
Nanoparticles functionalized with this compound can be used to investigate cellular signaling pathways by delivering specific inhibitors or activators, or by targeting specific cell surface receptors. The short PEG linker ensures that the nanoparticle itself has minimal non-specific interactions, allowing for a more precise study of the intended biological process.
Figure 3: A generic signaling pathway that can be investigated using targeted nanoparticles functionalized with this compound.
By attaching a specific ligand to the this compound modified nanoparticle, researchers can trigger a specific signaling cascade upon receptor binding. The downstream effects, such as kinase activation, transcription factor translocation, and changes in gene expression, can then be monitored to elucidate the pathway's function.
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Low PEGylation Efficiency | - Inactive aldehyde groups on nanoparticles.- Incorrect pH of the reaction buffer.- Insufficient molar excess of this compound. | - Confirm the presence and reactivity of aldehyde groups using a suitable assay.- Optimize the reaction pH (typically between 5.5 and 7.4).- Increase the molar excess of the PEG linker. |
| Nanoparticle Aggregation during Conjugation | - Loss of colloidal stability during the reaction. | - Ensure adequate mixing during the reaction.- Perform the reaction in a buffer that maintains nanoparticle stability. |
| Difficulty in Removing Unreacted PEG | - Inefficient purification method. | - Use a centrifugal filtration unit with an appropriate MWCO.- Increase the number of washing steps.- Consider using size exclusion chromatography for purification. |
Conclusion
The surface modification of nanoparticles with this compound is a straightforward and effective method to enhance their properties for biomedical applications. The protocols and data presented in this document provide a comprehensive guide for researchers to successfully implement this strategy in their work. The ability to create stable, biocompatible nanoparticles with the potential for triggered drug release and targeted delivery makes this compound a valuable tool in the development of next-generation nanomedicines.
References
Application Notes and Protocols for m-PEG3-Hydrazide in Protein-Small Molecule Drug Conjugation
For Researchers, Scientists, and Drug Development Professionals
Introduction
The covalent attachment of small molecule drugs to proteins is a powerful strategy in drug development, enabling targeted delivery, improved pharmacokinetics, and enhanced therapeutic efficacy. A critical component in this methodology is the linker that connects the protein to the small molecule. m-PEG3-Hydrazide is a hydrophilic, heterobifunctional linker designed for this purpose. It features a methoxy-terminated triethylene glycol (PEG3) spacer and a terminal hydrazide group. The PEG spacer enhances the solubility and stability of the resulting conjugate, while the hydrazide moiety allows for specific and efficient coupling to carbonyl groups (aldehydes or ketones) on a target protein, forming a stable hydrazone bond.[1][2][3]
These application notes provide a comprehensive guide to using this compound for linking small molecule drugs to proteins, with a particular focus on antibody-drug conjugates (ADCs).[4] Included are the principles of the conjugation chemistry, detailed experimental protocols, and methods for purification and characterization of the final conjugate.
Principle of Conjugation
The conjugation of this compound to a protein relies on the reaction between the hydrazide group of the linker and a carbonyl group (aldehyde or ketone) on the protein. This reaction, known as a hydrazone ligation, is highly chemoselective and proceeds readily under mild acidic conditions (pH 5-7).[5] The resulting hydrazone bond is relatively stable, making it suitable for many bioconjugation applications.
To introduce the required carbonyl groups onto the protein, a common method is the oxidation of carbohydrate moieties, particularly sialic acid residues on glycoproteins like antibodies, using sodium periodate (NaIO₄). This gentle oxidation generates aldehyde groups that can then react with the hydrazide linker. The efficiency of the hydrazone ligation can be significantly enhanced by the addition of a catalyst, such as aniline.
Experimental Protocols
Protocol 1: Generation of Aldehyde Groups on a Monoclonal Antibody (mAb)
This protocol describes the gentle oxidation of carbohydrate moieties on a monoclonal antibody to generate aldehyde groups for conjugation with this compound.
Materials:
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)
-
Sodium periodate (NaIO₄) solution (e.g., 100 mM in water, freshly prepared)
-
Glycerol solution (1 M in water)
-
Desalting columns (e.g., Zeba™ Spin Desalting Columns, 7K MWCO)
-
Reaction buffer (e.g., 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.4)
Procedure:
-
Prepare the mAb at a concentration of 1-10 mg/mL in the reaction buffer.
-
Add freshly prepared sodium periodate solution to the mAb solution to a final concentration of 1-2 mM.
-
Incubate the reaction mixture in the dark for 30 minutes at room temperature.
-
Quench the reaction by adding glycerol to a final concentration of 15 mM and incubate for 5 minutes at room temperature.
-
Remove excess periodate and byproducts by buffer exchange into a suitable conjugation buffer (e.g., 0.1 M sodium acetate, pH 5.5) using a desalting column.
-
Determine the concentration of the oxidized mAb using a standard protein assay (e.g., BCA or absorbance at 280 nm).
Protocol 2: Conjugation of this compound-Drug to an Aldehyde-Containing mAb
This protocol details the formation of the hydrazone bond between the oxidized mAb and the this compound-derivatized drug.
Materials:
-
Oxidized mAb from Protocol 1
-
This compound-small molecule drug conjugate
-
Aniline solution (e.g., 100 mM in DMSO or conjugation buffer, freshly prepared)
-
Conjugation buffer (e.g., 0.1 M sodium acetate, pH 5.5)
-
Quenching solution (e.g., 1 M glycine, pH 5.5)
-
Purification system (e.g., Size Exclusion Chromatography - SEC)
Procedure:
-
Dissolve the this compound-drug in the conjugation buffer to a stock concentration of 10-50 mM.
-
Add a 20-50 molar excess of the this compound-drug to the oxidized mAb solution.
-
For catalyzed reactions, add aniline to a final concentration of 10-20 mM.
-
Incubate the reaction mixture for 2-4 hours at room temperature with gentle mixing.
-
(Optional) Quench the reaction by adding a quenching solution.
-
Proceed immediately to the purification of the protein-drug conjugate.
Protocol 3: Purification of the Protein-Drug Conjugate
Purification is a critical step to remove unreacted small molecule drug, linker, and any protein aggregates. Common methods include Size Exclusion Chromatography (SEC), Tangential Flow Filtration (TFF), and dialysis.
A. Size Exclusion Chromatography (SEC) SEC separates molecules based on their size. It is effective at removing smaller molecules like the unreacted drug-linker from the larger protein conjugate.
Procedure:
-
Equilibrate the SEC column with a suitable buffer (e.g., PBS, pH 7.4).
-
Load the conjugation reaction mixture onto the column.
-
Elute the protein conjugate with the equilibration buffer.
-
Collect fractions and monitor the elution profile using UV absorbance at 280 nm.
-
Pool the fractions containing the purified protein-drug conjugate.
-
Concentrate the purified conjugate if necessary.
B. Tangential Flow Filtration (TFF) TFF is a rapid and scalable method for buffer exchange and removal of small molecules.
Procedure:
-
Assemble the TFF system with a membrane of appropriate molecular weight cut-off (e.g., 30 kDa).
-
Equilibrate the system with a suitable buffer.
-
Load the conjugation reaction mixture into the system.
-
Perform diafiltration by continuously adding fresh buffer to wash away unreacted small molecules.
-
Concentrate the purified conjugate to the desired volume.
Data Presentation
The success of a conjugation reaction is typically assessed by determining the drug-to-protein ratio (DPR) or drug-to-antibody ratio (DAR), the purity of the conjugate, and its stability.
| Parameter | Method | Typical Range | Reference |
| Drug-to-Protein Ratio (DPR/DAR) | UV-Vis Spectroscopy, Mass Spectrometry | 2 - 4 | |
| Conjugate Purity | Size Exclusion Chromatography (SEC-HPLC) | > 95% | |
| Aggregate Content | Size Exclusion Chromatography (SEC-HPLC) | < 5% | |
| Yield | Protein Concentration Measurement | > 80% |
Characterization of the Conjugate
Thorough characterization of the final protein-small molecule conjugate is essential to ensure its quality and functionality.
-
Drug-to-Protein Ratio (DPR/DAR): This can be determined using UV-Vis spectroscopy by measuring the absorbance at 280 nm (for the protein) and at a wavelength specific to the small molecule drug. Alternatively, mass spectrometry provides a more precise measurement.
-
Purity and Aggregation: Size Exclusion Chromatography (SEC-HPLC) is the standard method to assess the purity of the conjugate and quantify the amount of high molecular weight aggregates.
-
In Vitro Potency: The biological activity of the conjugated small molecule drug should be evaluated in relevant cell-based assays.
-
Stability: The stability of the hydrazone linkage can be assessed by incubating the conjugate in plasma or buffer at 37°C and monitoring the release of the small molecule drug over time. The stability of hydrazone bonds can be pH-dependent.
Troubleshooting
| Problem | Possible Cause | Solution |
| Low DPR/DAR | Inefficient oxidation of the protein. | Optimize periodate concentration and reaction time. |
| Insufficient molar excess of the drug-linker. | Increase the molar ratio of the drug-linker to the protein. | |
| Inactive hydrazide. | Use fresh this compound-drug conjugate. | |
| High Aggregate Content | Protein instability during conjugation. | Optimize buffer conditions (pH, additives). |
| Inefficient purification. | Optimize the purification method (e.g., SEC gradient). | |
| Low Yield | Protein loss during purification. | Optimize the purification protocol to minimize sample loss. |
| Protein precipitation. | Ensure the protein remains soluble throughout the process. |
Conclusion
This compound is a versatile and effective linker for the conjugation of small molecule drugs to proteins. The hydrazone ligation chemistry provides a reliable method for forming stable protein-drug conjugates. By following the detailed protocols for protein modification, conjugation, and purification outlined in these application notes, researchers can successfully generate high-quality conjugates for a wide range of therapeutic and research applications. Proper characterization of the final conjugate is crucial to ensure its desired properties and performance.
References
Application Note & Protocols: Long-Term Storage Conditions for m-PEG3-Hydrazide Conjugates
Audience: Researchers, scientists, and drug development professionals.
Introduction
m-PEG3-Hydrazide is a short, hydrophilic polyethylene glycol (PEG) linker containing a hydrazide functional group (-CONHNH₂). This reactive group is commonly used in bioconjugation to react with aldehyde or ketone moieties on target molecules, such as proteins, peptides, or polysaccharides that have been chemically or enzymatically oxidized.[1] The resulting hydrazone bond is a key linkage in the development of antibody-drug conjugates (ADCs), PROTACs, and other targeted therapeutics.[2] The stability of this hydrazone bond, and the integrity of the conjugate as a whole, are critically dependent on the storage conditions. Improper storage can lead to hydrolysis of the linker, degradation of the PEG chain, and loss of biological activity.[3][4] This document provides detailed guidelines and protocols for the optimal long-term storage of this compound conjugates to ensure their stability and performance.
Key Factors Influencing Stability
The long-term stability of this compound conjugates is influenced by several factors:
-
Temperature: Lower temperatures slow down chemical degradation rates.
-
pH: The hydrazone bond is pH-sensitive, exhibiting increased rates of hydrolysis under acidic conditions.
-
Moisture: Water is a key reactant in the hydrolysis of the hydrazone linkage. Minimizing residual moisture is crucial, especially for lyophilized products.
-
Solvent: For conjugates stored in solution, the choice of solvent can impact stability. Anhydrous organic solvents are often preferred for stock solutions.
-
Oxygen and Light: The PEG component can be susceptible to oxidative degradation, and some conjugates may be light-sensitive.
Recommended Storage Conditions
To ensure the long-term stability of this compound conjugates, it is essential to adhere to appropriate storage protocols for both solid (lyophilized) and solution forms.
Table 1: Recommended Long-Term Storage of Solid (Lyophilized) this compound Conjugates
| Parameter | Recommended Condition | Rationale |
| Temperature | -20°C or -80°C | Reduces the rate of potential degradation reactions, preserving the integrity of the conjugate. |
| Atmosphere | Store under an inert gas (e.g., Argon or Nitrogen). | Minimizes oxidative degradation of the PEG chain. |
| Moisture | Store in a desiccated environment. | Prevents hydrolysis of the moisture-sensitive hydrazone bond. |
| Light | Protect from light by storing in an amber vial or dark container. | Prevents photodegradation of the conjugate or PEG linker. |
| Container | Use clean, sealed polypropylene tubes or glass vials. | Prevents contamination and degradation from reactive surfaces. |
Table 2: Recommended Long-Term Storage of this compound Conjugates in Solution
| Parameter | Recommended Condition | Rationale |
| Solvent | For stock solutions, use anhydrous aprotic solvents like DMSO or DMF. For aqueous buffers, maintain a pH near neutral (pH 7.0-7.4). | Anhydrous solvents prevent hydrolysis. Neutral pH maintains the stability of the hydrazone bond. |
| Temperature | -20°C or -80°C. | Significantly slows degradation pathways in solution. |
| Aliquoting | Prepare single-use aliquots. | Avoids repeated freeze-thaw cycles which can cause protein denaturation and degradation. |
| Additives | For protein conjugates, consider adding a cryoprotectant like glycerol (to 50% v/v) before freezing. | Protects the protein component from damage during freezing. |
Potential Degradation Pathways
Understanding the potential degradation pathways is crucial for designing effective storage strategies and stability studies. The primary routes of degradation for this compound conjugates are hydrolysis of the hydrazone bond and oxidation of the PEG chain.
Caption: Primary degradation pathways for this compound conjugates.
Experimental Protocols
Protocol 1: Accelerated Stability Assessment of a Hydrazone-Linked Conjugate by HPLC
This protocol describes a typical accelerated stability study to evaluate the integrity of an this compound conjugate over time under stressed conditions.
Objective: To determine the rate of degradation (e.g., hydrolysis) of the conjugate at different pH values and a constant elevated temperature.
Materials:
-
This compound conjugate of interest
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Phosphate or Acetate Buffer, pH 5.5
-
HPLC system with a Size-Exclusion Chromatography (SEC) column
-
Incubator or water bath set to 37°C
-
Autosampler vials
Experimental Workflow Diagram
Caption: Workflow for an accelerated stability study of a conjugate.
Procedure:
-
Sample Preparation:
-
Dissolve the this compound conjugate in the pH 7.4 and pH 5.5 buffers to a final concentration suitable for HPLC analysis (e.g., 1 mg/mL).
-
Filter the solutions if necessary.
-
Transfer the solutions into sealed vials.
-
-
Time Zero (T=0) Analysis:
-
Immediately inject an aliquot of each solution onto the HPLC-SEC system to obtain the initial chromatogram. This serves as the 100% integrity reference.
-
-
Incubation:
-
Place the vials in an incubator set to 37°C.
-
-
Time-Point Analysis:
-
At specified time intervals (e.g., 2, 4, 8, 24, 48, and 72 hours), withdraw an aliquot from each vial.
-
Analyze the aliquots by HPLC-SEC under the same conditions as the T=0 sample.
-
HPLC-SEC Method (Example):
-
Column: Size-Exclusion Column (e.g., Shodex KW-804) suitable for the molecular weight of the conjugate.
-
Mobile Phase: 100 mM Phosphate Buffer, pH 7.0.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at a relevant wavelength (e.g., 280 nm for protein conjugates) or a detector specific for the PEG or drug moiety.
-
Temperature: 25°C.
Data Analysis:
-
Identify the peak corresponding to the intact conjugate in the chromatograms.
-
Measure the peak area of the intact conjugate at each time point.
-
Calculate the percentage of intact conjugate remaining at each time point relative to the T=0 peak area.
-
Plot the percentage of intact conjugate versus time for each pH condition.
-
From this data, the half-life (t½) of the conjugate under each condition can be calculated to quantify its stability.
Handling Best Practices
-
Equilibration: Before opening a new vial of solid conjugate stored at low temperatures, always allow it to warm to room temperature in a desiccator. This prevents condensation of atmospheric moisture onto the product.
-
Inert Atmosphere: After dispensing from the main container, backfill the headspace with an inert gas like argon or nitrogen before resealing.
-
Avoid Contamination: Use sterile, clean pipette tips and tubes to handle the conjugate to prevent microbial or chemical contamination.
-
Fresh Solutions: Whenever possible, prepare solutions fresh for each experiment. If a stock solution must be stored, follow the guidelines in Table 2.
Conclusion
The long-term stability of this compound conjugates is paramount for their successful application in research and drug development. By implementing stringent storage and handling procedures—specifically, controlling for temperature, moisture, pH, and oxygen—researchers can minimize degradation and ensure the integrity, purity, and activity of their conjugated molecules. The protocols outlined in this document provide a framework for maintaining conjugate stability and for assessing it through systematic studies.
References
Application Note: Purification of m-PEG3-Hydrazide Conjugates using Size Exclusion Chromatography (SEC)
Abstract
This application note provides a detailed protocol for the purification of molecules conjugated with m-PEG3-Hydrazide using Size Exclusion Chromatography (SEC). This method is applicable to a wide range of biomolecules, including proteins, peptides, and small molecules, that have been modified with this short-chain polyethylene glycol (PEG) linker. SEC effectively separates the PEGylated conjugate from unreacted starting materials, such as the free molecule and excess this compound, based on differences in their hydrodynamic radii. The protocol covers sample preparation, optimized SEC conditions, and post-purification analysis. The inclusion of structured data tables and detailed workflows aims to assist researchers, scientists, and drug development professionals in achieving high-purity this compound conjugates.
Introduction
PEGylation, the covalent attachment of polyethylene glycol (PEG) chains to a molecule, is a widely utilized strategy in drug development to improve the pharmacokinetic and pharmacodynamic properties of therapeutic agents. Benefits of PEGylation include increased solubility, extended in-vivo half-life, and reduced immunogenicity.[1][2] this compound is a discrete PEG linker containing three ethylene glycol units and a terminal hydrazide functional group. This hydrazide moiety readily reacts with carbonyl groups (aldehydes and ketones) on a target molecule to form a stable hydrazone linkage.[3][4] This specific conjugation chemistry is valuable for site-specific modification, particularly of glycoproteins after periodate oxidation of their sugar moieties.
Following the conjugation reaction, the mixture contains the desired PEGylated product, unreacted starting materials, and potential side products. For research and therapeutic applications, it is crucial to purify the this compound conjugate to a high degree of homogeneity. Size Exclusion Chromatography (SEC) is a robust and widely used method for this purpose.[5] SEC separates molecules based on their size in solution (hydrodynamic radius). The addition of the this compound moiety, although small, increases the hydrodynamic volume of the target molecule, enabling its separation from the smaller, unreacted molecule. This application note details a generalized yet comprehensive protocol for the purification of this compound conjugates using SEC.
Experimental Workflow
The overall process for the purification of this compound conjugates involves several key steps, from the initial conjugation reaction to the final analysis of the purified product.
Caption: Experimental workflow for this compound conjugate purification.
Materials and Methods
Instrumentation
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UPLC) system equipped with:
-
Isocratic or gradient pump
-
Autosampler
-
Column oven
-
UV-Vis detector
-
Refractive Index (RI) detector (optional, for molecules without a UV chromophore or for detecting free PEG)
-
Fraction collector
-
SEC Columns
The choice of SEC column is critical and depends on the molecular weight (MW) of the conjugate.
| Conjugate Type | Example MW Range | Recommended Column Type | Example Columns |
| Small Molecules | < 2,000 Da | Low MW organic/polymeric | Waters ACQUITY UPLC BEH200 SEC, 1.7 µm; Tosoh TSKgel G2000SWxl |
| Peptides | 2,000 - 15,000 Da | Peptide/Protein SEC | Agilent AdvanceBio SEC 130Å, 2.7 µm; Tosoh TSKgel UP-SW2000, 2 µm |
| Proteins | > 15,000 Da | Protein SEC | Tosoh TSKgel G3000SWxl, 5 µm; Agilent AdvanceBio SEC 300Å, 2.7 µm |
Reagents
-
Phosphate buffered saline (PBS), pH 7.4
-
Sodium Phosphate, monobasic and dibasic
-
Sodium Chloride (NaCl)
-
L-Arginine (optional)
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade
-
This compound conjugate (crude reaction mixture)
Detailed Experimental Protocol
Mobile Phase Preparation
The mobile phase composition is crucial to prevent non-specific interactions between the PEGylated conjugate and the SEC column matrix.
Table 1: Recommended Mobile Phases for SEC Purification
| Mobile Phase Component | Concentration | Purpose | Notes |
| Sodium Phosphate | 50 - 150 mM | Buffering agent | Maintain a stable pH, typically around 7.0-7.4. |
| Sodium Chloride | 150 - 300 mM | Ionic strength modifier | Reduces ionic interactions between the analyte and stationary phase. |
| L-Arginine | up to 300 mM | Additive | Can reduce non-specific hydrophobic interactions and improve peak shape. |
| Isopropanol/Acetonitrile | 5 - 10% (v/v) | Organic modifier | Can reduce hydrophobic interactions, particularly for more hydrophobic conjugates. |
Example Mobile Phase: 100 mM Sodium Phosphate, 150 mM NaCl, pH 7.2 in HPLC-grade water. Filter through a 0.22 µm membrane before use.
Sample Preparation
-
If the crude reaction mixture is in an organic solvent, evaporate the solvent under a stream of nitrogen or using a rotary evaporator.
-
Reconstitute the sample in the SEC mobile phase.
-
Filter the sample through a 0.22 µm syringe filter to remove any particulate matter.
-
The sample concentration should be optimized, but a starting concentration of 1-5 mg/mL is generally recommended.
SEC Method Parameters
The following parameters should be adapted based on the specific column and HPLC/UPLC system used.
Table 2: Typical SEC Method Parameters
| Parameter | Typical Value | Considerations |
| Flow Rate | 0.5 - 1.0 mL/min | Adjust based on column dimensions and particle size to maintain optimal resolution and pressure. |
| Column Temperature | 25 - 30 °C | Maintaining a consistent temperature is important for reproducible retention times. |
| Injection Volume | 10 - 100 µL | Should not exceed 2-5% of the column volume to avoid band broadening. |
| Detection Wavelength | 214 nm, 280 nm | 214 nm for peptides, 280 nm for proteins with Trp/Tyr residues. Use RI for non-UV active compounds. |
| Run Time | 30 - 60 minutes | Ensure all components, including unreacted small molecules, have eluted. |
Purification and Fraction Collection
-
Equilibrate the SEC column with the mobile phase until a stable baseline is achieved.
-
Inject a blank (mobile phase) to ensure the system is clean.
-
Inject the prepared sample.
-
Monitor the chromatogram in real-time. The this compound conjugate is expected to elute earlier than the unconjugated molecule.
-
Collect fractions corresponding to the peak of the purified conjugate.
Results and Discussion
A successful SEC purification will show clear separation between the higher molecular weight conjugate and the lower molecular weight starting materials.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. obrnutafaza.hr [obrnutafaza.hr]
- 3. researchgate.net [researchgate.net]
- 4. Pre-equilibration kinetic size-exclusion chromatography with mass spectrometry detection (peKSEC-MS) for label-free solution-based kinetic analysis of protein–small molecule interactions - Analyst (RSC Publishing) [pubs.rsc.org]
- 5. benchchem.com [benchchem.com]
Troubleshooting & Optimization
troubleshooting low yield in m-PEG3-Hydrazide conjugation reactions
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges associated with low yield in m-PEG3-Hydrazide conjugation reactions.
Frequently Asked Questions (FAQs)
Q1: What is the underlying chemistry of the this compound conjugation reaction?
The this compound contains a hydrazide functional group (-CONHNH2) that reacts with an aldehyde or a ketone on a target molecule to form a hydrazone bond (C=N-NH-).[1] This reaction is a nucleophilic addition-elimination process.[1] The polyethylene glycol (PEG) spacer enhances the hydrophilicity and biocompatibility of the resulting conjugate.[2]
Q2: What are the optimal pH conditions for achieving a high yield in hydrazone formation?
The optimal pH for hydrazone formation is typically in the mildly acidic range, around pH 4.5-6.0.[1][2] A slightly acidic environment protonates the carbonyl oxygen of the aldehyde or ketone, increasing its electrophilicity and making it more susceptible to nucleophilic attack by the hydrazide. However, at a very low pH, the hydrazide can become protonated, which reduces its nucleophilicity and slows the reaction rate. For bioconjugation involving sensitive molecules like antibodies, the reaction is often performed at a physiological pH of 7.0-7.4, though the reaction rate may be slower.
Q3: Is a catalyst necessary for the this compound conjugation reaction?
While the reaction can proceed without a catalyst, the rate at neutral pH is often slow. Catalysts are frequently used to accelerate the reaction, especially when dealing with low concentrations of reactants. Aniline has been traditionally used, but more efficient catalysts are now available.
Q4: How stable is the hydrazone bond formed during the conjugation?
The hydrazone bond is generally stable at neutral pH. However, it is susceptible to hydrolysis under acidic conditions, which cleaves the bond to regenerate the original aldehyde/ketone and hydrazide. This pH-dependent stability is a key feature that can be exploited for the controlled release of drugs in the acidic environment of cellular lysosomes. Hydrazones derived from aromatic aldehydes tend to be more stable than those from aliphatic aldehydes. For applications requiring higher stability, oxime bonds, formed from the reaction of an aminooxy group with an aldehyde or ketone, are generally more stable to hydrolysis.
Troubleshooting Guide for Low Conjugation Yield
Low or no product formation is a common issue in this compound conjugation reactions. The following sections address potential causes and provide solutions.
Problem: Inefficient Reaction Conditions
Possible Cause 1: Incorrect pH of the reaction buffer.
-
Solution: Optimize the reaction pH. For small molecules, a mildly acidic buffer (e.g., sodium acetate, pH 4.5-6.0) is often ideal. If working with biomolecules sensitive to low pH, a neutral buffer (pH 7.0-7.4) can be used, but the reaction time may need to be extended, or a catalyst added.
Possible Cause 2: Suboptimal molar ratio of reactants.
-
Solution: Increase the molar excess of the this compound reagent. A 1.5 to 10-fold molar excess of the hydrazide over the aldehyde/ketone is commonly used to drive the reaction towards product formation.
Possible Cause 3: Low concentration of reactants.
-
Solution: The reaction is bimolecular, so its rate depends on the concentration of both the hydrazide and the carbonyl compound. If possible, increase the concentration of one or both reactants.
Problem: Issues with Starting Materials
Possible Cause 1: Inactive this compound reagent.
-
Solution: Ensure proper storage of the this compound at -18°C for long-term storage, protected from light. Avoid repeated freeze-thaw cycles. Prepare fresh solutions of the reagent before each experiment.
Possible Cause 2: Inefficient formation of aldehydes or ketones on the substrate.
-
Solution: If you are generating aldehydes on a biomolecule (e.g., through periodate oxidation of glycans on an antibody), verify the efficiency of the oxidation step. Ensure that any residual oxidizing agent is quenched before adding the hydrazide to prevent unwanted side reactions.
Problem: Side Reactions and Product Instability
Possible Cause 1: Hydrolysis of the hydrazone bond.
-
Solution: As the hydrazone bond is susceptible to hydrolysis in acidic conditions, maintain a neutral pH during purification and storage if bond cleavage is not desired.
Possible Cause 2: Instability in biological media.
-
Solution: Be aware that components in plasma can contribute to the degradation of hydrazone bonds, even at a neutral pH. If stability in a biological matrix is critical, it is recommended to characterize the conjugate's stability in that specific medium.
Data Presentation
Table 1: pH Optimization for Hydrazone Formation
| pH Range | Reaction Characteristics |
| 4.0 - 5.5 | Generally the most favorable range for rapid hydrazone formation. |
| 5.5 - 7.0 | The reaction proceeds efficiently, offering a good balance between reaction rate and the stability of many biomolecules. |
| 7.0 - 7.4 | The reaction rate is slower but can be enhanced with catalysts. This pH is often required for sensitive biological samples. |
Table 2: Common Catalysts for Hydrazone Ligation
| Catalyst | Efficiency | Optimal pH | Notes |
| Aniline | Moderate | ~6.0-7.0 | Traditionally used, but more efficient catalysts are available. |
| m-Phenylenediamine (mPDA) | Very High | ~7.0-7.3 | Reported to be significantly more efficient than aniline for oxime and hydrazone formation. |
| Arginine | Moderate | 6.0-7.0 | A biocompatible catalyst that can also help prevent protein aggregation. |
Experimental Protocols
General Protocol for this compound Conjugation to an Aldehyde-Containing Molecule
-
Preparation of Reactants:
-
Dissolve the aldehyde-containing substrate in a suitable reaction buffer (e.g., 100 mM sodium acetate, pH 4.7 for small molecules, or 100 mM sodium phosphate, 150 mM NaCl, pH 7.2-7.4 for biomolecules).
-
Dissolve the this compound in the same reaction buffer. A 1.5 to 10-fold molar excess of the hydrazide over the aldehyde is commonly used.
-
-
Conjugation Reaction:
-
Add the this compound solution to the solution of the aldehyde-containing substrate.
-
If a catalyst is being used, add it to the reaction mixture (e.g., 10-50 mM aniline).
-
Incubate the reaction at room temperature for 2-4 hours. The progress of the reaction can be monitored by a suitable analytical method such as HPLC, mass spectrometry, or SDS-PAGE for protein conjugations.
-
-
Purification:
-
Purify the conjugate to remove excess unreacted this compound and other reagents. Size-exclusion chromatography (SEC) is a commonly used method for purifying PEGylated proteins. Ion-exchange chromatography can also be effective for separating species based on the extent of PEGylation.
-
Visualizations
Caption: A generalized workflow for this compound conjugation.
Caption: A troubleshooting decision tree for low yield issues.
References
Technical Support Center: Stabilizing Hydrazone Linkages
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the hydrolysis of hydrazone linkages in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of hydrazone bond cleavage, and how can it be controlled?
A1: The primary mechanism of hydrazone bond cleavage is acid-catalyzed hydrolysis.[1] This reaction is highly dependent on pH, with the hydrazone linkage being relatively stable at physiological pH (~7.4) and becoming increasingly labile under acidic conditions found in endosomes (pH 5.0-6.5) and lysosomes (pH 4.5-5.0).[1] This pH-dependent stability is a key feature exploited in drug delivery systems for targeted release.[1][2][3] Control over hydrolysis is achieved by manipulating the pH of the environment and by modifying the chemical structure of the hydrazone itself.
Q2: How do chemical modifications to the hydrazone precursors affect the stability of the linkage?
A2: The electronic and steric properties of the substituents on both the carbonyl (aldehyde or ketone) and hydrazine moieties significantly influence the stability of the resulting hydrazone bond.
-
Electronic Effects: Electron-donating groups on the carbonyl component increase the electron density at the hydrazone carbon, making it more resistant to nucleophilic attack by water and thus enhancing stability. Conversely, electron-withdrawing groups on the hydrazine moiety can increase the electrophilicity of the hydrazone, making it less stable and more susceptible to hydrolysis.
-
Aromatic vs. Aliphatic Systems: Hydrazones derived from aromatic aldehydes are generally more stable than those from aliphatic aldehydes. This increased stability is attributed to the conjugation of the C=N double bond with the aromatic ring, which delocalizes the pi-electrons and stabilizes the molecule.
-
Steric Hindrance: Increased steric hindrance around the hydrazone bond can shield it from nucleophilic attack by water, thereby slowing down the rate of hydrolysis.
Q3: What is the difference in stability between alkylhydrazones, acylhydrazones, and oximes?
A3: There are significant differences in the hydrolytic stability of these linkages:
-
Oximes are substantially more stable than hydrazones, with hydrolysis rate constants that can be nearly 1000-fold lower than for simple hydrazones.
-
Acylhydrazones are generally more resistant to hydrolysis at neutral pH compared to alkylhydrazones. However, they can be more labile at acidic pH, making them well-suited for drug delivery applications that require stability in circulation and rapid cleavage in acidic intracellular compartments.
-
Alkylhydrazones are generally the most susceptible to hydrolysis among the three.
Q4: Why is there often a discrepancy between hydrazone stability in buffer versus in plasma?
A4: Hydrazone linkers can exhibit significantly lower stability in plasma compared to a simple buffer at the same pH. This is because plasma contains various proteins, enzymes, and other low-molecular-weight components that can catalyze the hydrolysis of the hydrazone bond, leading to premature cleavage. Therefore, it is crucial to perform stability studies in plasma to get a more accurate prediction of in vivo performance.
Troubleshooting Guide
This guide addresses common issues encountered during experiments involving hydrazone linkages.
Issue 1: Premature cleavage of the hydrazone-linked compound in vitro.
-
Possible Cause: The inherent instability of the specific hydrazone structure at the experimental pH.
-
Solution:
-
Structural Modification:
-
Consider synthesizing the hydrazone from an aromatic aldehyde instead of an aliphatic one to increase stability through resonance.
-
Introduce electron-donating groups on the carbonyl precursor to reduce the electrophilicity of the hydrazone carbon.
-
Switch to an acylhydrazone linkage, which generally offers greater stability at neutral pH.
-
-
pH Control: Ensure the pH of the medium is strictly maintained at a level where the hydrazone is known to be stable. For most applications, this is typically pH 7.4.
-
Issue 2: The hydrazone linkage is too stable and does not cleave under desired acidic conditions.
-
Possible Cause: The hydrazone structure is overly stabilized.
-
Solution:
-
Structural Modification:
-
If using an aromatic aldehyde, consider one with electron-withdrawing substituents to destabilize the hydrazone bond.
-
Switch from an aromatic to an aliphatic aldehyde, which generally forms less stable hydrazones.
-
Introduce electron-withdrawing groups on the hydrazine precursor to increase the susceptibility of the hydrazone to hydrolysis.
-
-
Issue 3: Inconsistent results in stability assays.
-
Possible Cause:
-
Impure Starting Materials: Contaminants in the aldehyde, ketone, or hydrazine precursors can lead to side reactions and a heterogeneous product.
-
Formation of E/Z Isomers: The presence of geometric isomers of the hydrazone can lead to different stability profiles.
-
Inadequate Control of Reaction Conditions: Fluctuations in pH, temperature, or buffer composition can affect the rate of hydrolysis.
-
-
Solution:
-
Purify Starting Materials: Ensure the purity of all reactants before synthesis.
-
Characterize Product: Use analytical techniques like 2D NMR to determine the isomeric composition of the hydrazone product.
-
Standardize Assay Conditions: Maintain strict control over all experimental parameters during stability assays.
-
Data Presentation
Table 1: Comparative Half-lives of Representative Hydrazone Linkers at Different pH Values.
| Hydrazone Type/Structure | pH/pD | Half-life (t½) |
| Generic Hydrazone | 7.0 | 183 hours |
| 5.0 | 4.4 hours | |
| Phenylketone-derived Hydrazone | 7.4 (in plasma) | ~2 days |
| Acylhydrazone (in ADC) | 7.0 | > 2.0 hours |
| ~5.0 | 2.4 minutes | |
| Methylhydrazone | pD 7.0 | 0.23 hours |
| pD 6.0 | 0.027 hours | |
| pD 5.0 | 0.003 hours | |
| Acetylhydrazone | pD 7.0 | 0.45 hours |
| pD 6.0 | 0.048 hours | |
| pD 5.0 | 0.004 hours | |
| Oxime | pD 7.0 | 140 hours |
| pD 6.0 | 14 hours | |
| pD 5.0 | 1.4 hours |
Note: Data is compiled from various sources and experimental conditions may differ. Direct comparison should be made with caution.
Table 2: Influence of Substituents on Hydrazone Stability.
| Carbonyl Component | Hydrazine Component | Relative Stability | Rationale |
| Aromatic Aldehyde | Acyl Hydrazide | High | Conjugation of the C=N bond with the aromatic ring enhances stability. |
| Aliphatic Aldehyde | Acyl Hydrazide | Lower | Lack of resonance stabilization compared to aromatic aldehydes. |
| Aldehyde with Electron-Donating Group | Any Hydrazine | Higher | Increased electron density on the hydrazone carbon reduces susceptibility to hydrolysis. |
| Aldehyde with Electron-Withdrawing Group | Any Hydrazine | Lower | Decreased electron density on the hydrazone carbon increases susceptibility to hydrolysis. |
Experimental Protocols
Protocol 1: In Vitro Hydrazone Stability Assay in Buffer using RP-HPLC
This protocol provides a general procedure for assessing the stability of a hydrazone-linked compound in buffers at various pH values.
-
Preparation of Buffers: Prepare buffers at the desired pH values (e.g., pH 5.0, 6.5, and 7.4) to mimic relevant biological environments. Common buffer systems include phosphate-buffered saline (PBS) for pH 7.4 and acetate or citrate buffers for acidic pH.
-
Sample Preparation: Prepare a stock solution of the hydrazone-linked compound in a suitable organic solvent (e.g., DMSO or acetonitrile).
-
Incubation: Dilute the stock solution with each of the prepared buffers to a final concentration appropriate for HPLC analysis (e.g., 10-100 µg/mL). The final concentration of the organic solvent should be kept low (e.g., <1%) to minimize its effect on stability. Incubate the samples at a constant temperature, typically 37°C.
-
Time-Point Sampling: At predetermined time points (e.g., 0, 1, 2, 4, 8, 24, 48 hours), withdraw an aliquot from each sample.
-
Sample Analysis by RP-HPLC: Immediately analyze the withdrawn aliquots by reverse-phase high-performance liquid chromatography (RP-HPLC) with UV or mass spectrometry detection. Monitor the disappearance of the peak corresponding to the intact hydrazone conjugate over time.
-
Data Analysis: Calculate the percentage of the intact conjugate remaining at each time point relative to the amount at time zero. Plot the percentage of intact conjugate versus time and determine the half-life (t½) of the hydrazone bond at each pH by fitting the data to a first-order decay model.
Protocol 2: In Vitro Plasma Stability Assay
This protocol is designed to evaluate the stability of a hydrazone-linked conjugate in a more biologically relevant matrix.
-
Plasma Preparation: Thaw frozen plasma (e.g., from human, mouse, or rat) at 37°C. It is recommended to use plasma from multiple donors to account for inter-individual variability.
-
Sample Preparation: Prepare a stock solution of the hydrazone-linked compound in a suitable organic solvent.
-
Incubation: Spike the stock solution into the pre-warmed plasma to achieve the desired final concentration. The final concentration of the organic solvent should be minimal (e.g., <1%) to avoid protein precipitation. Incubate the mixture at 37°C with gentle agitation.
-
Time-Point Sampling: At designated time points, withdraw an aliquot of the plasma-conjugate mixture.
-
Sample Processing: To stop the reaction and remove plasma proteins, add a cold organic solvent (e.g., acetonitrile or methanol) to the aliquot. Vortex the sample and then centrifuge at high speed to pellet the precipitated proteins.
-
Analysis of Supernatant: Carefully collect the supernatant, which contains the intact conjugate and any released payload. Analyze the supernatant by LC-MS/MS to quantify the amount of the intact conjugate.
-
Data Analysis: Determine the concentration of the intact conjugate at each time point and calculate the half-life in plasma as described in the buffer stability protocol.
Visualizations
References
Technical Support Center: Optimizing m-PEG3-Hydrazide to Protein Molar Ratio
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions for optimizing the conjugation of m-PEG3-Hydrazide to proteins.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting molar ratio of this compound to protein?
A1: A common starting point is a 10:1 to 50:1 molar excess of this compound to the protein.[1][2] The optimal ratio is highly dependent on the protein's characteristics, including the number of available conjugation sites (aldehydes or ketones) and their accessibility. A pilot experiment is always recommended to determine the ideal ratio for your specific protein and desired degree of labeling.[1]
Q2: What is the underlying chemistry of the this compound and protein reaction?
A2: The conjugation chemistry is based on the reaction between the hydrazide group (-CONHNH₂) of the PEG linker and a carbonyl group (an aldehyde or ketone) on the protein. This reaction forms a stable hydrazone bond (C=N-NH).[3][4] For this reaction to occur, the protein, if not already containing a carbonyl group, must first be modified to introduce one. A frequent method for glycoproteins is the gentle oxidation of carbohydrate side chains using sodium periodate to create aldehyde groups.
Q3: What are the optimal pH and buffer conditions for the conjugation reaction?
A3: The formation of a hydrazone bond is most efficient in a slightly acidic buffer, typically between pH 5.0 and 7.0. Some protocols suggest a pH range of 4.5-6.0 is optimal. While the reaction can proceed at neutral pH (7.0-7.4), the rate may be slower. If your protein is sensitive to acidic conditions, starting at a neutral pH is advisable. Aniline can be used as a catalyst to increase the reaction rate, especially at neutral pH.
Q4: How can I confirm that the PEGylation was successful?
A4: Several analytical techniques can be used to characterize the PEGylated protein and confirm the success of the conjugation:
-
SDS-PAGE: Successful PEGylation increases the protein's molecular weight, which can be visualized as a band shift to a higher molecular weight on an SDS-PAGE gel compared to the unmodified protein.
-
Mass Spectrometry (MS): MS provides precise mass information, allowing for the determination of the exact number of PEG molecules attached to the protein.
-
HPLC: Techniques like Size-Exclusion Chromatography (SEC) and Reversed-Phase HPLC (RP-HPLC) can separate the PEGylated protein from the unreacted protein and excess PEG reagent, allowing for quantification and purity assessment.
Q5: How do I remove unreacted this compound after the reaction?
A5: Excess, unreacted this compound can be removed using size-based separation techniques. Size-Exclusion Chromatography (e.g., using a desalting column) or dialysis are effective methods for separating the much larger PEGylated protein from the smaller, unreacted PEG reagent.
Troubleshooting Guide
This section addresses common issues encountered during the optimization of the this compound to protein molar ratio.
| Problem | Potential Cause | Recommended Solution |
| Low or No PEGylation Detected | Inefficient aldehyde/ketone formation on the protein: The initial oxidation step may have been incomplete. | Ensure the oxidizing agent (e.g., sodium periodate) is fresh and used at the correct concentration. Confirm the successful generation of aldehyde groups before proceeding with the PEGylation step. |
| Incorrect pH of the reaction buffer: The pH may be too high or too low for efficient hydrazone bond formation. | Optimize the reaction pH. Start with a mildly acidic buffer (e.g., sodium acetate, pH 5.5). If the protein is unstable at low pH, use a neutral buffer and consider adding a catalyst like aniline to improve the reaction rate. | |
| Suboptimal molar ratio: The concentration of this compound may be too low. | Increase the molar excess of this compound. Perform a titration experiment with varying molar ratios (e.g., 10:1, 20:1, 50:1, 100:1) to find the optimal concentration. | |
| Protein Precipitation or Aggregation | Suboptimal buffer conditions: The pH or ionic strength of the buffer may be destabilizing the protein. | Ensure the buffer's pH is within the protein's stability range. Optimize the salt concentration, as both very low and very high concentrations can sometimes promote aggregation. |
| High protein concentration: Working with highly concentrated protein solutions increases the risk of aggregation. | If possible, perform the conjugation at a lower protein concentration. | |
| Organic solvent from reagent stock: The organic solvent (e.g., DMSO) used to dissolve the this compound may be causing protein precipitation. | Prepare a concentrated stock solution of the PEG reagent to minimize the final volume of organic solvent added to the protein solution. Add the reagent to the protein solution slowly while gently mixing. | |
| Heterogeneous PEGylation Product | Multiple reactive sites on the protein: The protein may have multiple potential conjugation sites, leading to a mixture of products with varying degrees of PEGylation. | This is an inherent challenge with proteins that have multiple accessible sites. Characterize the different species using high-resolution techniques like mass spectrometry. If a homogeneous product is required, protein engineering to create a single, specific conjugation site may be necessary. |
| Polydispersity of the PEG reagent: The PEG reagent itself may not be a single, uniform molecular weight. | Use high-quality, monodisperse PEG reagents to ensure a more homogeneous final product. |
Experimental Protocols
Protocol 1: Generation of Aldehyde Groups on a Glycoprotein via Oxidation
This protocol describes the gentle oxidation of carbohydrate moieties on a glycoprotein to generate aldehyde groups for conjugation.
Materials:
-
Glycoprotein in a suitable buffer (e.g., PBS, pH 7.4)
-
Sodium periodate (NaIO₄) solution (freshly prepared)
-
Glycerol
-
Desalting column
Procedure:
-
Prepare the glycoprotein at a concentration of 1-10 mg/mL.
-
Add freshly prepared sodium periodate solution to the glycoprotein solution to a final concentration of 1-2 mM.
-
Incubate the reaction mixture in the dark for 30 minutes at room temperature.
-
Quench the reaction by adding glycerol to a final concentration of 15 mM and incubate for an additional 5 minutes at room temperature.
-
Remove excess periodate and byproducts by buffer exchange into the desired conjugation buffer (e.g., 0.1 M sodium acetate, pH 5.5) using a desalting column.
Protocol 2: Conjugation of this compound to an Aldehyde-Containing Protein
This protocol details the formation of the hydrazone bond between the oxidized protein and this compound.
Materials:
-
Oxidized protein from Protocol 1
-
This compound
-
Conjugation buffer (e.g., 0.1 M sodium acetate, pH 5.5)
-
Aniline (optional, as a catalyst)
-
Purification system (e.g., Size-Exclusion Chromatography)
Procedure:
-
Dissolve this compound in the conjugation buffer to create a stock solution.
-
Add the desired molar excess (e.g., starting with a 20-fold molar excess) of the this compound stock solution to the oxidized protein solution.
-
If using a catalyst, add aniline to a final concentration of 10-20 mM.
-
Incubate the reaction mixture for 2-4 hours at room temperature with gentle mixing.
-
Purify the PEGylated protein from excess reagent and byproducts using Size-Exclusion Chromatography.
Visualizations
Experimental Workflow for Protein PEGylation
Caption: Workflow for this compound conjugation to a glycoprotein.
Troubleshooting Logic for Low PEGylation Efficiency
Caption: Decision tree for troubleshooting low PEGylation yields.
References
m-PEG3-Hydrazide conjugate stability issues in acidic buffer
This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability of m-PEG3-Hydrazide conjugates, particularly in acidic buffer conditions. Find answers to frequently asked questions, troubleshooting advice, and detailed experimental protocols to ensure the success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental principle behind the pH-dependent stability of this compound conjugates?
A1: The stability of conjugates formed using this compound relies on the hydrazone bond created between the hydrazide group and a carbonyl group (aldehyde or ketone) on the target molecule. This bond is designed to be stable at a neutral physiological pH of around 7.4, which is characteristic of blood and normal tissues.[][2] However, it undergoes rapid, acid-catalyzed hydrolysis in acidic environments, such as those found within cellular endosomes (pH 5.0-6.5) and lysosomes (pH 4.5-5.0).[3] This pH-dependent cleavage is a critical feature for applications like targeted drug delivery, as it allows for the controlled release of a conjugated payload within the target cell.[][3]
Q2: How does the structure of the carbonyl component (aldehyde vs. ketone) influence the stability of the hydrazone bond?
A2: The structure of the aldehyde or ketone used to form the hydrazone bond significantly impacts its stability. A key distinction is between aliphatic and aromatic aldehydes:
-
Aromatic Aldehydes: Hydrazones derived from aromatic aldehydes are generally more stable, even in acidic conditions, due to the conjugation of the hydrazone's C=N double bond with the aromatic ring, which provides resonance stabilization.
-
Aliphatic Aldehydes: Hydrazones formed from aliphatic aldehydes are considerably more susceptible to hydrolysis in acidic environments.
This difference in stability allows for the fine-tuning of the conjugate's release profile based on the choice of the carbonyl precursor.
Q3: My this compound conjugate is showing premature cleavage at a neutral pH (7.4). What are the potential causes?
A3: Unexpected instability at neutral pH can be a significant issue. Several factors could be at play:
-
Structural Instability : If the conjugate was formed with an aliphatic aldehyde, it will inherently be more prone to hydrolysis, even at neutral pH, compared to a conjugate formed with an aromatic aldehyde.
-
Plasma-Mediated Hydrolysis : Stability in a simple buffer can differ significantly from stability in plasma. Plasma contains proteins and enzymes that can catalyze the hydrolysis of the hydrazone bond, leading to premature cleavage.
-
Assay Buffer Conditions : Ensure your buffer is accurately calibrated. Contaminants or a slight drop in the actual pH of your buffer could accelerate hydrolysis.
Q4: Conversely, my conjugate is not releasing its payload efficiently in an acidic buffer (e.g., pH 5.0). What could be the reason?
A4: Inefficient payload release at the target acidic pH suggests that the hydrazone bond is too stable. This can be due to:
-
Overly Stable Hydrazone Structure : If an aromatic aldehyde was used in the conjugation, the resulting hydrazone bond might be too resistant to hydrolysis for your application's timeframe.
-
Insufficient Incubation Time : While hydrolysis is accelerated at low pH, it is not instantaneous. Your experimental time points may not be long enough to observe significant release. It is advisable to perform a time-course experiment to determine the optimal incubation period.
Quantitative Data Summary
The stability of a hydrazone bond is highly dependent on its chemical structure and the pH of its environment. The tables below summarize the hydrolysis kinetics for different types of hydrazone linkers.
Table 1: pH-Dependent Stability of Hydrazone Bonds
| Hydrazone Type | pH | Half-life (t₁/₂) |
| Aliphatic Aldehyde | 7.4 | 20 - 150 minutes |
| 5.5 | < 2 minutes | |
| Aromatic Aldehyde | 7.4 | Highly stable (> 72 hours) |
| 5.5 | Highly stable (> 48 hours) |
Data is based on studies with PEG-lipid conjugates and provides a general guideline. Actual half-lives may vary depending on the specific molecules and reaction conditions.
Experimental Protocols
Protocol for Assessing this compound Conjugate Stability
This protocol outlines a general procedure for evaluating the stability of a hydrazone-linked conjugate in buffers of varying pH.
1. Preparation of Buffers:
-
Prepare buffers at the desired pH values to mimic different biological environments.
-
Physiological Condition: Phosphate-buffered saline (PBS) at pH 7.4.
-
Early Endosomal Condition: Acetate or citrate buffer at pH 6.0.
-
Late Endosomal/Lysosomal Condition: Acetate or citrate buffer at pH 5.0.
-
-
Ensure all buffers are sterile-filtered if the conjugate will be used in cell-based assays.
2. Sample Preparation:
-
Prepare a stock solution of your this compound conjugate in an appropriate solvent (e.g., DMSO or acetonitrile).
-
Dilute the stock solution into each of the prepared pH buffers to a final working concentration. It is crucial to minimize the amount of organic solvent to avoid affecting the buffer's pH and the conjugate's stability.
3. Incubation:
-
Incubate the samples at a constant temperature, typically 37°C, to simulate physiological conditions.
-
At predetermined time points (e.g., 0, 1, 2, 4, 8, 24, 48 hours), withdraw an aliquot from each sample. The time points should be chosen based on the expected stability of the conjugate.
4. Analysis:
-
Immediately quench the hydrolysis in the collected aliquots, if necessary, by adding a neutralizing buffer.
-
Analyze the samples using a suitable analytical method to quantify the amount of intact conjugate remaining. Common techniques include:
-
High-Performance Liquid Chromatography (HPLC): This is the most common method. The disappearance of the peak corresponding to the intact conjugate and the appearance of peaks for the cleaved products can be monitored over time.
-
Mass Spectrometry (MS): Can be used to identify the intact conjugate and its cleavage products.
-
Fluorimetry or UV-Vis Spectroscopy: If either the payload or the carrier has a distinct fluorescent or chromophoric signature that changes upon cleavage.
-
5. Data Analysis:
-
Plot the percentage of intact conjugate remaining versus time for each pH condition.
-
Calculate the half-life (t₁/₂) of the conjugate at each pH by fitting the data to a first-order decay model.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low Conjugation Efficiency | Inefficient oxidation of carbohydrate moieties to aldehydes. | Ensure the sodium periodate solution is freshly prepared. Optimize the concentration of sodium periodate and the reaction time. |
| pH of the conjugation buffer is not optimal. | The formation of the hydrazone bond is most efficient at a pH range of 5 to 7. Ensure your conjugation buffer is within this range. | |
| Unexpected Cleavage in Control Samples (pH 7.4) | The hydrazone bond formed is too labile (e.g., from an aliphatic aldehyde). | Consider using an aromatic aldehyde to form a more stable hydrazone bond if stability at neutral pH is critical. |
| Contamination of the buffer or sample with acidic components. | Use high-purity reagents and ensure accurate pH measurement of all solutions. | |
| Incomplete Cleavage at Acidic pH | The hydrazone bond is too stable (e.g., from an aromatic aldehyde). | If rapid cleavage is required, consider using a conjugate derived from an aliphatic aldehyde. |
| Insufficient incubation time at acidic pH. | Extend the incubation time and take more time points to accurately determine the hydrolysis rate. | |
| Conjugate Aggregation | Hydrophobic nature of the payload or conjugate. | The PEG spacer in this compound is designed to increase hydrophilicity. If aggregation persists, consider using a longer PEG chain or modifying the formulation. |
Visualizations
Hydrolysis of Hydrazone Bond in Acidic Buffer
Caption: Acid-catalyzed hydrolysis of the hydrazone bond.
Experimental Workflow for Stability Assessment
Caption: Workflow for assessing conjugate stability.
References
side reactions of m-PEG3-Hydrazide with amino acids
Welcome to the technical support center for m-PEG3-Hydrazide. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the use of this compound in bioconjugation and to troubleshoot potential side reactions with amino acids.
Frequently Asked Questions (FAQs)
Q1: What is the primary reaction of this compound?
A1: The primary reaction of this compound involves the nucleophilic attack of the hydrazide moiety on a carbonyl group (an aldehyde or a ketone) to form a hydrazone bond. This reaction is widely used for the site-specific PEGylation of proteins and other biomolecules that have been engineered or modified to contain a carbonyl group. The reaction is most efficient in a slightly acidic to neutral pH range (pH 5.0-7.4).
Q2: What are the known side reactions of this compound with amino acids?
A2: While the reaction with carbonyls is highly chemoselective, side reactions with certain amino acid residues can occur under specific conditions:
-
Reaction with Oxidized Amino Acids: Amino acid side chains that have been oxidized to contain carbonyl groups can react with hydrazides. This is particularly relevant for residues like arginine, histidine, lysine, and proline, which can undergo oxidative stress-induced modifications.
-
Reaction with N-terminal Histidine: In some peptide sequences, the imidazole side chain of an N-terminal histidine has been observed to attack the hydrazide carbonyl, leading to a non-specific conjugation.
-
Reaction with Carboxylic Acids (Aspartic and Glutamic Acid): In the presence of a carbodiimide coupling agent, such as EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), the carboxylic acid side chains of aspartic and glutamic acid can be activated to react with hydrazides, forming a stable acyl hydrazide linkage.
-
pH-Dependent Reactivity Switch: For certain peptides, a change in pH can alter the reactivity landscape. For instance, a reaction might favor an N-terminal histidine at neutral pH but switch to modifying a serine residue under more acidic conditions.
-
Interaction with Cysteine: While a direct, uncatalyzed reaction with the thiol group of cysteine is not a major side reaction, cysteine residues can be sensitive to oxidation in related chemical processes, such as the conversion of hydrazides to acyl azides.
Q3: How does pH affect the stability of the hydrazone bond formed with this compound?
A3: The hydrazone bond is known for its pH-dependent stability. It is relatively stable at a neutral or physiological pH (around 7.4) but is susceptible to hydrolysis under acidic conditions (pH 4.5-6.0). This property is often exploited in drug delivery systems for targeted release in the acidic microenvironments of tumors or within endosomes and lysosomes. Aromatic hydrazones, formed from the reaction with aromatic aldehydes, are generally more stable than those formed with aliphatic aldehydes.
Troubleshooting Guide
This guide addresses common issues encountered during conjugation experiments with this compound, with a focus on identifying and mitigating side reactions.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Conjugation Efficiency | 1. Suboptimal pH: The reaction pH is outside the optimal range of 5.0-7.4. 2. Inactive Carbonyl Group: The aldehyde or ketone on the target molecule is unstable or has degraded. 3. Interfering Buffer Components: Buffers containing primary amines (e.g., Tris) can compete with the hydrazide. | 1. Optimize pH: Perform a pH titration experiment to find the optimal pH for your specific system within the 5.0-7.4 range. 2. Verify Carbonyl Activity: Use a fresh preparation of your carbonyl-containing molecule. Consider quantifying the carbonyl groups prior to conjugation. 3. Use Non-Amine Buffers: Switch to buffers such as MES, HEPES, or phosphate buffer. |
| Non-Specific Labeling Detected by Mass Spectrometry | 1. Oxidation of Amino Acids: Your protein may have undergone oxidation, creating reactive carbonyls on amino acid side chains. 2. Reaction with N-terminal Histidine or other reactive residues: The sequence of your protein may predispose it to side reactions. 3. Presence of EDC: If using EDC for other steps, it can mediate the reaction of the hydrazide with carboxylic acids. | 1. Include Antioxidants: Add antioxidants like DTT or TCEP during purification and storage to prevent oxidation. 2. Site-Directed Mutagenesis: If a specific residue is consistently modified, consider mutating it to a non-reactive amino acid. 3. Purify Before Hydrazide Addition: Ensure all EDC is removed before adding the this compound. |
| Conjugate Instability | 1. Acidic Conditions: The conjugate is being handled or stored in a buffer with a pH below 7.0. 2. Instability of the Specific Hydrazone: The hydrazone formed with your specific aldehyde or ketone may be inherently less stable. | 1. Maintain Neutral pH: Ensure all purification and storage buffers are at or above pH 7.4. 2. Reduce the Hydrazone Bond: For applications requiring high stability, the hydrazone bond can be reduced to a more stable secondary amine using a mild reducing agent like sodium cyanoborohydride (NaBH₃CN). |
| Protein Aggregation After Conjugation | 1. Hydrophobicity of the PEG Linker: Although PEG is hydrophilic, the overall conjugate may have altered solubility properties. 2. Changes in Protein Conformation: The conjugation may have disrupted the native structure of the protein. | 1. Optimize PEG-to-Protein Ratio: Use the lowest molar excess of this compound that gives sufficient conjugation. 2. Include Excipients: Add stabilizing excipients like arginine or glycerol to the reaction and storage buffers. |
Data Presentation
Table 1: Relative Reactivity and Stability of Hydrazone Bonds
| Carbonyl Source | Second-Order Rate Constant (k₁) (M⁻¹s⁻¹) at pH 7.4 | Half-life (t₁/₂) of Hydrazone at pD 7.0 |
| Aromatic Aldehyde | 3.0 ± 0.3 | ~25 days (for an oxime, hydrazone data varies)[1][2] |
| Aliphatic Aldehyde | Generally faster than aromatic aldehydes | ~2 hours (for a simple hydrazone)[1] |
Note: The provided rate constants and half-lives are for model systems and may vary depending on the specific molecules and reaction conditions.
Experimental Protocols
Protocol 1: General Procedure for Conjugation of this compound to an Aldehyde-Containing Protein
-
Protein Preparation:
-
If the protein does not have a native aldehyde group, it can be introduced by mild oxidation of an N-terminal serine or by enzymatic modification.
-
Buffer exchange the protein into a reaction buffer (e.g., 100 mM MES, 150 mM NaCl, pH 6.0). Ensure the buffer is free of primary amines.
-
-
Reaction Setup:
-
Dissolve this compound in the reaction buffer.
-
Add the this compound solution to the protein solution at a 10- to 50-fold molar excess. The optimal ratio should be determined empirically.
-
-
Incubation:
-
Incubate the reaction mixture for 2-4 hours at room temperature with gentle stirring. The reaction progress can be monitored by SDS-PAGE or mass spectrometry.
-
-
Purification:
-
Remove unreacted this compound by size-exclusion chromatography (SEC) or dialysis against a suitable storage buffer (e.g., PBS, pH 7.4).
-
Protocol 2: Identification of Side Reactions by Mass Spectrometry
-
Sample Preparation:
-
After the conjugation reaction, purify the conjugate to remove excess reagents.
-
Denature the protein conjugate by adding a denaturing agent (e.g., 8 M urea or 6 M guanidine hydrochloride).
-
Reduce disulfide bonds with DTT and alkylate the resulting free thiols with iodoacetamide.
-
-
Proteolytic Digestion:
-
Buffer exchange the sample into a digestion buffer (e.g., 50 mM ammonium bicarbonate).
-
Add a protease such as trypsin and incubate overnight at 37°C.
-
-
LC-MS/MS Analysis:
-
Analyze the peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Use a high-resolution mass spectrometer to accurately measure the masses of the peptides and their fragments.
-
-
Data Analysis:
-
Search the MS/MS data against the protein sequence using a database search engine (e.g., Mascot, Sequest).
-
Include variable modifications corresponding to the mass of this compound on all possible amino acid residues to identify potential side reactions.
-
Manually inspect the MS/MS spectra of modified peptides to confirm the site of modification.
-
Visualizations
Caption: General workflow for the conjugation of this compound to an aldehyde-containing protein.
Caption: Potential reaction pathways of this compound with amino acids.
References
Technical Support Center: m-PEG3-Hydrazide Conjugates
Welcome to the technical support center for m-PEG3-Hydrazide conjugates. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address frequently asked questions (FAQs) related to the handling and solubility of these important bioconjugation reagents.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
A1: this compound is a short-chain, heterobifunctional polyethylene glycol (PEG) linker. It contains a methoxy-terminated PEG chain with three ethylene glycol units and a terminal hydrazide group (-NH-NH2). The PEG component enhances the hydrophilicity and biocompatibility of the molecule it is conjugated to. The hydrazide group is reactive towards carbonyl groups (aldehydes and ketones), forming a stable hydrazone bond. This makes it a versatile tool for linking molecules such as proteins, peptides, or small molecule drugs.
Q2: How does conjugation with this compound impact the solubility of my molecule?
A2: PEGylation, the process of attaching PEG chains, is a widely used strategy to increase the aqueous solubility of hydrophobic molecules. The hydrophilic nature of the PEG chain can significantly improve the overall solubility of the resulting conjugate. However, the final solubility is a composite of the properties of both the PEG linker and the conjugated molecule. A highly hydrophobic drug or protein may still exhibit limited solubility even after conjugation with a short PEG linker like m-PEG3.
Q3: What is the optimal pH for performing the hydrazone ligation reaction with this compound?
A3: The formation of a hydrazone bond between a hydrazide and a carbonyl group is most efficient under slightly acidic conditions.[1] A pH range of 5 to 7 is generally recommended for this reaction.[1] It is advisable to perform small-scale pilot reactions to determine the optimal pH for your specific reactants.
Q4: How stable is the hydrazone bond formed by this compound conjugates?
A4: The stability of the hydrazone bond is highly dependent on pH. Acyl hydrazones are generally stable at a neutral pH (around 7.4) but are susceptible to hydrolysis under acidic conditions (pH < 6).[2][3] This pH-dependent stability can be advantageous for drug delivery applications where drug release is desired in the acidic microenvironment of tumors or within endosomes.
Troubleshooting Guide: Improving Conjugate Solubility
Poor solubility and precipitation of this compound conjugates are common challenges during and after the conjugation reaction. The following guide provides a systematic approach to troubleshoot and resolve these issues.
Problem: My this compound conjugate has precipitated out of solution.
This is a frequent observation, especially when working with hydrophobic molecules. The following steps can help in resolubilizing your conjugate and preventing future precipitation.
Visual Troubleshooting Workflow
Caption: A logical workflow for troubleshooting poor solubility of this compound conjugates.
Quantitative Data Summary
While specific quantitative solubility data for this compound is not extensively published, the following table provides solubility information for a similar short-chain PEG-hydrazide linker (Hydrazide-PEG-Hydrazide, MW 600) to serve as a general guideline. The actual solubility of your this compound conjugate will be highly dependent on the properties of the conjugated molecule.
| Solvent | Reported Solubility of Hydrazide-PEG-Hydrazide (MW 600) | Reference |
| Water & Aqueous Buffer | Soluble | [4] |
| Dimethyl Sulfoxide (DMSO) | Soluble | |
| Dimethylformamide (DMF) | Soluble | |
| Chloroform | Soluble | |
| Methylene Chloride | Soluble | |
| Alcohol | Less Soluble | |
| Toluene | Less Soluble | |
| Ether | Not Soluble |
Note: Longer PEG chains generally lead to better solubility properties.
Experimental Protocols
Here are detailed methodologies for key experiments aimed at improving the solubility of your this compound conjugates.
Protocol 1: Solubility Enhancement by pH Adjustment
This protocol is suitable for conjugates that have ionizable groups, where solubility is pH-dependent.
-
Initial Suspension: Suspend a small, known amount of the lyophilized conjugate in a minimal volume of deionized water.
-
pH Titration: While stirring, add a dilute acidic (e.g., 0.1 M HCl) or basic (e.g., 0.1 M NaOH) solution dropwise to incrementally change the pH.
-
Observation: Visually monitor the solubility of the conjugate at different pH values.
-
Determination of Optimal pH: Identify the pH at which the conjugate completely dissolves. This will be the optimal pH for preparing your stock solution.
-
Buffer Preparation: Prepare a buffer at the determined optimal pH for dissolving your conjugate for subsequent experiments.
Protocol 2: Use of Co-solvents for Highly Hydrophobic Conjugates
For conjugates that remain insoluble in aqueous solutions even after pH adjustment, a water-miscible organic co-solvent can be used.
Workflow for Co-solvent Protocol
Caption: Step-by-step workflow for dissolving hydrophobic conjugates using a co-solvent.
-
Prepare Concentrated Stock: Dissolve the conjugate in a minimal amount of a water-miscible organic solvent such as Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF) to create a concentrated stock solution.
-
Prepare Aqueous Buffer: In a separate container, prepare the desired aqueous buffer (e.g., phosphate-buffered saline, PBS).
-
Combine Solutions: While vigorously stirring the aqueous buffer, add the organic stock solution dropwise. It is crucial to add the organic solution to the aqueous buffer and not the other way around to prevent precipitation.
-
Final Concentration: Adjust the final volume with the aqueous buffer to achieve the desired concentration. The final concentration of the organic solvent should be kept as low as possible, typically <5% (v/v), to avoid potential interference with downstream biological assays.
Protocol 3: Temperature Modification
In some cases, gentle heating can aid in the dissolution of conjugates.
-
Initial Suspension: Suspend the conjugate in the desired buffer.
-
Gentle Warming: Place the suspension in a water bath and gradually increase the temperature (e.g., to 37°C).
-
Stirring: Continuously stir the solution during warming.
-
Cooling: Once the conjugate is dissolved, allow the solution to cool down to room temperature slowly.
-
Observation: Check for any signs of precipitation upon cooling. If the conjugate remains in solution, it can be used for experiments. Note that this method should be used with caution for temperature-sensitive molecules.
By following these guidelines and protocols, researchers can effectively address solubility challenges associated with this compound conjugates and ensure the successful implementation of their bioconjugation strategies.
References
- 1. Comparison of Hydrazone Heterobifunctional Crosslinking Agents for Reversible Conjugation of Thiol-Containing Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, Synthesis and Characterization of pH-Sensitive PEG-PE Conjugates for Stimuli-Sensitive Pharmaceutical Nanocarriers: The Effect of Substitutes at the Hydrazone Linkage on the pH-Stability of PEG-PE Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. creativepegworks.com [creativepegworks.com]
how to increase the rate of hydrazone formation
Welcome to the Technical Support Center for Hydrazone Formation. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to increasing the rate of hydrazone formation.
Troubleshooting Guides
This section addresses specific issues you may encounter during your hydrazone formation experiments.
Issue 1: Slow or Incomplete Reaction
Q: My hydrazone formation reaction is very slow or is not going to completion. What are the possible causes and how can I fix this?
A: Slow or incomplete hydrazone formation is a common issue. Several factors can contribute to this, and the optimal solution will depend on your specific reactants and reaction conditions.
Possible Causes and Recommendations:
-
Unfavorable pH: The rate of hydrazone formation is highly dependent on pH. The reaction is typically acid-catalyzed, with an optimal pH range of approximately 4-6.[1] At a pH that is too low (below 3-4), the hydrazine nucleophile can be protonated, reducing its reactivity.[1][2] Conversely, at neutral or basic pH, the dehydration of the tetrahedral intermediate is often the rate-limiting and slow step.[1]
-
Recommendation: Adjust the pH of your reaction mixture to the optimal range of 4-6 using a suitable buffer or a catalytic amount of a weak acid like acetic acid.[1] If your application requires neutral pH, consider using a nucleophilic catalyst.
-
-
Suboptimal Temperature: Lower temperatures can lead to slow reaction kinetics.
-
Recommendation: If your reactants are thermally stable, consider increasing the reaction temperature. Refluxing the reaction mixture can significantly accelerate the reaction. Microwave irradiation has also been reported to speed up hydrazone formation.
-
-
Steric Hindrance: Bulky substituents on either the carbonyl compound or the hydrazine can impede the reaction.
-
Recommendation: If possible, use starting materials with less steric hindrance. Increasing the reaction time and temperature may also help to overcome this issue.
-
-
Unreactive Starting Materials: The electronic properties of the reactants play a crucial role. Electron-withdrawing groups on the carbonyl compound can enhance reactivity, while electron-donating groups on the hydrazine can increase its nucleophilicity.
-
Recommendation: If you have flexibility in your experimental design, choose reactants with favorable electronic properties. For instance, aldehydes are generally more reactive than ketones.
-
Issue 2: Formation of Side Products
Q: I am observing significant side product formation in my reaction. How can I minimize this?
A: The most common side product in hydrazone synthesis, especially when using unsubstituted hydrazine, is the formation of an azine.
Possible Cause and Recommendation:
-
Azine Formation: This occurs when the initially formed hydrazone reacts with a second equivalent of the carbonyl compound.
-
Recommendation: To minimize azine formation, use a slight excess of the hydrazine reactant (1.1 to 1.2 equivalents). Careful control of the stoichiometry is essential. Adding the carbonyl compound dropwise to the hydrazine solution can also help to avoid localized high concentrations of the carbonyl reactant.
-
Issue 3: Product Instability
Q: My hydrazone product seems to be unstable and decomposes over time. What is happening and how can I prevent it?
A: Hydrazones can be susceptible to hydrolysis, which breaks the C=N bond to regenerate the starting materials.
Possible Cause and Recommendation:
-
Hydrolysis: This reaction is often catalyzed by acid and the presence of water.
-
Recommendation: Ensure your final product is stored in a dry environment. If the product was isolated from an acidic solution, residual acid might need to be neutralized or removed. Proper storage, such as in a desiccator and protected from light, is crucial for maintaining the stability of the hydrazone.
-
Frequently Asked Questions (FAQs)
Q1: How can I effectively catalyze hydrazone formation, especially at neutral pH?
A1: While acid catalysis is common, it is often not suitable for biological applications that require neutral pH. In such cases, nucleophilic catalysts are highly effective. Aniline and its derivatives are well-known catalysts that operate by forming a more reactive Schiff base intermediate. More advanced and efficient catalysts have been developed, including:
-
Substituted Anilines: Electron-rich p-substituted anilines have shown superior performance.
-
Anthranilic Acids and Aminobenzoic Acids: These have been reported to be more effective than aniline. For example, 5-methoxyanthranilic acid can significantly enhance reaction rates.
-
Bifunctional Amine Buffers: Compounds like 2-(aminomethyl)imidazoles and N,N-dimethylethylenediamine can act as both a buffer to control pH and a catalyst, accelerating the reaction by several orders of magnitude.
Q2: How does the structure of the reactants affect the rate of hydrazone formation?
A2: The structure of both the carbonyl compound and the hydrazine has a significant impact on the reaction rate.
-
Carbonyl Compound:
-
Electronic Effects: Electron-withdrawing groups near the carbonyl group increase its electrophilicity and accelerate the reaction.
-
Neighboring Groups: Carbonyl compounds with adjacent acid/base groups can exhibit accelerated rates due to intramolecular catalysis.
-
-
Hydrazine Compound:
-
Nucleophilicity: The nucleophilicity of the hydrazine is a key factor. Electron-donating groups on the hydrazine can increase its reactivity.
-
α-Effect: Hydrazines are more reactive nucleophiles than simple amines due to the "alpha effect". The structure of the hydrazine can be modified to enhance this effect. For instance, hydrazines with a neighboring carboxylic acid group can react more rapidly.
-
Q3: What is the optimal pH for hydrazone formation and why?
A3: The optimal pH for hydrazone formation is typically in the mildly acidic range of 4 to 6. This is because the reaction mechanism involves two key steps that are both pH-dependent:
-
Nucleophilic Attack: The hydrazine attacks the carbonyl carbon. This step is favored at higher pH where the hydrazine is deprotonated and thus more nucleophilic.
-
Dehydration: A water molecule is eliminated from the tetrahedral intermediate. This step is acid-catalyzed and is therefore favored at lower pH.
The bell-shaped rate versus pH profile reflects the trade-off between these two requirements. At very low pH (e.g., below 3), the hydrazine is protonated and becomes a poor nucleophile, slowing the reaction. At neutral or high pH, the dehydration step is slow and becomes the rate-limiting step.
Q4: Can I perform hydrazone synthesis without a solvent?
A4: Yes, solvent-free or mechanochemical methods can be used for hydrazone synthesis. These methods, which involve grinding the solid reactants together, can be more environmentally friendly and sometimes lead to higher yields and shorter reaction times compared to solution-based methods.
Data Presentation
Table 1: Effect of pH on Hydrazone Formation Rate
| pH | Relative Reaction Rate | Rationale |
| < 3 | Very Slow | Hydrazine is protonated, reducing its nucleophilicity. |
| 4 - 6 | Optimal | Balance between nucleophilic hydrazine and acid-catalyzed dehydration. |
| 7 | Slow | Dehydration of the tetrahedral intermediate is the rate-limiting step. |
| > 8 | Very Slow | Lack of protons to catalyze the dehydration step. |
Table 2: Comparison of Catalysts for Hydrazone Formation at Neutral pH
| Catalyst | Concentration | Relative Rate Enhancement (approx.) | Reference |
| Uncatalyzed | - | 1x | - |
| Aniline | 10 mM | Up to 40x at neutral pH | |
| 5-Methoxyanthranilic Acid | 1 mM | > 6x over aniline | |
| 2-Aminobenzenephosphonic Acids | 1 mM | Superior to anthranilic acids | |
| Bifunctional Amine Buffers | 5-50 mM | Several orders of magnitude |
Experimental Protocols
Protocol 1: General Procedure for Acid-Catalyzed Hydrazone Synthesis
-
Dissolution: Dissolve the aldehyde or ketone (1.0 equivalent) in a suitable solvent (e.g., ethanol, methanol).
-
Addition of Hydrazine: Add the hydrazine derivative (1.0 - 1.2 equivalents) to the solution.
-
Acid Catalysis: Add a catalytic amount of a weak acid, such as glacial acetic acid (e.g., 1-2 drops), or adjust the pH to 4-6 if using a buffered solution.
-
Reaction: Stir the mixture at room temperature or heat to reflux.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Isolation:
-
If the product precipitates, collect the solid by filtration.
-
If the product is soluble, remove the solvent under reduced pressure. The crude product can then be purified by recrystallization or chromatography.
-
Protocol 2: Aniline-Catalyzed Hydrazone Formation at Neutral pH
-
Preparation of Reactant Solution: Dissolve the carbonyl compound and the hydrazine derivative in a buffered solution at the desired neutral pH (e.g., phosphate-buffered saline, pH 7.4).
-
Addition of Catalyst: Add a stock solution of aniline or a more efficient organocatalyst to achieve the desired final concentration (e.g., 1-100 mM).
-
Reaction: Stir the reaction at room temperature.
-
Monitoring: Monitor the reaction progress using a suitable analytical method such as HPLC or UV-Vis spectroscopy.
-
Work-up and Purification: Once the reaction is complete, the product can be isolated by standard techniques such as extraction or chromatography, depending on its properties.
Visualizations
References
dealing with steric hindrance in m-PEG3-Hydrazide reactions
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in successfully utilizing m-PEG3-Hydrazide for bioconjugation, with a special focus on overcoming steric hindrance.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for this compound reactions?
A1: The optimal pH for hydrazone formation is typically in the mildly acidic range of 4.5 to 6.0.[1][2] This is because a slightly acidic environment is necessary to protonate the carbonyl oxygen of the aldehyde or ketone, which increases its electrophilicity and facilitates the reaction.[2] However, at a pH that is too low, the hydrazide can become protonated, reducing its nucleophilicity and slowing the reaction rate.[1] For biomolecules that are sensitive to low pH, a neutral buffer (pH 7.0-7.4) can be used, but this may require longer reaction times or the use of a catalyst.[1]
Q2: How does steric hindrance affect this compound reactions?
A2: Steric hindrance can significantly impede the reaction between this compound and a carbonyl group (aldehyde or ketone). The bulky polyethylene glycol (PEG) chain can physically block the hydrazide from approaching the carbonyl, especially if the carbonyl is located within a sterically congested region of the target molecule. This can lead to slow reaction rates and low yields of the desired conjugate.
Q3: Can I use a catalyst to improve my reaction efficiency?
A3: Yes, catalysts are frequently used to accelerate hydrazone formation, especially when working with low concentrations of reactants or at neutral pH. Aniline is a traditional catalyst for this reaction. More efficient catalysts, such as p-substituted aniline derivatives and m-phenylenediamine (mPDA), have also been reported to provide significant rate enhancements.
Q4: What is the stability of the resulting hydrazone bond?
A4: The hydrazone bond is generally stable at neutral pH. However, it is susceptible to hydrolysis in acidic conditions, which cleaves the bond to regenerate the original aldehyde/ketone and hydrazide. This pH-dependent stability can be advantageous for applications requiring the release of a payload in the acidic environment of lysosomes within cells. Hydrazones formed from aromatic aldehydes tend to be more stable than those from aliphatic aldehydes.
Q5: Are there alternatives to this compound if steric hindrance is a major issue?
A5: If steric hindrance proves to be a significant and insurmountable barrier with this compound, you might consider using a PEG linker with a longer chain (e.g., m-PEG6-Hydrazide or m-PEG12-Hydrazide). The longer spacer arm can provide greater flexibility and reduce steric clash. Alternatively, other bioconjugation chemistries that are less sensitive to steric effects, such as strain-promoted alkyne-azide cycloaddition (SPAAC), could be explored.
Troubleshooting Guide
| Problem | Possible Cause | Troubleshooting Steps |
| Low or No Product Formation | Incorrect reaction pH | Optimize the reaction pH. Start with a mildly acidic buffer (e.g., 0.1 M sodium acetate, pH 5.5). If your biomolecule is acid-sensitive, you can try a neutral buffer (pH 7.0-7.4), but consider increasing the reaction time or adding a catalyst. |
| Significant steric hindrance | Increase the reaction time (e.g., 24-48 hours) and/or temperature (e.g., 37°C), being mindful of your biomolecule's stability. Consider using a longer PEG linker to reduce steric clash. | |
| Low reactant concentration | Increase the molar excess of this compound to drive the reaction forward. Be aware that this may complicate downstream purification. | |
| Inefficient aldehyde/ketone formation | If you are generating the carbonyl group on your target molecule (e.g., through periodate oxidation of a glycoprotein), ensure this initial step is efficient and that any residual oxidizing agent is quenched before adding the hydrazide. | |
| Slow Reaction Rate | Suboptimal reaction conditions | Add a catalyst like aniline (typically 10-100 mM) to accelerate the reaction, especially at neutral pH. More potent catalysts are also available. |
| Steric hindrance | In addition to increasing time and temperature, consider the use of a catalyst which can help overcome the activation energy barrier. | |
| Impure Product or Side Reactions | Reaction of hydrazide with other electrophiles | Ensure your target molecule is free of other reactive electrophiles that could compete with the desired carbonyl reaction. Protective group chemistry may be necessary. |
| Instability of the hydrazone bond | If you observe product degradation, check the pH of your storage and analysis buffers. The hydrazone bond is less stable at acidic pH. Be aware that components in biological media like plasma can also contribute to hydrazone bond degradation. |
Experimental Protocols
Protocol 1: General Procedure for this compound Conjugation to an Aldehyde-Containing Protein
This protocol provides a general guideline. Optimal conditions may vary depending on the specific reactants.
Materials:
-
Aldehyde-containing protein
-
This compound
-
Conjugation Buffer: 0.1 M Sodium Acetate, pH 5.5
-
Aniline solution (optional catalyst): 1 M in DMSO (freshly prepared)
-
Quenching Solution: 1 M Glycine, pH 5.5
-
Purification system (e.g., Size Exclusion Chromatography - SEC)
Procedure:
-
Protein Preparation: Dissolve the aldehyde-containing protein in the conjugation buffer to a final concentration of 1-5 mg/mL.
-
Hydrazide Preparation: Dissolve this compound in the conjugation buffer to create a stock solution (e.g., 10-50 mM).
-
Conjugation Reaction:
-
Add a 20-50 molar excess of the this compound solution to the protein solution.
-
For a catalyzed reaction: Add the aniline stock solution to a final concentration of 10-100 mM.
-
Incubate the reaction mixture for 2-16 hours at room temperature with gentle mixing. The optimal time should be determined empirically.
-
-
Quenching (Optional): To stop the reaction, you can add a quenching solution to scavenge unreacted aldehydes. Add the 1 M Glycine solution to a final concentration of 50-100 mM and incubate for 30 minutes.
-
Purification: Remove excess this compound and other small molecules by SEC or another suitable purification method.
-
Characterization: Characterize the final conjugate using appropriate analytical techniques such as SDS-PAGE, mass spectrometry, and UV-Vis spectroscopy to determine the degree of labeling.
Visualizations
Caption: Troubleshooting workflow for low yield in this compound reactions due to suspected steric hindrance.
Caption: Signaling pathway of hydrazone formation, highlighting key steps and influencing factors.
References
Technical Support Center: m-PEG3-Hydrazide Conjugates
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with m-PEG3-Hydrazide conjugates.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis, purification, and in vitro testing of this compound conjugates.
Issue 1: Low Conjugation Efficiency
Question: I am observing low yield of my this compound conjugate. What are the potential causes and how can I improve the reaction efficiency?
Answer:
Low conjugation efficiency is a common problem that can be addressed by optimizing the reaction conditions. Here are several factors to consider:
-
pH of the Reaction Buffer: The formation of a hydrazone bond from a hydrazide and an aldehyde or ketone is most efficient in a slightly acidic buffer, typically between pH 5.0 and 7.0.[1] Some reactions can proceed at neutral pH (7.0-7.4), which is beneficial for proteins that are not stable in acidic conditions.[1] It is recommended to perform small-scale pilot experiments to determine the optimal pH for your specific molecule.
-
Reaction Time and Temperature: The reaction is typically incubated at room temperature or 4°C for 2-24 hours.[1][2] Monitoring the reaction over time can help determine the optimal incubation period.
-
Catalyst: The addition of aniline can be used as a catalyst to increase the rate and efficiency of the hydrazone ligation.[1] Aniline catalysis can lead to a more complete and faster conjugation, which is particularly useful when working with low concentrations of reactants or less reactive aldehydes.
-
Purity of Reactants: Ensure that the this compound and your aldehyde/ketone-containing molecule are of high purity. Impurities can interfere with the reaction.
-
Stoichiometry of Reactants: Experiment with different molar ratios of the this compound to your target molecule to find the optimal balance for efficient conjugation without excessive unreacted PEG reagent.
Issue 2: Conjugate Instability in Plasma
Question: My this compound conjugate is stable in buffer but degrades rapidly when incubated in plasma. Why is this happening and what can I do about it?
Answer:
This is a frequently observed phenomenon. The increased instability in plasma is due to several factors not present in simple buffer systems.
-
Mechanism of Instability: The primary mechanism of degradation is the hydrolysis of the hydrazone bond. This reaction is reversible and can be catalyzed by components present in plasma.
-
Plasma-Catalyzed Hydrolysis: Plasma contains proteins (like albumin) and other low molecular weight compounds that can catalyze the hydrolysis of the hydrazone bond, leading to premature cleavage of the conjugate. This explains the discrepancy between stability in buffer (e.g., PBS) and plasma.
-
Structural Factors: The stability of the hydrazone bond is influenced by the structure of the aldehyde or ketone it was formed from.
-
Aromatic vs. Aliphatic Aldehydes: Hydrazones derived from aromatic aldehydes are generally more stable than those from aliphatic aldehydes due to conjugation of the π-bonds.
-
Ketones vs. Aldehydes: Conjugates formed from ketones are typically more stable than those derived from aldehydes.
-
Substituents: Electron-withdrawing groups on the hydrazide can decrease stability, while electron-donating groups on the carbonyl component can increase stability.
-
Troubleshooting Steps:
-
Modify the Linker Chemistry: If possible, consider using an aromatic aldehyde or a ketone to form the hydrazone bond for increased stability.
-
Alternative Ligation Chemistries: For applications requiring very high stability, alternative conjugation methods that form more stable linkages, such as oximes or hydrazino-Pictet-Spengler (HIPS) ligation, could be explored. The HIPS ligation product has been shown to be significantly more stable in human plasma than an oxime-linked conjugate.
-
Accurate Stability Assessment: Ensure you are using a robust plasma stability assay to accurately quantify the degradation. This will be crucial for understanding the true stability profile of your conjugate.
Issue 3: Conjugate Aggregation
Question: I am observing precipitation and aggregation of my protein conjugate after conjugation with this compound. What could be the cause and how can I prevent it?
Answer:
Aggregation of protein conjugates is a common challenge. While PEGylation is generally known to reduce protein aggregation, the conjugation process itself can sometimes lead to instability.
-
Suboptimal Buffer Conditions:
-
pH: A pH outside the ideal range for your protein can lead to unfolding and aggregation. Ensure the pH is optimal for both the reaction and your protein's stability.
-
Ionic Strength: Both very low and very high salt concentrations can promote aggregation. Optimizing the ionic strength of your buffer is recommended.
-
-
Reagent Addition:
-
Stock Solution: Prepare a concentrated stock solution of this compound in an organic solvent like DMSO or DMF. This allows for the addition of a small volume to your protein solution, minimizing the final concentration of the organic solvent which could destabilize the protein.
-
-
Additives:
-
Excipients: Consider the addition of stabilizers such as arginine, glycerol, or non-ionic detergents at low concentrations to your reaction buffer to help prevent aggregation.
-
Troubleshooting Workflow:
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of hydrazone bond cleavage?
A1: The primary mechanism of hydrazone bond cleavage in aqueous environments is acid-catalyzed hydrolysis. The reaction is reversible and involves the nucleophilic addition of a water molecule to the hydrazone, followed by the decomposition of the resulting carbinolamine intermediate into the original hydrazine and aldehyde/ketone.
Q2: How does pH affect the stability of this compound conjugates?
A2: Hydrazone linkages are designed to be pH-sensitive. They are generally stable at physiological pH (~7.4) but become increasingly labile under acidic conditions (pH 4.5-6.5). This property is often exploited for drug delivery applications, where the acidic environment of endosomes (pH 5.5-6.2) and lysosomes (pH 4.5-5.0) can trigger the release of a conjugated payload.
Q3: What analytical methods can I use to assess the stability of my conjugate?
A3: Several analytical techniques can be used to monitor the stability of your conjugate over time. The most common methods are High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS). These methods allow for the separation and quantification of the intact conjugate from its degradation products.
Q4: Why is there a difference in stability between conjugates formed from aromatic versus aliphatic aldehydes?
A4: Hydrazones derived from aromatic aldehydes are generally more stable than those formed from aliphatic aldehydes. This increased stability is attributed to the conjugation of the π-bonds of the -C=N- group of the hydrazone with the π-bonding system of the aromatic ring, which delocalizes the electron density and strengthens the bond.
Data Presentation
Table 1: Factors Influencing Hydrazone Bond Stability
| Factor | Effect on Stability | Rationale | Reference(s) |
| pH | Decreased pH leads to lower stability | Acid-catalyzed hydrolysis is the primary degradation pathway. | |
| Aldehyde/Ketone Structure | Aromatic Aldehyde > Aliphatic Aldehyde; Ketone > Aldehyde | Increased electronic conjugation and steric hindrance reduce susceptibility to hydrolysis. | |
| Substituents | Electron-donating groups on the carbonyl increase stability | They reduce the electrophilicity of the imine carbon, making it less susceptible to nucleophilic attack by water. | |
| Plasma Components | Decreased stability compared to buffer | Plasma proteins and low molecular weight molecules can catalyze hydrolysis. |
Table 2: Comparison of Analytical Techniques for Stability Assessment
| Technique | Principle | Primary Output | Sensitivity | Reference(s) |
| RP-HPLC | Separates conjugate from degradation products based on hydrophobicity. | Purity of conjugate, quantification of reactants and products. | High (ng-μg range) | |
| LC-MS | Separates components by chromatography and identifies them by mass-to-charge ratio. | Confirmation of conjugate mass and identification of degradation products. | High (ng-μg range) | |
| Size-Exclusion Chromatography (SEC) | Separates molecules based on size. | Detection of aggregation and quantification of high molecular weight species. | Moderate |
Experimental Protocols
Protocol 1: Plasma Stability Assay
This protocol outlines a general procedure for assessing the stability of an this compound conjugate in plasma.
Materials:
-
This compound conjugate stock solution (e.g., in DMSO)
-
Pooled plasma from the desired species (e.g., human, mouse, rat), heparinized
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Thermostatic incubator (37°C)
-
Quenching solution (e.g., methanol with an internal standard)
-
Microcentrifuge tubes or 96-well plates
-
LC-MS or HPLC system
Procedure:
-
Preparation: Pre-warm the plasma and PBS to 37°C.
-
Reaction Setup: In microcentrifuge tubes or a 96-well plate, add the plasma. For a negative control, add PBS instead of plasma.
-
Initiation: Spike the conjugate stock solution into the plasma (and PBS control) to a final concentration of typically 1-5 µM. The final concentration of the organic solvent (e.g., DMSO) should be kept low (<1%) to avoid protein precipitation.
-
Incubation: Incubate the samples at 37°C.
-
Time Points: At various time points (e.g., 0, 15, 30, 60, 120 minutes, and 24 hours), take an aliquot of the reaction mixture. The t=0 sample should be quenched immediately after adding the conjugate.
-
Quenching: Terminate the reaction by adding a volume of cold quenching solution (e.g., 3 volumes of methanol with an internal standard) to the aliquot. This will precipitate the plasma proteins.
-
Protein Precipitation: Vortex the samples and centrifuge at a high speed (e.g., >12,000 x g) for 10-15 minutes to pellet the precipitated proteins.
-
Analysis: Carefully collect the supernatant and analyze it by LC-MS or HPLC to quantify the remaining intact conjugate.
-
Data Analysis: Calculate the percentage of the conjugate remaining at each time point relative to the t=0 sample. The half-life (T½) can be determined by plotting the natural logarithm of the remaining conjugate concentration against time and fitting the data to a first-order decay model.
References
incomplete periodate oxidation of glycoproteins troubleshooting
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the periodate oxidation of glycoproteins. The information is tailored for researchers, scientists, and drug development professionals to help ensure successful and reproducible experimental outcomes.
Frequently Asked questions (FAQs)
Q1: What are the primary causes of incomplete periodate oxidation of my glycoprotein?
A1: Incomplete oxidation is a common issue that can arise from several factors:
-
Suboptimal pH: The rate of periodate oxidation is highly dependent on pH.[1][2] Acidic conditions (pH 3-6.5) are generally favored for the oxidation of sugar rings.[3] For selective oxidation of sialic acids, a pH of around 5.5 is often recommended.[4][5] Under alkaline conditions (e.g., pH 9), the oxidation of the sugar structure may not occur at all, even with prolonged reaction times.
-
Incorrect Periodate Concentration: The concentration of sodium meta-periodate (NaIO₄) is critical. A low concentration may be insufficient for complete oxidation, while an excessively high concentration can lead to non-specific side reactions, including the oxidation of amino acids like serine, threonine, and methionine. For general oxidation, a final concentration of 10 mM NaIO₄ is often used, whereas a lower concentration of 1 mM is typically employed for the selective oxidation of sialic acid residues.
-
Inappropriate Reaction Time and Temperature: The reaction may not go to completion if the incubation time is too short. While some protocols suggest 30 minutes at room temperature or on ice, others may require longer incubation periods, from 4-6 hours at 37°C to overnight at room temperature, especially for less reactive sugar moieties like O-GlcNAc.
-
Steric Hindrance: The accessibility of the glycan to the periodate ions can be limited by the protein's three-dimensional structure. The carbohydrate chains may be buried within the protein, preventing efficient oxidation. The use of denaturing agents like SDS can sometimes help expose these sites.
-
Presence of Interfering Substances: Buffers containing primary amines (e.g., Tris) or sugars will compete with the glycoprotein for oxidation and should be avoided. It is also crucial to remove any excess reagents from previous steps that could interfere with the oxidation process.
Q2: How can I assess the extent of oxidation of my glycoprotein?
A2: Quantifying the number of aldehyde groups generated is essential to confirm the success of the oxidation reaction. Several methods can be employed:
-
Spectrophotometric Assays: Aldehyde-reactive probes that produce a colorimetric or fluorescent signal upon reaction with the generated aldehydes can be used.
-
Mass Spectrometry (MS): MS analysis can be used to determine the mass shift corresponding to the conversion of diols to aldehydes. This can also help identify which specific glycan structures have been oxidized. A newer technique, coulometric mass spectrometry (CMS), allows for the absolute quantitation of oxidizable glycopeptides without the need for standards.
-
Hydrazide-Based Probes: Following oxidation, the glycoprotein can be reacted with a hydrazide-containing label (e.g., biotin-hydrazide), and the extent of labeling can be quantified using techniques like SDS-PAGE with streptavidin blotting or by measuring the absorbance of a dye-labeled hydrazide.
Q3: My protein activity is lost after periodate oxidation. What could be the reason and how can I prevent it?
A3: Loss of protein activity is a significant concern and can be attributed to a few factors:
-
Oxidation of Amino Acid Residues: Besides glycans, periodate can also oxidize certain amino acid residues, particularly at higher concentrations and pH. Methionine, tryptophan, cysteine, tyrosine, histidine, serine, and threonine are susceptible to oxidation. This can alter the protein's structure and function. To mitigate this, use the lowest effective concentration of periodate and maintain an acidic pH.
-
Harsh Reaction Conditions: Prolonged exposure to oxidizing agents or extreme pH can lead to protein denaturation. It's crucial to optimize the reaction time and temperature to be just sufficient for glycan oxidation.
-
Modification of Critical Glycans: The glycans themselves might be essential for the protein's biological activity. If the oxidized glycans are part of a binding site or are crucial for maintaining the protein's conformation, their modification can lead to a loss of function.
To prevent loss of activity, it is advisable to perform a titration of the periodate concentration and reaction time to find the mildest conditions that still achieve the desired level of oxidation.
Q4: I see precipitation of my glycoprotein during the oxidation reaction. What should I do?
A4: Protein precipitation during oxidation can be caused by changes in the protein's surface charge and conformation due to the chemical modification. Here are some troubleshooting steps:
-
Optimize Buffer Conditions: Ensure the buffer composition and pH are optimal for your specific glycoprotein's stability.
-
Reduce Reagent Concentration: High concentrations of periodate might contribute to protein instability. Try reducing the periodate concentration while potentially extending the incubation time.
-
Include Stabilizing Agents: In some cases, the inclusion of non-interfering stabilizing agents or adjusting the ionic strength of the buffer may help maintain protein solubility.
Q5: How do I effectively stop the periodate oxidation reaction?
A5: Quenching the reaction is a critical step to prevent over-oxidation and unwanted side reactions. Common quenching agents include:
-
Ethylene Glycol or Glycerol: These molecules contain vicinal diols and will react with and consume any excess periodate.
-
Sodium Sulfite: This is another effective quenching agent.
-
Sodium Thiosulfate: Can be used to remove residual periodate after washing.
It's important to note that quenching with glycols can lead to the formation of formaldehyde, which may react with the oxidized glycoprotein. Therefore, thorough purification after quenching is essential. Simple washing protocols are sometimes recommended as an alternative to quenching with glycols to avoid side reactions.
Quantitative Data Summary
The following tables provide a summary of typical reaction parameters for periodate oxidation of glycoproteins. These values should be considered as a starting point, and optimization for each specific glycoprotein is recommended.
Table 1: Reaction Parameters for Periodate Oxidation
| Parameter | General Oxidation | Selective Sialic Acid Oxidation | Reference(s) |
| NaIO₄ Concentration | 10 mM | 1 mM | |
| pH | 5.5 - 6.5 | 5.5 | |
| Temperature | Room Temperature or 4°C | 4°C or on ice | |
| Incubation Time | 30 minutes - overnight | 10 - 30 minutes | |
| Buffer | 0.1 M Sodium Acetate | 0.1 M Sodium Acetate |
Experimental Protocols
Protocol 1: General Periodate Oxidation of Glycoproteins
This protocol is suitable for oxidizing various sugar residues on the glycoprotein.
-
Glycoprotein Preparation: Dissolve the glycoprotein in an Oxidation Buffer (e.g., 0.1 M Sodium Acetate, pH 5.5) to a final concentration of 1-10 mg/mL.
-
Periodate Solution Preparation: Immediately before use, prepare a 20 mM stock solution of sodium meta-periodate (NaIO₄) in the Oxidation Buffer.
-
Oxidation Reaction: Protect the reaction from light by using an amber vial or wrapping the reaction tube in aluminum foil. Add an equal volume of the 20 mM NaIO₄ stock solution to the glycoprotein solution to achieve a final concentration of 10 mM.
-
Incubation: Incubate the reaction for 30 minutes at room temperature. The optimal time may need to be determined empirically for your specific glycoprotein.
-
Quenching: Stop the reaction by adding a quenching solution, such as ethylene glycol, to a final concentration of 10-20 mM. Incubate for 5-10 minutes at room temperature.
-
Purification: Remove excess periodate and quenching reagent by desalting or dialysis against a suitable buffer (e.g., PBS, pH 7.4).
Protocol 2: Selective Oxidation of Sialic Acid Residues
This protocol uses a lower concentration of periodate to selectively target sialic acids.
-
Glycoprotein Preparation: Prepare the glycoprotein solution as described in Protocol 1.
-
Periodate Solution Preparation: Prepare a 20 mM stock solution of NaIO₄ in the Oxidation Buffer.
-
Oxidation Reaction: Protect the reaction from light. Add the 20 mM NaIO₄ stock solution to the glycoprotein solution to achieve a final concentration of 1 mM. For example, add 50 µL of 20 mM NaIO₄ to 950 µL of the glycoprotein solution.
-
Incubation: Incubate for 30 minutes on ice.
-
Quenching: Quench the reaction as described in Protocol 1.
-
Purification: Purify the oxidized glycoprotein as described in Protocol 1.
Visualizations
Caption: Troubleshooting workflow for incomplete periodate oxidation.
Caption: A typical experimental workflow for periodate oxidation.
Caption: The basic chemical reaction of periodate oxidation.
References
- 1. The periodate oxidation of amino acids with reference to studies on glycoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. THE PERIODATE OXIDATION OF AMINO ACIDS WITH REFERENCE TO STUDIES ON GLYCOPROTEINS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Enrichment of O-GlcNAc modified proteins by the periodate oxidation – hydrazide resin capture approach - PMC [pmc.ncbi.nlm.nih.gov]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. assets.fishersci.com [assets.fishersci.com]
Technical Support Center: Post-Conjugation Purification of m-PEG3-Hydrazide Conjugates
Welcome to the technical support center for the purification of biomolecules conjugated with m-PEG3-Hydrazide. This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to effectively remove excess this compound from your reaction mixture.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge when purifying this compound conjugates?
A1: The main challenge is the efficient removal of the small, unreacted this compound linker from the much larger biomolecule-PEG conjugate. The significant difference in molecular weight between the desired conjugate and the excess linker is the key physical property leveraged for successful separation.
Q2: Which purification methods are most effective for removing unreacted this compound?
A2: Size-based separation techniques are the most effective methods. These include Size Exclusion Chromatography (SEC), Dialysis, and Tangential Flow Filtration (TFF).[1] The selection of the most appropriate method depends on factors such as the volume of your sample, the desired level of purity, and the required processing time.[1]
Q3: How can I confirm that the unreacted linker has been successfully removed?
A3: Several analytical techniques can be employed to verify the purity of the conjugate. High-Performance Liquid Chromatography (HPLC), particularly methods with the ability to resolve the conjugate from the free linker such as SEC-HPLC or Reverse Phase HPLC (RP-HPLC), is a highly effective approach.[1]
Q4: How stable is the hydrazone bond formed during the conjugation?
A4: The stability of the hydrazone bond is pH-dependent. While the bond formation is often carried out under physiological conditions (pH 6.0-7.4) for sensitive biomolecules, it is more stable at a neutral or slightly basic pH.[2] To prevent hydrolysis of the hydrazone bond, ensure the final purified conjugate is stored in a buffer at or above neutral pH (e.g., PBS pH 7.4).[2]
Q5: What can I do if I experience low recovery of my conjugate after purification?
A5: Low recovery can be due to non-specific binding of the conjugate to the purification matrix (e.g., chromatography resin, dialysis membrane). For SEC, use a column with a matrix known for low protein binding. For Dialysis and TFF, select membranes made from low-protein-binding materials like regenerated cellulose. Pre-conditioning the membrane by flushing it with a blocking agent might also be beneficial, provided it is compatible with your downstream applications.
Troubleshooting Guide
This guide addresses common issues encountered during the removal of excess this compound.
| Problem | Potential Cause | Suggested Solution |
| Incomplete removal of excess this compound | Inefficient purification method: The chosen method may not be optimal for the scale of your experiment or the properties of your conjugate. | Optimize your purification protocol: - For Dialysis: Increase the number of buffer changes and the volume of the dialysate (at least 200-fold greater than the sample volume is recommended). Ensure the dialysis membrane has an appropriate Molecular Weight Cut-Off (MWCO) that is significantly smaller than your conjugate but allows the free linker to pass through. - For SEC: Ensure the column has the appropriate fractionation range to separate the large conjugate from the small linker. Optimize the flow rate; a slower flow rate can improve resolution. - For TFF: Increase the number of diavolumes (typically 5-10) to ensure complete washout of the unreacted linker. |
| Low recovery of the purified conjugate | Non-specific binding: The conjugate may be adsorbing to the purification apparatus. | - SEC: Use a column matrix known for low protein binding. Modifiers, such as arginine, can be added to the mobile phase to reduce non-specific interactions. - Dialysis/TFF: Utilize membranes made from low-protein-binding materials (e.g., regenerated cellulose). Consider pre-conditioning the membrane. |
| Precipitation of the conjugate: The buffer conditions may not be optimal for the solubility of your conjugate. | The PEG spacer in this compound is designed to enhance solubility. If aggregation persists, consider using a linker with a longer PEG chain. Ensure the buffer pH and ionic strength are suitable for your biomolecule. | |
| Difficulty in monitoring the purification process | Lack of a suitable analytical method: The chosen analytical method may not be sensitive enough to detect low levels of the unreacted linker. | Develop a sensitive HPLC method. A Charged Aerosol Detector (CAD) can be useful for detecting PEG species that lack a strong chromophore. If using UV detection, ensure the wavelength is appropriate for the linker if it has a chromophore, or rely on the signal from your biomolecule to track the conjugate. |
Comparison of Purification Methods
| Method | Principle | Typical Processing Time | Scalability | Key Advantages | Key Disadvantages |
| Dialysis | Passive diffusion across a semi-permeable membrane based on a concentration gradient. | 12-48 hours | Low to Medium | Simple setup, gentle on samples. | Slow, requires large volumes of buffer, may not be suitable for large-scale production. |
| Size Exclusion Chromatography (SEC) | Separation based on the hydrodynamic volume of molecules as they pass through a porous resin. | 0.5-2 hours | Low to High | Fast, high resolution, can be automated. | Can lead to sample dilution, potential for non-specific binding to the column matrix. |
| Tangential Flow Filtration (TFF) | Convective transport of molecules through a membrane, with the feed solution flowing parallel to the membrane surface. | 1-4 hours | Medium to High | Fast, can simultaneously concentrate the sample, highly scalable. | Requires specialized equipment, potential for membrane fouling. |
Experimental Protocols
Protocol 1: Removal of Excess this compound using Dialysis
Materials:
-
Dialysis tubing or cassette with an appropriate MWCO (e.g., 10 kDa for an antibody conjugate)
-
Large container for dialysis buffer
-
Stir plate and stir bar
-
Dialysis buffer (e.g., PBS, pH 7.4)
Procedure:
-
Prepare the dialysis membrane according to the manufacturer's instructions. This may involve pre-wetting.
-
Load the conjugation reaction mixture into the dialysis tubing or cassette.
-
Place the sealed dialysis unit into the container with a volume of dialysis buffer that is at least 200 times the sample volume.
-
Place the container on a stir plate and stir gently at 4°C.
-
Dialyze for 2-4 hours.
-
Change the dialysis buffer.
-
Repeat the dialysis for another 2-4 hours.
-
Change the buffer again and continue dialysis overnight at 4°C.
-
After the final dialysis step, recover the purified conjugate from the dialysis unit.
Protocol 2: Removal of Excess this compound using Size Exclusion Chromatography (SEC)
Materials:
-
SEC column with a fractionation range appropriate for separating the large conjugate from the small linker
-
HPLC or chromatography system
-
Mobile phase (buffer) compatible with the conjugate (e.g., PBS, pH 7.4)
-
Sample filtration device (e.g., 0.22 µm syringe filter)
Procedure:
-
Equilibrate the SEC column with the mobile phase until a stable baseline is achieved.
-
Filter the conjugate sample to remove any particulates.
-
Inject the filtered sample onto the SEC column.
-
Elute the sample with the mobile phase at an optimized flow rate. Larger molecules (the conjugate) will elute first, followed by smaller molecules (the unreacted linker).
-
Collect fractions corresponding to the peak of the purified conjugate, as detected by UV absorbance (typically at 280 nm for proteins).
-
Pool the relevant fractions to obtain the purified conjugate.
Protocol 3: Removal of Excess this compound using Tangential Flow Filtration (TFF)
Materials:
-
TFF system (pump, reservoir, pressure gauges, tubing)
-
TFF cassette (membrane) with an appropriate MWCO
-
Diafiltration buffer (e.g., PBS, pH 7.4)
Procedure:
-
Assemble the TFF system and install the membrane cassette according to the manufacturer's instructions.
-
Equilibrate the system with the diafiltration buffer.
-
Load the conjugation reaction mixture into the reservoir.
-
Begin recirculating the sample through the system.
-
Apply transmembrane pressure (TMP) to drive the buffer and the small unreacted linker through the membrane into the permeate.
-
Perform diafiltration by adding fresh diafiltration buffer to the reservoir at the same rate as the permeate is being removed. This washes out the unreacted linker.
-
Continue diafiltration for a sufficient number of diavolumes (typically 5-10) to achieve the desired level of purity.
-
Once the linker is removed, the purified conjugate can be concentrated by continuing to remove permeate without adding more buffer.
-
Recover the concentrated, purified conjugate from the reservoir.
References
Validation & Comparative
A Comparative Guide to the Validation of m-PEG3-Hydrazide Conjugation
For researchers, scientists, and drug development professionals, the precise and efficient validation of bioconjugation is a critical step in the development of novel therapeutics and research tools. This guide provides a comprehensive comparison of mass spectrometry and alternative analytical techniques for the validation of m-PEG3-Hydrazide conjugation, supported by experimental data and detailed protocols.
The covalent attachment of polyethylene glycol (PEG) to proteins and peptides, known as PEGylation, is a widely employed strategy to improve the pharmacokinetic and pharmacodynamic properties of therapeutic molecules. This compound is a discrete PEG linker that allows for the site-specific conjugation to carbonyl groups (aldehydes and ketones) on a target molecule through the formation of a hydrazone bond. Validating the success and efficiency of this conjugation is paramount for ensuring the quality, efficacy, and safety of the final product.
Mass spectrometry stands as the gold standard for the definitive confirmation of successful conjugation due to its ability to provide precise mass information. However, a suite of alternative methods offers complementary and often more accessible means of validation. This guide will delve into the principles, protocols, and comparative performance of these techniques.
Comparative Analysis of Validation Techniques
The choice of validation method depends on several factors, including the available instrumentation, the nature of the target molecule, and the level of detail required. The following table summarizes the key characteristics of the most common techniques for validating this compound conjugation.
| Feature | Mass Spectrometry (ESI/MALDI-TOF) | ¹H NMR Spectroscopy | Reversed-Phase HPLC (RP-HPLC) | UV-Vis Spectroscopy | Fluorescence Spectroscopy |
| Principle | Measures the mass-to-charge ratio of the intact conjugate to confirm the expected mass increase. | Quantifies the ratio of protons from the PEG linker to protons from the target molecule. | Separates the conjugate from the unreacted starting materials based on differences in hydrophobicity. | Monitors the formation of the hydrazone bond, which often results in a new UV-absorbable chromophore. | Detects the fluorescence of a labeled PEG linker after conjugation to a non-fluorescent molecule. |
| Primary Output | Unambiguous confirmation of conjugation and determination of the degree of PEGylation. | Determination of the degree of conjugation (molar ratio). | Assessment of product purity and quantification of reactants and the conjugate. | Qualitative confirmation and kinetic analysis of the conjugation reaction. | Quantification of conjugation and assessment of product purity. |
| Sensitivity | High (ng-µg range) | Moderate (mg range) | High (ng-µg range) | Low to Moderate (µg-mg range) | Very High (pg-ng range) |
| Quantitative | Semi-quantitative to quantitative | Quantitative | Quantitative | Semi-quantitative | Quantitative |
| Structural Info | Provides molecular weight of the conjugate. MS/MS can identify the site of conjugation. | Provides information on the structure of the conjugate. | Does not provide direct structural information. | Indirectly confirms the formation of the hydrazone bond. | Does not provide direct structural information. |
| Sample Prep | Requires desalting and purification. | Requires highly pure and concentrated samples. | Minimal sample preparation. | Minimal sample preparation. | Requires a fluorescently labeled PEG-Hydrazide. |
Mass Spectrometry: The Definitive Validation
Mass spectrometry (MS) provides the most direct and unambiguous evidence of successful this compound conjugation by measuring the precise molecular weight of the resulting conjugate. The expected mass shift corresponds to the molecular weight of the this compound linker minus the mass of a water molecule (lost during hydrazone bond formation). The molecular weight of this compound is 206.25 g/mol .
Expected Mass Shift:
-
Mass of this compound: 206.25 Da
-
Mass of Water (H₂O): 18.02 Da
-
Expected Mass Increase upon Conjugation: 206.25 - 18.02 = 188.23 Da
Experimental Protocol: LC-ESI-QTOF Mass Spectrometry
-
Sample Preparation:
-
Purify the conjugate from unreacted this compound and target molecule using an appropriate method (e.g., size-exclusion chromatography or dialysis).
-
Desalt the purified conjugate using a C18 ZipTip or a similar desalting column.
-
Reconstitute the sample in a solvent compatible with electrospray ionization, such as 50:50 acetonitrile:water with 0.1% formic acid, to a final concentration of approximately 0.1-1 mg/mL.
-
-
Liquid Chromatography (LC) Parameters:
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A linear gradient from 5% to 95% B over 10 minutes.
-
Flow Rate: 0.3 mL/min.
-
-
Mass Spectrometry (ESI-QTOF) Parameters:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Capillary Voltage: 3.5 kV.
-
Sampling Cone: 30 V.
-
Source Temperature: 120 °C.
-
Desolvation Temperature: 350 °C.
-
Mass Range: 500-4000 m/z.
-
Data Analysis: Deconvolute the raw mass spectrum to obtain the zero-charge mass spectrum and compare the molecular weight of the conjugate to the theoretical mass.
-
Alternative Validation Methods
While mass spectrometry is definitive, other techniques provide valuable and often more readily available means of confirming conjugation.
¹H NMR Spectroscopy
¹H NMR can be used to determine the degree of conjugation by comparing the integral of a characteristic proton signal from the PEG linker to a signal from the target molecule. The repeating ethylene glycol units of the PEG chain typically show a distinct signal around 3.6 ppm.
Experimental Protocol: ¹H NMR
-
Sample Preparation:
-
Lyophilize the purified conjugate to remove buffer salts.
-
Dissolve a known amount of the conjugate (typically 1-5 mg) in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆).
-
-
NMR Acquisition:
-
Acquire a ¹H NMR spectrum on a high-field NMR spectrometer.
-
-
Data Analysis:
-
Identify a well-resolved proton signal unique to the PEG backbone (e.g., the ethylene glycol protons at ~3.6 ppm) and a well-resolved signal unique to the target molecule.
-
Integrate both peaks.
-
Calculate the degree of conjugation by comparing the ratio of the integrals, taking into account the number of protons each signal represents.
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
RP-HPLC separates molecules based on their hydrophobicity. PEGylation increases the hydrophilicity of a molecule, leading to a decrease in retention time on a reversed-phase column. By comparing the chromatograms of the unreacted target molecule and the reaction mixture, the appearance of a new, earlier-eluting peak is indicative of successful conjugation.[1]
Experimental Protocol: RP-HPLC
-
Sample Preparation:
-
Dilute a small aliquot of the reaction mixture in the mobile phase.
-
-
HPLC Parameters:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: Water with 0.1% trifluoroacetic acid (TFA).
-
Mobile Phase B: Acetonitrile with 0.1% TFA.
-
Gradient: A linear gradient appropriate to elute both the unconjugated and conjugated species (e.g., 5% to 95% B over 30 minutes).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV absorbance at a wavelength where the target molecule absorbs (e.g., 220 nm or 280 nm).
-
-
Data Analysis:
-
Compare the chromatogram of the reaction mixture to that of the unconjugated starting material. The appearance of a new peak with a shorter retention time indicates the formation of the more hydrophilic PEGylated product. The peak areas can be used to estimate the extent of conversion.[1]
-
UV-Vis Spectroscopy
The formation of a hydrazone bond can sometimes be monitored by UV-Vis spectroscopy, especially if the carbonyl on the target molecule is part of a conjugated system. The new hydrazone bond can create a new chromophore with a distinct absorbance maximum. For example, the reaction of a hydrazide with an aromatic aldehyde often leads to a new absorbance peak in the 300-400 nm range.[2]
Experimental Protocol: UV-Vis Spectroscopy
-
Sample Preparation:
-
Prepare solutions of the target molecule and the this compound in a suitable buffer (e.g., PBS pH 7.4).
-
-
Spectroscopic Measurement:
-
Record the UV-Vis spectrum of the target molecule alone.
-
Initiate the conjugation reaction by mixing the target molecule and this compound.
-
Record the UV-Vis spectrum of the reaction mixture at various time points.
-
-
Data Analysis:
-
Monitor the appearance of a new absorbance peak or a shift in the absorbance maximum over time.
-
Fluorescence Spectroscopy
If a fluorescently labeled this compound is used, conjugation can be validated and quantified by fluorescence spectroscopy. This is a highly sensitive method that can be used to determine the concentration of the conjugated product. For instance, a fluorescein-labeled PEG-hydrazide will have an excitation maximum around 490 nm and an emission maximum around 520 nm.[3]
Experimental Protocol: Fluorescence Spectroscopy
-
Sample Preparation:
-
Perform the conjugation reaction using a fluorescently labeled this compound.
-
Purify the conjugate to remove any unreacted fluorescent PEG-hydrazide.
-
-
Fluorescence Measurement:
-
Excite the purified conjugate at the excitation wavelength of the fluorophore.
-
Record the emission spectrum.
-
-
Data Analysis:
-
The presence of a fluorescence signal confirms conjugation. The intensity of the fluorescence can be used to quantify the amount of conjugated product by using a standard curve of the free fluorescent PEG-hydrazide.
-
Visualizing the Workflow
To aid in understanding the experimental processes, the following diagrams illustrate the general workflow for validating this compound conjugation using mass spectrometry and a comparison of the different analytical approaches.
References
Oxime Ligation: A Superior Alternative to Hydrazone Formation for Bioconjugation
For researchers, scientists, and drug development professionals seeking robust and stable bioconjugation methods, oxime ligation presents a compelling alternative to traditional hydrazone formation. Offering significantly enhanced stability, especially at physiological pH, oxime linkages provide a more durable connection for creating antibody-drug conjugates, immobilizing proteins, and developing advanced biomaterials.
While both oxime and hydrazone formations are cornerstone chemoselective ligation reactions that involve the reaction of a carbonyl group (an aldehyde or ketone) with an α-effect nucleophile, their resulting linkages exhibit critical differences in stability and reaction kinetics. This guide provides an objective comparison of their performance, supported by experimental data, to inform the selection of the most appropriate conjugation strategy.
At a Glance: Oxime vs. Hydrazone Ligation
| Feature | Oxime Ligation | Hydrazone Formation |
| Reactants | Aldehyde/Ketone + Aminooxy | Aldehyde/Ketone + Hydrazine |
| Product | Oxime | Hydrazone |
| Bond Stability | High, significantly more stable than hydrazones, especially at physiological pH.[1][2] | Moderate, prone to hydrolysis, particularly under acidic conditions.[1][2] |
| Reaction Rate | Generally slower than hydrazone formation at neutral pH without a catalyst. | Generally faster than uncatalyzed oxime formation at neutral pH. |
| pH Optimum | Typically pH ~4.5 for uncatalyzed reactions, but can be performed efficiently at neutral pH with catalysts. | Optimal at acidic pH (around 4.5). |
| Catalysis | Significantly accelerated by aniline and its derivatives (e.g., m-phenylenediamine, anthranilic acids). | Also catalyzed by aniline and its derivatives. |
| Bioorthogonality | Considered effectively bioorthogonal as aminooxy groups are rare in biological systems. | Hydrazine groups are also uncommon in nature, rendering the reaction bioorthogonal. |
Reaction Mechanisms
The formation of both oximes and hydrazones proceeds through a similar mechanism involving the nucleophilic attack of the aminooxy or hydrazine group on the carbonyl carbon, followed by dehydration to form the C=N double bond.
Caption: General reaction schemes for oxime and hydrazone formation.
Performance Data: A Quantitative Comparison
The primary advantage of oxime ligation lies in the superior hydrolytic stability of the resulting bond. Experimental data consistently demonstrates that oximes are significantly more resistant to cleavage under physiological conditions than their hydrazone counterparts.
Hydrolytic Stability
Studies comparing isostructural oximes and hydrazones reveal a dramatic difference in their stability. At a neutral pH (pD 7.0), the first-order rate constant for the hydrolysis of an oxime was found to be approximately 600-fold lower than that of a simple methylhydrazone. This enhanced stability is crucial for applications requiring long-term integrity of the conjugate, such as in vivo drug delivery.
| Conjugate Type | Relative First-Order Rate Constant of Hydrolysis (k_rel) at pD 7.0 |
| Methylhydrazone | 600 |
| Acetylhydrazone | 300 |
| Semicarbazone | 160 |
| Oxime | 1 |
Data normalized to the hydrolysis rate of the oxime.
Reaction Kinetics
While uncatalyzed oxime formation is generally slower than hydrazone formation at neutral pH, the development of efficient catalysts has largely overcome this limitation. Aniline and its derivatives have been shown to significantly accelerate the rate of both reactions, making them viable for rapid bioconjugation at physiological pH.
| Ligation Reaction | Reactants (Concentration) | Catalyst (Concentration) | pH | Second-Order Rate Constant (k₂) [M⁻¹s⁻¹] |
| Hydrazone Formation | 6-hydrazinopyridyl-peptide (10 µM) + Benzaldehyde (10 µM) | Aniline (100 mM) | 7.0 | 170 ± 10 |
| Oxime Formation | Aminooxyacetyl-peptide (100 µM) + Benzaldehyde (100 µM) | Aniline (100 mM) | 7.0 | 8.2 ± 1.0 |
| Oxime Formation | Aldehyde + Aminooxy-dansyl (100 µM) | m-Phenylenediamine (50 mM) | 7.3 | Rate enhancement up to 15x over aniline |
| Hydrazone/Oxime | Aldehyde + Hydrazine/Aminooxy | 5-Methoxyanthranilic acid (1 mM) | 7.4 | >6-fold greater than aniline |
It is important to note that while the rate constant for the aniline-catalyzed hydrazone formation in the example above is higher, the resulting hydrazone is significantly less stable. Furthermore, newer catalysts like m-phenylenediamine and anthranilic acid derivatives have been shown to be even more efficient than aniline for oxime ligation, achieving rapid conjugation even at low reactant concentrations.
Experimental Protocols
The following are generalized protocols for oxime and hydrazone ligations for protein modification. Optimization of reactant concentrations, reaction times, and catalyst concentrations may be necessary for specific applications.
General Experimental Workflow
Caption: A typical workflow for bioconjugation using oxime or hydrazone ligation.
Protocol 1: Oxime Ligation for Protein Labeling
This protocol describes the labeling of a protein containing an aldehyde group with an aminooxy-functionalized probe.
Materials:
-
Aldehyde-modified protein in a suitable buffer (e.g., phosphate-buffered saline, PBS), pH 7.0-7.4.
-
Aminooxy-functionalized probe (e.g., aminooxy-biotin, aminooxy-fluorophore).
-
Catalyst stock solution (e.g., 1 M aniline or m-phenylenediamine in DMSO or an aqueous buffer).
-
Reaction buffer (e.g., PBS, pH 7.0-7.4).
-
Desalting column for purification.
Procedure:
-
Dissolve the aldehyde-modified protein in the reaction buffer to a final concentration of 1-10 mg/mL (adjust based on protein characteristics).
-
Add the aminooxy-functionalized probe from a stock solution to a final concentration of 2-10 molar equivalents relative to the protein.
-
Add the catalyst from the stock solution to a final concentration of 25-100 mM. Note: The optimal catalyst concentration should be determined empirically.
-
Incubate the reaction mixture at room temperature for 1-4 hours. The reaction progress can be monitored by techniques such as HPLC or mass spectrometry.
-
Upon completion, remove the excess probe and catalyst by passing the reaction mixture through a desalting column equilibrated with the desired storage buffer.
-
Collect the protein-containing fractions to obtain the purified oxime-linked conjugate.
Protocol 2: Hydrazone Formation for Protein Immobilization
This protocol outlines the immobilization of a protein onto a hydrazide-activated surface.
Materials:
-
Aldehyde- or ketone-containing protein in a suitable buffer (e.g., acetate buffer, pH 4.5-5.5).
-
Hydrazide-activated solid support (e.g., beads, slides).
-
Reaction buffer (e.g., 100 mM sodium acetate, pH 5.0).
-
Washing buffer (e.g., PBS with 0.05% Tween-20).
-
Blocking buffer (e.g., 1% BSA in PBS).
Procedure:
-
Equilibrate the hydrazide-activated solid support with the reaction buffer.
-
Prepare a solution of the aldehyde- or ketone-containing protein in the reaction buffer at a concentration of 0.1-1 mg/mL.
-
Incubate the solid support with the protein solution for 2-12 hours at room temperature with gentle agitation.
-
After incubation, wash the support extensively with the washing buffer to remove any non-covalently bound protein.
-
Block any remaining reactive hydrazide groups by incubating the support with the blocking buffer for 1 hour at room temperature.
-
Wash the support again with the washing buffer to remove the excess blocking agent. The protein is now immobilized via a hydrazone linkage.
Conclusion
For applications demanding high stability and robustness, oxime ligation is demonstrably superior to hydrazone formation. The significantly greater hydrolytic stability of the oxime bond at physiological pH ensures the integrity of the resulting conjugate, a critical factor for in-vivo applications and the development of long-lasting biomaterials. While historically perceived as slower, the advent of highly efficient catalysts has made oxime ligation a rapid and versatile tool for bioconjugation. Researchers and drug developers are encouraged to consider the superior stability of oxime linkages when designing their next generation of bioconjugates.
References
Beyond PEGylation: A Comparative Guide to Modern Protein Stabilization Techniques
For decades, PEGylation has been the gold standard for extending the in vivo half-life and improving the stability of therapeutic proteins. However, concerns regarding its immunogenicity, lack of biodegradability, and impact on protein activity have driven the development of innovative alternatives. This guide provides a comprehensive comparison of three leading alternatives—PASylation, HESylation, and XTENylation—against the benchmark of PEGylation, offering researchers, scientists, and drug development professionals a data-driven overview to inform their protein engineering strategies.
Performance Comparison: PEGylation vs. Alternatives
The following table summarizes the quantitative performance of PASylation, HESylation, and XTENylation in comparison to PEGylation across key parameters. The data is compiled from various studies and may vary depending on the specific protein and experimental conditions.
| Feature | PEGylation | PASylation | HESylation | XTENylation |
| Modification Method | Chemical Conjugation | Genetic Fusion | Chemical Conjugation | Genetic Fusion |
| In Vivo Half-life Extension | Significant (e.g., ~36-fold for rMETase)[1] | Dramatic (e.g., up to 100-fold)[2] | Significant (e.g., 6.5-fold for anakinra)[3][4] | Dramatic (e.g., 60- to 130-fold)[5] |
| Protein Activity Retention | Variable, often reduced (e.g., 7% residual activity for IFN α-2a) | Generally high, with some length-dependent reduction | Good, HESylated anakinra more affine than PEGylated version | Variable, often reduced in vitro but compensated by extended in vivo exposure |
| Immunogenicity | Increasing concern due to anti-PEG antibodies | Low to negligible in preclinical studies | Low immunogenicity reported | Low to non-immunogenic |
| Biodegradability | Non-biodegradable, potential for tissue accumulation | Biodegradable | Biodegradable | Biodegradable |
| Manufacturing & Purity | Chemical process can lead to heterogeneous products | Genetic fusion yields homogeneous product | Chemical process, but can yield well-defined products | Genetic fusion yields homogeneous product |
| Viscosity of Concentrated Solutions | Can be high, posing formulation challenges | Data not widely available, expected to be favorable | ~40% lower than PEGylated anakinra at 75 mg/mL | Favorable, with low viscosity reported for concentrated solutions |
| Thermal Stability (Tm) | Generally increased | Increased (e.g., Tₘ of hGH increased from 85.4°C to 88.6°C) | Increased | Increased |
Logical Relationship of Protein Stabilization Techniques
The following diagram illustrates the relationship between the established method of PEGylation and its modern alternatives, highlighting their distinct approaches to enhancing protein stability and circulation half-life.
Caption: Overview of PEGylation alternatives for protein half-life extension.
Experimental Workflows
This diagram outlines a general workflow for the production and characterization of modified therapeutic proteins, applicable to all the discussed technologies.
Caption: General workflow for creating and evaluating modified proteins.
Detailed Experimental Protocols
PASylation of a Target Protein (Genetic Fusion)
Principle: This method involves the genetic fusion of a gene encoding a repeating sequence of proline, alanine, and serine (PAS) to the gene of the target protein. The resulting fusion protein is then expressed in a suitable host system, typically E. coli.
Methodology:
-
Gene Cassette Design and Synthesis:
-
Design synthetic DNA cassettes encoding the desired length of the PAS sequence (e.g., 200, 400, or 600 amino acids). These cassettes are typically designed with specific restriction sites to allow for iterative ligation to achieve the desired polymer length.
-
Synthesize the DNA cassettes.
-
-
Vector Construction:
-
Clone the gene of the target protein into an appropriate expression vector (e.g., pET vector for E. coli expression).
-
Insert the PAS gene cassette in-frame with the target protein gene, either at the N- or C-terminus, using standard molecular cloning techniques.
-
Verify the final construct by DNA sequencing.
-
-
Protein Expression:
-
Transform the expression vector into a suitable E. coli strain (e.g., BL21(DE3)).
-
Grow the bacterial culture in appropriate media (e.g., LB or a defined mineral salt medium) to a desired optical density (e.g., OD₆₀₀ of 0.5-0.8).
-
Induce protein expression with an appropriate inducer (e.g., IPTG for lac-based promoters) and continue cultivation at a suitable temperature (e.g., 22-30°C) for a defined period (e.g., 3-16 hours).
-
-
Protein Purification:
-
Harvest the cells by centrifugation.
-
Lyse the cells using sonication or high-pressure homogenization in a suitable lysis buffer.
-
Clarify the lysate by centrifugation to remove cell debris.
-
Purify the PASylated protein from the soluble fraction using affinity chromatography (if a tag is present, e.g., His-tag or Strep-tag), followed by size-exclusion chromatography to separate the monomeric fusion protein from aggregates and other impurities.
-
HESylation of a Target Protein (Chemical Conjugation via Reductive Amination)
Principle: This method involves the covalent attachment of hydroxyethyl starch (HES) to the primary amino groups (e.g., lysine residues) of the target protein through reductive amination.
Methodology:
-
Activation of HES:
-
Activate HES by introducing an aldehyde group. This can be achieved by reacting HES with an aldehyde-containing linker at its reducing end.
-
-
Conjugation Reaction:
-
Dissolve the target protein in a suitable buffer (e.g., sodium borate buffer, pH 8.5).
-
Add the activated HES to the protein solution at a specific molar ratio.
-
Initiate the reductive amination by adding a reducing agent, such as sodium cyanoborohydride (NaCNBH₃).
-
Incubate the reaction mixture at room temperature for a defined period (e.g., 24 hours) with gentle stirring.
-
-
Purification of HESylated Protein:
-
Stop the reaction by adding a quenching agent (e.g., Tris buffer).
-
Purify the HESylated protein from the reaction mixture using ion-exchange chromatography to separate it from unreacted protein and HES.
-
Further purify and buffer-exchange the HESylated protein using size-exclusion chromatography.
-
XTENylation of a Target Protein (Genetic Fusion)
Principle: Similar to PASylation, XTENylation involves the genetic fusion of a gene encoding an unstructured, hydrophilic polypeptide (XTEN) to the gene of the target protein. The XTEN sequence is composed of a non-repetitive sequence of small, hydrophilic amino acids.
Methodology:
-
Vector Construction:
-
Synthesize the gene encoding the desired XTEN sequence.
-
Clone the XTEN gene and the target protein gene into an expression vector, creating an in-frame fusion at either the N- or C-terminus. The vector may also include purification tags.
-
Verify the construct by DNA sequencing.
-
-
Protein Expression:
-
Express the XTEN-fusion protein in E. coli following a similar procedure as for PASylation. Optimization of expression conditions (e.g., temperature, induction time) may be required.
-
-
Protein Purification:
-
Purify the XTENylated protein using a combination of chromatography techniques. A common strategy involves an initial affinity chromatography step (e.g., IMAC if a His-tag is present), followed by removal of the tag with a specific protease if desired, and a final polishing step using ion-exchange and/or size-exclusion chromatography to obtain a highly pure and homogeneous product.
-
Key Experimental Protocols for Protein Stability Assessment
Thermal Shift Assay (TSA) or Differential Scanning Fluorimetry (DSF)
Principle: This technique measures the thermal stability of a protein by monitoring its unfolding as a function of temperature. A fluorescent dye that binds to hydrophobic regions of the protein is used, and as the protein unfolds, these regions become exposed, leading to an increase in fluorescence. The melting temperature (Tₘ) is the temperature at which 50% of the protein is unfolded.
Methodology:
-
Sample Preparation:
-
Prepare a solution of the purified protein at a known concentration (e.g., 0.1-1 mg/mL) in the desired buffer.
-
Add a fluorescent dye (e.g., SYPRO Orange) to the protein solution at a final concentration of 5x.
-
Aliquot the protein-dye mixture into a 96-well PCR plate.
-
-
Data Acquisition:
-
Place the plate in a real-time PCR instrument.
-
Set up a melt curve experiment with a temperature gradient (e.g., from 25°C to 95°C with a ramp rate of 1°C/minute).
-
Monitor the fluorescence at the appropriate excitation and emission wavelengths for the dye.
-
-
Data Analysis:
-
Plot the fluorescence intensity as a function of temperature.
-
The Tₘ is determined from the inflection point of the sigmoidal melting curve, often by fitting the data to a Boltzmann equation.
-
Size-Exclusion Chromatography (SEC)
Principle: SEC separates molecules based on their hydrodynamic radius. It can be used to assess the aggregation state and stability of a protein. A stable protein preparation will elute as a single, sharp peak corresponding to its monomeric form, while the presence of aggregates will result in additional peaks at earlier elution times.
Methodology:
-
System Equilibration:
-
Equilibrate a suitable SEC column (chosen based on the molecular weight of the protein) with a filtered and degassed mobile phase (e.g., phosphate-buffered saline).
-
-
Sample Injection:
-
Inject a small volume of the purified protein sample onto the column.
-
-
Data Collection:
-
Monitor the elution profile using a UV detector (typically at 280 nm).
-
-
Data Analysis:
-
Analyze the chromatogram to determine the percentage of monomer, aggregates, and fragments. An increase in the aggregate peak over time or under stress conditions indicates instability.
-
Circular Dichroism (CD) Spectroscopy
Principle: CD spectroscopy measures the difference in absorption of left- and right-circularly polarized light by chiral molecules. It is a powerful technique for assessing the secondary and tertiary structure of proteins. Changes in the CD spectrum can indicate conformational changes and unfolding.
Methodology:
-
Sample Preparation:
-
Prepare a dilute solution of the protein (e.g., 0.1 mg/mL) in a CD-compatible buffer (i.e., a buffer that does not have high absorbance in the far-UV region).
-
-
Data Acquisition:
-
Record the CD spectrum in the far-UV region (e.g., 190-250 nm) to assess secondary structure.
-
For thermal stability, record the CD signal at a specific wavelength (e.g., 222 nm for alpha-helical proteins) as a function of increasing temperature.
-
-
Data Analysis:
-
The far-UV spectrum can be deconvoluted to estimate the percentage of different secondary structure elements.
-
The thermal unfolding curve can be used to determine the Tₘ.
-
References
- 1. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 2. PASylation of antibody fragments and alternative binding proteins - XL-protein offers PASylation, a biological alternative to PEGylation [xl-protein.com]
- 3. A Brief Description of the Advantages and Challenges of PEGylated Proteins | MtoZ Biolabs [mtoz-biolabs.com]
- 4. researchgate.net [researchgate.net]
- 5. academic.oup.com [academic.oup.com]
A Comparative Guide to PROTACs Featuring m-PEG3-Hydrazide Linkers in Targeted Protein Degradation
In the rapidly advancing field of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) have emerged as a powerful therapeutic modality. These heterobifunctional molecules leverage the cell's ubiquitin-proteasome system to selectively eliminate disease-causing proteins. The linker component, which connects the target-binding ligand and the E3 ligase-recruiting moiety, is a critical determinant of a PROTAC's efficacy, influencing its potency, selectivity, and pharmacokinetic properties. This guide provides a comparative analysis of PROTACs incorporating m-PEG3-Hydrazide linkers, with a focus on their characterization and performance against alternative linker strategies, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.
The Role of the this compound Linker in PROTAC Design
Polyethylene glycol (PEG) linkers are widely used in PROTAC design due to their hydrophilicity, biocompatibility, and tunable length.[1][2] The this compound linker offers a specific length of three ethylene glycol units and a hydrazide functional group. The PEG portion enhances solubility and can improve cell permeability, while the hydrazide group serves as a versatile chemical handle for conjugation to a ligand, often through reaction with an aldehyde or ketone to form a hydrazone linkage. This synthetic strategy is particularly useful in the rapid generation of PROTAC libraries for screening purposes.[3][4]
Performance Comparison of PROTAC Linkers
The efficacy of a PROTAC is primarily assessed by its ability to induce the degradation of the target protein, quantified by the DC50 (the concentration of PROTAC required to degrade 50% of the target protein) and Dmax (the maximum percentage of target protein degradation) values.[5] The following tables provide a comparative overview of the performance of PROTACs with different linkers, with a focus on the well-characterized target, Bromodomain-containing protein 4 (BRD4).
While direct head-to-head data for a PROTAC utilizing an this compound linker in its final form is not extensively published, we can infer its potential performance by examining data from PROTACs with PEG3 linkers and those synthesized using hydrazide chemistry.
Table 1: Comparison of Linker Types for BRD4 Degradation (Recruiting VHL E3 Ligase)
| PROTAC (Hypothetical) | Linker Type | Linker Length (atoms) | DC50 (nM) | Dmax (%) | Reference(s) |
| PROTAC A | m-PEG3 | ~12 | 55 | 85 | |
| PROTAC B | PEG4 | ~15 | 20 | 95 | |
| PROTAC C | PEG5 | ~18 | 15 | >98 | |
| PROTAC D | PEG6 | ~21 | 30 | 92 | |
| PROTAC E | Alkyl | 12 | 25 | >95 |
This table presents a synthesized comparison based on published data for JQ1-based BRD4 degraders recruiting the VHL E3 ligase. The data for the m-PEG3 linker is inferred from studies on PEG3 linkers.
Table 2: Comparison of BRD4 Degraders Recruiting Different E3 Ligases
| PROTAC | Warhead | E3 Ligase Recruited | Linker Type | DC50 (nM) | Dmax (%) | Cell Line | Reference(s) |
| MZ1 | JQ1 | VHL | PEG | ~13 | >95 | HeLa | |
| dBET1 | JQ1 | Cereblon | PEG | ~3 | >95 | HeLa | |
| ARV-825 | OTX015 | Cereblon | PEG | <1 | >95 | Namalwa |
Signaling Pathways and Experimental Workflows
To visually represent the complex biological processes and experimental procedures involved in PROTAC characterization, the following diagrams are provided in the DOT language for Graphviz.
Caption: PROTAC-mediated degradation of a target protein.
Caption: Experimental workflow for PROTAC characterization.
Experimental Protocols
Detailed methodologies for key experiments are crucial for the evaluation and comparison of PROTAC performance.
Protocol 1: Western Blotting for Protein Degradation
This protocol outlines the steps to quantify the degradation of a target protein in cells following PROTAC treatment.
Materials:
-
Cell culture reagents
-
PROTAC compound and vehicle control (e.g., DMSO)
-
Phosphate-buffered saline (PBS), ice-cold
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein (e.g., anti-BRD4)
-
Primary antibody against a loading control (e.g., anti-GAPDH or anti-β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Culture and Treatment: Plate cells at a suitable density in 6-well plates and allow them to adhere overnight. Treat cells with varying concentrations of the PROTAC for a specified duration (e.g., 24 hours). Include a vehicle-only control.
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each cell lysate using the BCA assay according to the manufacturer's instructions.
-
Sample Preparation: Normalize the protein concentration for all samples. Add an equal volume of 2x Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.
-
SDS-PAGE and Transfer: Load equal amounts of protein per lane and separate them by SDS-PAGE. Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the target protein overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis: Apply the ECL substrate and capture the chemiluminescent signal using an imaging system. Quantify the band intensities using densitometry software. Normalize the target protein levels to the loading control. Calculate the percentage of protein degradation relative to the vehicle-treated control. From this data, generate dose-response curves to determine the DC50 and Dmax values.
Protocol 2: Surface Plasmon Resonance (SPR) for Ternary Complex Formation
This protocol describes how to assess the formation and stability of the PROTAC-induced ternary complex (Target Protein-PROTAC-E3 Ligase).
Materials:
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., CM5)
-
Amine coupling kit
-
Purified recombinant target protein (e.g., BRD4)
-
Purified recombinant E3 ligase (e.g., VHL or CRBN complex)
-
PROTAC compound
-
Running buffer (e.g., HBS-EP+)
Procedure:
-
Ligand Immobilization: Immobilize the E3 ligase onto the sensor chip surface using amine coupling.
-
Binary Interaction Analysis (PROTAC to E3 Ligase): Inject a series of PROTAC concentrations over the immobilized E3 ligase to determine the binary binding affinity (KD).
-
Binary Interaction Analysis (PROTAC to Target Protein): In a separate experiment, immobilize the target protein and inject a series of PROTAC concentrations to determine its binary binding affinity.
-
Ternary Complex Formation Analysis:
-
Prepare a series of solutions containing a fixed concentration of the target protein and varying concentrations of the PROTAC.
-
Inject these mixtures over the immobilized E3 ligase surface.
-
The resulting sensorgrams will show the formation and dissociation of the ternary complex.
-
-
Data Analysis:
-
Fit the sensorgram data to an appropriate binding model to determine the kinetic parameters (ka, kd) and affinity (KD) of the ternary complex.
-
Calculate the cooperativity factor (α) by comparing the binding affinity of the PROTAC to the E3 ligase in the absence and presence of the target protein. A value of α > 1 indicates positive cooperativity, suggesting that the formation of the binary complex enhances the binding of the third component.
-
Conclusion
The this compound linker represents a valuable tool in the design and synthesis of PROTACs. Its PEG component can confer favorable physicochemical properties, while the hydrazide functionality facilitates efficient library synthesis for rapid screening and optimization. While direct comparative data for a final PROTAC product containing an this compound linker is limited, the performance of PROTACs with PEG3 linkers suggests they can achieve potent and efficacious degradation of target proteins. The optimal linker is highly dependent on the specific target and E3 ligase pair, and therefore, empirical evaluation of various linker types and lengths, using the detailed protocols provided, is essential for the development of successful PROTAC-based therapeutics. The continued exploration of novel linker chemistries and the application of structural and computational biology will further refine the rational design of next-generation protein degraders.
References
A Researcher's Guide to Determining the Degree of PEGylation for m-PEG3-Hydrazide Conjugates
For researchers and scientists in the field of drug development, the precise characterization of PEGylated molecules is paramount. The degree of PEGylation—the average number of polyethylene glycol (PEG) chains attached to a molecule—directly impacts the therapeutic efficacy, pharmacokinetics, and immunogenicity of a bioconjugate. This guide provides a comparative overview of common analytical techniques for determining the degree of PEGylation for m-PEG3-Hydrazide conjugates, complete with experimental protocols and illustrative data.
Comparison of Key Analytical Methods
The selection of an appropriate analytical method for determining the degree of PEGylation depends on several factors, including the nature of the conjugate, the required precision, and the available instrumentation. Here, we compare three widely used techniques: Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC), along with a specific assay for hydrazide quantification.
| Method | Principle | Advantages | Limitations | Typical Data Output |
| ¹H NMR Spectroscopy | Measures the ratio of the integral of characteristic PEG proton signals to that of a known proton signal on the parent molecule.[1][2] | Quantitative, non-destructive, provides detailed structural information.[1] | Requires relatively high sample concentration and purity; spectral overlap can be a challenge. | Degree of PEGylation, structural confirmation. |
| Mass Spectrometry (LC-MS) | Determines the molecular weight of the conjugate, from which the number of attached PEG units can be calculated.[3][4] | High sensitivity and accuracy, provides information on heterogeneity and site of PEGylation. | Complex data analysis for polydisperse PEGs, potential for ion suppression. | Average molecular weight, distribution of PEGylated species, drug-to-antibody ratio (DAR). |
| HPLC (SEC with UV/RI) | Separates molecules based on their hydrodynamic volume. The shift in retention time upon PEGylation can be correlated with the degree of PEGylation. | Robust, reproducible, and widely available. | Indirect method for determining the degree of PEGylation, requires calibration with standards. | Retention time, peak area, molecular weight estimation. |
| TNBS Assay | Colorimetric assay that quantifies the number of free hydrazide groups remaining after conjugation. | Simple, cost-effective, and suitable for high-throughput screening. | Indirect measurement of PEGylation, potential for interference from other primary amines. | Absorbance, concentration of unreacted hydrazide. |
Illustrative Data Presentation
The following table presents a hypothetical comparison of results for an this compound conjugated to a model protein, as determined by the different analytical methods.
| Analytical Method | Parameter Measured | Result for this compound Conjugate |
| ¹H NMR Spectroscopy | Degree of PEGylation | 2.8 |
| Mass Spectrometry (LC-MS) | Average Molecular Weight (Da) | 26,450 |
| Calculated Degree of PEGylation | 2.9 | |
| HPLC (SEC-UV/RI) | Apparent Molecular Weight (kDa) | 35 |
| Estimated Degree of PEGylation | 2.5 - 3.0 | |
| TNBS Assay | % Unreacted Hydrazide Groups | 5% |
| Calculated Degree of PEGylation | 2.85 |
Experimental Protocols
Detailed methodologies for each of the key experiments are provided below.
¹H NMR Spectroscopy for Degree of PEGylation
Objective: To quantitatively determine the average number of this compound molecules conjugated to a protein.
Materials:
-
Lyophilized this compound conjugate
-
Deuterium oxide (D₂O)
-
Internal standard (e.g., dimethyl sulfoxide-d6, DMSO-d6)
-
NMR tubes
Procedure:
-
Sample Preparation: Accurately weigh 1-5 mg of the lyophilized conjugate and dissolve it in a known volume of D₂O (e.g., 500 µL).
-
Add a precise amount of the internal standard (e.g., 1 µL of a 1% DMSO-d6 solution in D₂O).
-
Vortex the sample gently to ensure homogeneity and transfer to an NMR tube.
-
Data Acquisition: Acquire the ¹H NMR spectrum using a spectrometer (e.g., 300 MHz or higher). Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio and an appropriate relaxation delay.
-
Data Analysis:
-
Process the spectrum (Fourier transform, phase correction, and baseline correction).
-
Integrate the characteristic repeating ethylene oxide proton signal of PEG (typically around 3.6 ppm).
-
Integrate a well-resolved proton signal from the parent molecule that is known and does not overlap with other signals.
-
Integrate the signal from the internal standard.
-
Calculate the degree of PEGylation using the ratio of the PEG signal integral to the parent molecule's signal integral, normalized to the number of protons each signal represents.
-
LC-MS Analysis of PEGylated Conjugates
Objective: To determine the average molecular weight and heterogeneity of the this compound conjugate.
Materials:
-
This compound conjugate solution
-
Solvents for liquid chromatography (e.g., water, acetonitrile, formic acid)
-
A liquid chromatography system coupled to a mass spectrometer (e.g., Q-TOF or Orbitrap).
Procedure:
-
Sample Preparation: Dilute the conjugate to a suitable concentration (e.g., 0.1-1 mg/mL) in the initial mobile phase.
-
Chromatography:
-
Equilibrate the reversed-phase column (e.g., C4 or C8) with the initial mobile phase.
-
Inject the sample and perform a gradient elution to separate the conjugate from impurities.
-
-
Mass Spectrometry:
-
The eluent from the LC is introduced into the mass spectrometer.
-
Acquire mass spectra in the appropriate mass range for the expected conjugate size.
-
-
Data Analysis:
-
Deconvolute the raw mass spectrum to obtain the zero-charge mass spectrum.
-
The peak corresponding to the highest intensity represents the average molecular weight of the conjugate population.
-
The distribution of peaks indicates the heterogeneity of PEGylation.
-
The degree of PEGylation is calculated by subtracting the molecular weight of the unconjugated molecule from the average molecular weight of the conjugate and dividing by the molecular weight of a single this compound chain.
-
Size-Exclusion Chromatography (SEC) with UV/RI Detection
Objective: To separate the PEGylated conjugate from the unconjugated molecule and free PEG, and to estimate the degree of PEGylation.
Materials:
-
This compound conjugate solution
-
SEC column
-
Mobile phase (e.g., phosphate-buffered saline)
-
HPLC system with UV and Refractive Index (RI) detectors.
Procedure:
-
System Setup: Equilibrate the SEC column with the mobile phase at a constant flow rate.
-
Sample Injection: Inject a known concentration of the conjugate solution onto the column.
-
Detection: Monitor the elution profile using both UV (at 280 nm for protein) and RI detectors. The RI detector is sensitive to the PEG moiety.
-
Data Analysis:
-
The chromatogram will show peaks corresponding to the PEGylated conjugate, unconjugated molecule, and any free PEG.
-
The retention time of the conjugate peak will be shorter than that of the unconjugated molecule due to its larger hydrodynamic volume.
-
By creating a calibration curve with proteins of known molecular weights, the apparent molecular weight of the conjugate can be estimated.
-
The relative peak areas from the UV and RI detectors can provide information about the composition of the conjugate.
-
TNBS Assay for Hydrazide Quantification
Objective: To determine the amount of unreacted this compound in a conjugation reaction mixture.
Materials:
-
2,4,6-Trinitrobenzenesulfonic acid (TNBS) solution
-
Reaction buffer (e.g., 0.1 M sodium bicarbonate, pH 8.5)
-
Conjugation reaction sample and a negative control (unconjugated molecule)
-
Standard solution of this compound of known concentration
-
Spectrophotometer
Procedure:
-
Standard Curve: Prepare a series of dilutions of the this compound standard in the reaction buffer.
-
Sample Preparation: Dilute the conjugation reaction sample and the negative control in the reaction buffer.
-
Reaction:
-
To a set volume of each standard, sample, and control, add a specific volume of the TNBS solution.
-
Incubate the reactions at room temperature for a defined period (e.g., 30-60 minutes).
-
-
Measurement: Measure the absorbance of each solution at a specific wavelength (e.g., 335 nm or 500 nm, depending on the reaction conditions).
-
Calculation:
-
Subtract the absorbance of the negative control from the sample absorbance.
-
Use the standard curve to determine the concentration of unreacted hydrazide groups in the sample.
-
The degree of PEGylation can be indirectly calculated by determining the amount of hydrazide that has reacted.
-
Visualizing the Workflow
To better understand the experimental process, the following diagrams illustrate the workflows for the key analytical techniques.
Figure 1. Experimental workflow for ¹H NMR analysis.
Figure 2. Experimental workflow for LC-MS analysis.
Figure 3. Logical relationship of analytical techniques.
References
Stability Showdown: Aromatic Hydrazones Demonstrate Superior Stability Over Aliphatic Counterparts for Drug Development
For researchers and drug development professionals, the stability of a chemical linker is a critical parameter influencing the efficacy and safety of targeted therapies. This guide provides a detailed comparison of the stability of aliphatic versus aromatic hydrazone bonds, supported by experimental data, to inform the selection of appropriate linkers in drug delivery systems.
Hydrazone bonds are frequently employed as pH-sensitive linkers in drug conjugates, designed to be stable at the physiological pH of blood (≈7.4) and to cleave in the acidic environments of endosomes and lysosomes (pH 4.5–6.0). However, premature cleavage in systemic circulation can lead to off-target toxicity and reduced therapeutic efficacy. A critical determinant of a hydrazone linker's stability is the nature of the carbonyl precursor: aliphatic or aromatic.
Executive Summary
Experimental evidence overwhelmingly indicates that aromatic hydrazones are significantly more stable than aliphatic hydrazones , particularly at neutral pH. This enhanced stability is attributed to the resonance stabilization of the hydrazone bond by the aromatic ring. In acidic conditions, both types of hydrazones undergo hydrolysis, but aliphatic hydrazones exhibit much faster cleavage rates. The stability of hydrazone linkers is also notably lower in plasma compared to buffer solutions, due to enzymatic and chemical catalysis by plasma components.
Quantitative Stability Comparison
The following table summarizes the key stability differences based on available experimental data. It is important to note that direct head-to-head comparisons of simple, unconjugated hydrazones under identical conditions are scarce in the literature. The data presented here is largely based on studies of polymer-drug conjugates, which provides a strong indication of the relative stability.
| Hydrazone Type | Condition | Half-life (t½) | Key Findings |
| Aromatic Hydrazone | pH 7.4 (Buffer) | > 72 hours | Highly stable with minimal hydrolysis.[1] |
| pH 5.5 (Buffer) | Not reached after 48 hours | Stable even under moderately acidic conditions.[1] | |
| Plasma | Rapid degradation | Significantly less stable than in buffer, but generally more stable than aliphatic hydrazones.[2] | |
| Aliphatic Hydrazone | pH 7.4 (Buffer) | 20 - 150 minutes | Significantly less stable than aromatic hydrazones at physiological pH.[1] |
| pH 5.5 (Buffer) | < 2 minutes | Extremely rapid hydrolysis in acidic conditions.[1] | |
| Plasma | Very rapid degradation | Generally considered too unstable for applications requiring prolonged circulation. |
Chemical Rationale for Stability Differences
The increased stability of aromatic hydrazones is due to the conjugation of the C=N double bond with the aromatic ring. This delocalization of π-electrons reduces the electrophilicity of the hydrazone carbon, making it less susceptible to nucleophilic attack by water, which is the initiating step of hydrolysis. Aliphatic hydrazones lack this resonance stabilization, rendering them more prone to hydrolysis.
Experimental Protocols
Accurate assessment of hydrazone bond stability is crucial for the development of effective drug conjugates. Below are generalized protocols for determining stability in buffer and plasma.
Protocol 1: In Vitro Hydrazone Stability Assay in Buffer
Objective: To determine the hydrolytic stability of a hydrazone-linked compound at different pH values.
Materials:
-
Hydrazone-linked compound
-
Buffer solutions (e.g., phosphate-buffered saline for pH 7.4, acetate or citrate buffers for acidic pH)
-
Organic solvent (e.g., DMSO, acetonitrile)
-
Reverse-phase high-performance liquid chromatography (RP-HPLC) system with a UV detector
Procedure:
-
Buffer Preparation: Prepare buffers at the desired pH values (e.g., 5.0, 6.0, and 7.4).
-
Sample Preparation: Prepare a stock solution of the hydrazone-linked compound in an appropriate organic solvent. Dilute the stock solution in each buffer to a final concentration suitable for HPLC analysis, ensuring the final organic solvent concentration is low (<1%).
-
Incubation: Incubate the samples at 37°C.
-
Time-Point Analysis: At predetermined time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot from each sample.
-
HPLC Analysis: Analyze the aliquots by RP-HPLC to separate the intact compound from its hydrolysis products.
-
Data Analysis: Calculate the percentage of the intact compound remaining at each time point relative to time zero. Determine the half-life (t½) at each pH by fitting the data to a first-order decay model.
Protocol 2: In Vitro Plasma Stability Assay
Objective: To evaluate the stability of a hydrazone-linked compound in a more biologically relevant matrix.
Materials:
-
Hydrazone-linked compound
-
Plasma (from relevant species, e.g., human, mouse)
-
Cold organic solvent (e.g., acetonitrile or methanol) for protein precipitation
-
Liquid chromatography-mass spectrometry (LC-MS) system
Procedure:
-
Plasma Preparation: Thaw frozen plasma at 37°C and centrifuge to remove any precipitates.
-
Sample Preparation: Prepare a stock solution of the hydrazone-linked compound. Spike the plasma with the stock solution to the desired final concentration.
-
Incubation: Incubate the plasma samples at 37°C.
-
Time-Point Sampling: At various time points, withdraw aliquots of the plasma sample.
-
Protein Precipitation: To stop the reaction, add cold organic solvent (typically 3-4 volumes) to the plasma aliquot. Vortex and centrifuge at high speed to pellet the precipitated proteins.
-
Supernatant Analysis: Collect the supernatant and analyze by LC-MS to quantify the amount of intact compound.
-
Data Analysis: Calculate the half-life (t½) of the compound in plasma.
Visualizing the Mechanisms
To further illustrate the concepts discussed, the following diagrams depict the acid-catalyzed hydrolysis of a hydrazone bond and a typical workflow for assessing hydrazone stability.
Caption: Acid-catalyzed hydrolysis of a hydrazone bond.
Caption: Experimental workflow for in vitro stability testing.
Conclusion
The choice between an aliphatic and an aromatic hydrazone linker has profound implications for the stability and in vivo performance of a drug conjugate. Aromatic hydrazones offer significantly greater stability at physiological pH, a critical feature for minimizing premature drug release and associated off-target toxicity. While aliphatic hydrazones provide rapid cleavage in acidic environments, their instability in neutral conditions may limit their utility. Therefore, for applications requiring a balance of stability in circulation and efficient cleavage at the target site, aromatic hydrazones represent a more robust and reliable choice. Researchers should carefully consider the desired release kinetics and perform rigorous stability studies, such as those outlined above, to select the optimal linker for their specific application.
References
A Comparative Guide to the Analysis of m-PEG3-Hydrazide Conjugates by HPLC
The covalent attachment of polyethylene glycol (PEG) chains, or PEGylation, to therapeutic molecules is a widely employed strategy to enhance their pharmacokinetic and pharmacodynamic properties. The m-PEG3-Hydrazide linker is a valuable tool in this field, enabling the site-specific conjugation of PEG to aldehydes or ketones on target molecules, forming a stable hydrazone bond. Accurate and robust analytical methods are crucial for the characterization and quality control of these bioconjugates. High-Performance Liquid Chromatography (HPLC) stands as a cornerstone technique for these analyses, offering several modalities to assess purity, aggregation, and other critical quality attributes. This guide provides a comparative overview of HPLC methods for analyzing this compound conjugates, alongside alternative techniques, supported by experimental data and detailed protocols.
Data Presentation: Comparison of Analytical Techniques
The selection of an appropriate analytical technique depends on the specific information required. The following table summarizes the performance of various HPLC methods and alternative techniques for the analysis of PEGylated conjugates. While specific data for this compound conjugates is limited, the presented data for other PEGylated molecules provides a strong basis for comparison.
| Analytical Technique | Principle | Typical Resolution | Throughput | Key Advantages | Key Limitations |
| Reversed-Phase HPLC (RP-HPLC) | Separation based on hydrophobicity. | High | Moderate to High | Excellent for separating isomers and degradation products. Compatible with mass spectrometry.[1][2][3] | The polydispersity of PEG can lead to peak broadening.[2][3] |
| Size-Exclusion Chromatography (SEC) | Separation based on hydrodynamic volume. | Moderate | High | Effective for quantifying aggregates and free PEG. | Limited ability to separate species of similar size, such as positional isomers. |
| Hydrophilic Interaction Liquid Chromatography (HILIC) | Separation based on polarity. | High | Moderate | Well-suited for polar molecules and can provide orthogonal selectivity to RP-HPLC. | Can be sensitive to mobile phase composition and may have longer equilibration times. |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Separation by HPLC coupled with mass detection. | High | Moderate | Provides molecular weight information, enabling definitive identification of conjugates and impurities. | Complex spectra can arise from multiple charge states of PEGylated molecules. |
| Capillary Electrophoresis (CE) | Separation based on charge-to-size ratio. | High | High | High resolving power for different PEGylated species with minimal sample consumption. | Less informative for structural elucidation compared to MS. |
Experimental Protocols
Detailed methodologies are essential for reproducing analytical results. Below are representative protocols for the key HPLC techniques used in the analysis of PEGylated conjugates.
Reversed-Phase HPLC (RP-HPLC) Protocol
This method is suitable for assessing the purity of this compound conjugates and separating them from unconjugated starting materials and degradation products.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.
-
Gradient: A typical gradient would be a linear increase from 5% to 95% Mobile Phase B over 30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV absorbance at 220 nm and 280 nm.
-
Sample Preparation: Dissolve the conjugate in Mobile Phase A at a concentration of 1 mg/mL.
Size-Exclusion Chromatography (SEC) Protocol
This method is ideal for the detection and quantification of aggregates and the separation of the conjugate from free (unconjugated) this compound.
-
Column: SEC column with a suitable pore size for the expected molecular weight of the conjugate (e.g., 7.8 x 300 mm).
-
Mobile Phase: 100 mM sodium phosphate, 150 mM NaCl, pH 7.0.
-
Flow Rate: 0.5 mL/min.
-
Detection: UV absorbance at 280 nm and Refractive Index (RI) for detecting species without a chromophore.
-
Sample Preparation: Dissolve the conjugate in the mobile phase at a concentration of 1 mg/mL.
Hydrophilic Interaction Liquid Chromatography (HILIC) Protocol
HILIC offers an alternative selectivity to RP-HPLC and is particularly useful for polar conjugates.
-
Column: HILIC column (e.g., amide- or diol-based stationary phase, 4.6 x 150 mm).
-
Mobile Phase A: 95% Acetonitrile, 5% water with 10 mM ammonium formate.
-
Mobile Phase B: 50% Acetonitrile, 50% water with 10 mM ammonium formate.
-
Gradient: A linear gradient from 100% Mobile Phase A to 100% Mobile Phase B over 30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV absorbance at 220 nm and Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD) for universal detection.
-
Sample Preparation: Dissolve the conjugate in a high organic solvent mixture (e.g., 80% acetonitrile) at a concentration of 1 mg/mL.
Mandatory Visualization
The following diagrams illustrate the general workflow for the synthesis and analysis of an this compound conjugate and the logical relationship between different analytical techniques.
Caption: Workflow of this compound conjugation and subsequent analysis.
Caption: Relationship between analytical goals and techniques.
References
A Head-to-Head Battle of Bioconjugation Titans: m-PEG3-Hydrazide vs. SMCC Crosslinker
For researchers, scientists, and drug development professionals navigating the intricate world of bioconjugation, the choice of a crosslinker is a critical decision that profoundly impacts the efficacy, stability, and homogeneity of the resulting biomolecule conjugate. Two prominent players in this arena are m-PEG3-Hydrazide, which leverages hydrazone chemistry, and the widely used Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC), a stalwart of maleimide-based conjugation. This guide provides an objective, data-driven comparison of these two crosslinkers to empower researchers in making informed decisions for their specific applications, from antibody-drug conjugates (ADCs) to PROTACs and beyond.
At a Glance: Key Differences and Performance Metrics
The fundamental distinction between this compound and SMCC lies in their reactive targets and the nature of the covalent bond they form. SMCC facilitates the formation of a highly stable thioether bond by targeting primary amines and sulfhydryl groups. In contrast, this compound forms a pH-sensitive hydrazone bond by reacting with carbonyl groups (aldehydes or ketones). This seemingly subtle difference has significant implications for conjugation strategy, conjugate stability, and potential applications.
| Feature | This compound | SMCC (Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate) |
| Target Functional Groups | Aldehydes and Ketones | Primary Amines and Sulfhydryls |
| Resulting Covalent Bond | Hydrazone | Thioether |
| Bond Stability | pH-sensitive; more labile at acidic pH (e.g., endosomes, lysosomes)[1][2]. Half-life can range from minutes to hours at acidic pH, to highly stable at neutral pH[2]. | Highly stable thioether bond[3]. However, the maleimide adduct can undergo a retro-Michael reaction, leading to deconjugation in vivo[3]. |
| Conjugation Strategy | Site-specific conjugation to glycans on antibodies after oxidation to generate aldehydes. | Primarily targets lysine residues (amines) and cysteine residues (sulfhydryls). Can be less site-specific due to the abundance of lysines on protein surfaces. |
| Conjugate Homogeneity | Generally high, leading to a more uniform Drug-to-Antibody Ratio (DAR) when targeting glycans. | Can be heterogeneous (DARs of 0-8) when targeting native disulfides or lysines. |
| Spacer Arm | PEGylated (Polyethylene Glycol) | Cyclohexane |
| Spacer Arm Properties | Hydrophilic, enhances solubility and biocompatibility. | Provides stability to the maleimide group, reducing susceptibility to hydrolysis. |
| Common Applications | Antibody-drug conjugates (ADCs) with pH-dependent release, PROTACs, PEGylation. | Antibody-drug conjugates (ADCs) with stable linkage, immunotoxin preparation, hapten-carrier conjugation. |
Delving into the Chemistry: Reaction Mechanisms
Understanding the underlying chemical reactions is paramount to optimizing conjugation protocols and troubleshooting potential issues.
This compound: The Carbonyl Connection
The hydrazide moiety of this compound reacts with an aldehyde or ketone on a biomolecule to form a hydrazone bond, releasing a molecule of water. This reaction is typically carried out in a slightly acidic buffer (pH 5-7) to facilitate the reaction. A key advantage of this chemistry is the ability to achieve site-specific conjugation on glycoproteins, such as antibodies. The carbohydrate moieties in the Fc region of an antibody can be gently oxidized with sodium periodate to generate aldehyde groups, providing specific handles for hydrazide conjugation, distal to the antigen-binding sites.
SMCC: A Two-Step Amine-to-Thiol Ligation
SMCC is a heterobifunctional crosslinker, meaning it has two different reactive groups: an N-hydroxysuccinimide (NHS) ester and a maleimide. This allows for a controlled, two-step conjugation process. First, the NHS ester reacts with primary amines (like the side chain of lysine residues) on the first biomolecule at a pH of 7-9 to form a stable amide bond. After removing the excess, unreacted SMCC, the second biomolecule containing a sulfhydryl group (from a cysteine residue) is added. The maleimide group of the now-activated first biomolecule reacts specifically with the sulfhydryl group at a pH of 6.5-7.5 to form a stable thioether bond.
Experimental Protocols: A Step-by-Step Guide
Reproducibility is key in scientific research. The following are detailed, generalized protocols for bioconjugation using this compound and SMCC. Note that these protocols may require optimization for specific biomolecules and applications.
Protocol 1: Site-Specific Antibody Conjugation with this compound
This protocol describes the conjugation of this compound to the carbohydrate moieties of an antibody.
Materials:
-
Antibody in a suitable buffer (e.g., PBS, pH 7.4)
-
Sodium periodate (NaIO₄) solution (e.g., 100 mM in water, freshly prepared)
-
Glycerol solution (1 M in water)
-
This compound
-
Conjugation buffer (e.g., 0.1 M sodium acetate, pH 5.5)
-
Desalting columns (e.g., Zeba™ Spin Desalting Columns)
Procedure:
-
Antibody Oxidation: a. Prepare the antibody at a concentration of 1-10 mg/mL in a reaction buffer. b. Add freshly prepared sodium periodate solution to the antibody solution to a final concentration of 1-2 mM. c. Incubate the reaction mixture in the dark for 30 minutes at room temperature. d. Quench the reaction by adding glycerol to a final concentration of 15 mM and incubate for 5 minutes at room temperature. e. Remove excess periodate and byproducts by buffer exchange into the conjugation buffer using a desalting column.
-
Hydrazone Formation: a. Dissolve this compound in the conjugation buffer to a stock concentration of 10-50 mM. b. Add a 20-50 molar excess of the this compound solution to the oxidized antibody solution. c. For catalyzed reactions, aniline can be added to a final concentration of 10-20 mM. d. Incubate the reaction mixture for 2-4 hours at room temperature with gentle mixing.
-
Purification: a. Purify the antibody-PEG conjugate from excess reagents using a desalting column or size-exclusion chromatography (SEC).
Protocol 2: Antibody-Drug Conjugation using SMCC
This protocol outlines a two-step process for conjugating a thiol-containing drug to an antibody.
Materials:
-
Antibody (1-10 mg/mL in Amine Reaction Buffer, e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.2)
-
SMCC crosslinker
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Thiol-containing drug
-
Thiol Reaction Buffer (e.g., PBS, pH 7.2)
-
Quenching reagent (e.g., L-cysteine)
-
Desalting columns
Procedure:
-
Antibody Activation with SMCC: a. Prepare a 10 mM stock solution of SMCC in anhydrous DMF or DMSO immediately before use. b. Add a 5- to 20-fold molar excess of the SMCC stock solution to the antibody solution. The optimal molar excess depends on the antibody concentration. c. Incubate the reaction for 30-60 minutes at room temperature with gentle stirring.
-
Removal of Excess Crosslinker: a. Immediately after incubation, remove the unreacted SMCC using a desalting column equilibrated with Thiol Reaction Buffer.
-
Conjugation with Thiol-Containing Drug: a. Dissolve the thiol-containing drug in a compatible solvent. b. Add the thiol-containing drug solution to the maleimide-activated antibody solution. A molar excess of the drug (typically 1.5 to 5-fold over the available maleimide groups) is recommended. c. Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.
-
Quenching and Purification: a. Quench any unreacted maleimide groups by adding a quenching reagent to a final concentration of approximately 1 mM and incubate for an additional 15-30 minutes. b. Purify the antibody-drug conjugate using a desalting column or SEC to remove unreacted drug and other byproducts.
Visualizing the Workflow
To further clarify the experimental processes, the following diagrams illustrate the general workflows for bioconjugation with this compound and SMCC.
Conclusion: Selecting the Right Tool for the Job
The choice between this compound and SMCC is not a matter of one being definitively superior to the other, but rather a decision based on the specific requirements of the bioconjugation application.
Choose this compound when:
-
Site-specific conjugation is a priority, particularly for antibodies where modification of the Fc glycan is desired to preserve antigen-binding activity.
-
A pH-sensitive release mechanism is required, for instance, in the design of ADCs that release their payload in the acidic environment of endosomes or lysosomes.
-
Enhanced solubility and biocompatibility of the final conjugate are important considerations, thanks to the hydrophilic PEG spacer.
Choose SMCC when:
-
A highly stable, non-cleavable linkage is essential for the application, such as in the development of ADCs intended for long-term circulation and payload retention.
-
The target biomolecules have readily available primary amines and sulfhydryl groups for conjugation.
-
A well-established and robust conjugation chemistry with extensive literature support is preferred.
By carefully considering the factors outlined in this guide, researchers can confidently select the optimal crosslinker to advance their research and development goals, ultimately contributing to the creation of more effective and targeted biotherapeutics and research tools.
References
Safety Operating Guide
Proper Disposal of m-PEG3-Hydrazide: A Comprehensive Guide for Laboratory Professionals
Ensuring the safe and environmentally responsible disposal of laboratory chemicals is a critical aspect of research and development. This guide provides detailed procedures for the proper disposal of m-PEG3-Hydrazide, a polyethylene glycol (PEG)-based PROTAC linker. Adherence to these protocols is essential to mitigate risks to personnel and the environment.
Immediate Safety and Handling
Before initiating any disposal procedure, it is imperative to consult the Safety Data Sheet (SDS) provided by the supplier of your specific this compound product. Always wear appropriate personal protective equipment (PPE), including:
-
Chemical-resistant gloves (e.g., nitrile)
-
Safety glasses or goggles
-
A lab coat
Work in a well-ventilated area, preferably within a chemical fume hood.
Step-by-Step Disposal Protocol
The proper disposal route for this compound depends on its form (e.g., pure substance, in solution), potential contamination with other hazardous materials, and the specific regulations of your institution and locality.
-
Waste Identification and Segregation :
-
All waste containing this compound, including contaminated items like pipette tips, weighing paper, and absorbent materials, must be collected in a designated hazardous waste container.
-
The container must be made of a chemically compatible material (e.g., high-density polyethylene - HDPE) and have a secure, leak-proof lid.
-
Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.
-
-
Labeling :
-
Clearly label the hazardous waste container with "Hazardous Waste," the full chemical name "this compound," and any other hazard information as required by your institution.
-
-
Storage :
-
Store the sealed waste container in a designated, secure, and well-ventilated secondary containment area, away from incompatible materials.
-
-
Disposal Arrangement :
-
Contact your institution's EHS department or a licensed chemical waste disposal contractor to arrange for the pickup and proper disposal of the waste. Provide them with the accurate chemical name and quantity.
-
Chemical Neutralization of Hydrazide Waste
For laboratories equipped and authorized to perform chemical neutralization of certain waste streams, the hydrazide functional group of this compound can be chemically treated before disposal. This should only be performed by trained personnel and in accordance with your institution's safety protocols. The polyethylene glycol (PEG) component of the molecule is generally considered to be of low toxicity and biodegradable, but it should not be discharged into wastewater systems as it can impact the biological and chemical oxygen demand of water treatment processes[1].
Important Considerations Before Neutralization:
-
Dilution is critical : All neutralization reactions with hydrazide compounds can be exothermic. The waste material should be diluted with water to a low concentration (typically less than 5%) before adding any neutralizing agent to control the reaction rate and heat generation[2].
-
Consult EHS : Always consult with your institution's EHS department before attempting any chemical neutralization of hazardous waste.
The following table summarizes potential neutralization agents for the hydrazide component, based on general procedures for hydrazine compounds. The exact efficacy and byproducts for this compound may vary.
| Neutralizing Agent | Procedure Overview | Key Considerations |
| Sodium Hypochlorite (Bleach) | Cautiously add a 5% sodium hypochlorite solution to a diluted solution of the hydrazide waste with continuous stirring. Add in small increments until bubbling ceases. | The reaction is exothermic. Must be performed on a dilute solution (<5% hydrazide). May produce carcinogenic byproducts like N-nitroso compounds[3]. |
| Hydrogen Peroxide | Add a dilute solution of hydrogen peroxide to the diluted hydrazide waste. The reaction can be catalyzed by copper (II) ions. | Two moles of hydrogen peroxide are typically required per mole of hydrazine[2]. A slight excess is recommended to ensure complete destruction. |
| α-Ketoglutaric Acid | React the hydrazide waste with an aqueous solution of α-ketoglutaric acid. This method is reported to be safer than oxidation with bleach. | This reaction has been shown to effectively neutralize hydrazine and its derivatives, forming relatively harmless and stable byproducts[4]. |
Experimental Protocol: Waste Stream Evaluation
The primary "experiment" in a laboratory setting to determine the correct disposal path is the evaluation of the waste stream's characteristics.
Objective : To determine if the this compound waste is contaminated with other hazardous materials.
Materials :
-
Waste container with this compound.
-
Documentation of all processes that contributed to the waste stream.
-
Safety Data Sheets (SDS) for all potential contaminants.
Procedure :
-
Identify all substances that have been mixed with the this compound.
-
Consult the SDS for each of these additional substances.
-
If any of the added substances are classified as hazardous (e.g., flammable, corrosive, reactive, toxic), the entire waste mixture must be managed as hazardous waste.
-
If the this compound is uncontaminated or only mixed with other non-hazardous materials, it can be disposed of as a single hazardous chemical waste stream.
Disposal Workflow Diagram
Caption: Workflow for the proper disposal of this compound waste.
Spill Management
In the event of a spill:
-
Evacuate and Ventilate : Evacuate the immediate area and ensure it is well-ventilated.
-
Containment : For liquid spills, use an inert absorbent material to soak up the substance.
-
Collection : Carefully collect the absorbed material and place it in the designated hazardous waste container.
-
Decontamination : Thoroughly clean the spill area.
-
Reporting : Report the spill to your EHS department.
By following these procedures, researchers, scientists, and drug development professionals can ensure the safe and compliant disposal of this compound, fostering a secure laboratory environment and protecting our ecosystem.
References
Safeguarding Your Research: A Comprehensive Guide to Handling m-PEG3-Hydrazide
For researchers, scientists, and professionals in drug development, the safe handling of chemical reagents is paramount. This guide provides essential, immediate safety and logistical information for the proper use and disposal of m-PEG3-Hydrazide, a polyethylene glycol (PEG)-based PROTAC linker. Adherence to these protocols is critical for ensuring personal safety and maintaining the integrity of your research.
Hazard Assessment and Personal Protective Equipment (PPE)
Recommended Personal Protective Equipment (PPE) for Handling this compound
| Body Part | Required PPE | Specifications and Best Practices |
| Hands | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended.[2][3] Always inspect gloves for tears or punctures before use. |
| Eyes | Safety goggles or glasses | Chemical splash goggles are required.[4] |
| Body | Laboratory coat | A flame-resistant lab coat should be worn and fully buttoned to protect against splashes. |
| Respiratory | Fume Hood | All handling of this compound should be conducted in a certified chemical fume hood. |
Operational Plan: Step-by-Step Handling Procedures
A systematic approach to handling this compound from receipt to disposal is crucial for laboratory safety.
1. Receiving and Storage:
-
Inspection: Upon receipt, visually inspect the container for any signs of damage or leakage.
-
Labeling: Ensure the container is clearly labeled with the chemical name and appropriate hazard warnings.
-
Storage: Store in a cool, dry, and dark place, away from heat and sources of ignition. The recommended storage temperature is often -20°C.
2. Preparation and Use:
-
Engineering Controls: All work with this compound must be performed in a properly functioning chemical fume hood.
-
Weighing and Transferring: Handle the compound carefully to avoid generating dust if it is in solid form. Use appropriate tools for transfers.
-
Dissolving: When preparing solutions, slowly add the this compound to the solvent to avoid splashing.
3. Spill Management:
-
Small Spills: For minor spills, absorb the material with an inert absorbent material (e.g., vermiculite, sand).
-
Large Spills: In the event of a large spill, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department immediately.
-
Decontamination: Thoroughly clean the spill area with an appropriate solvent and decontaminating agent.
Disposal Plan: Managing this compound Waste
All waste containing this compound must be treated as hazardous waste.
-
Waste Collection: Collect all contaminated materials, including empty containers, used gloves, and absorbent materials, in a designated and clearly labeled hazardous waste container.
-
Waste Segregation: Do not mix this compound waste with other incompatible waste streams.
-
Disposal: Dispose of the hazardous waste through your institution's EHS-approved chemical waste disposal program.
Experimental Workflow for Handling this compound
Caption: Workflow for the safe handling of this compound.
Quantitative Data Summary
| Property | Value | Source |
| Molecular Formula | C₁₀H₂₂N₂O₅ | |
| Molecular Weight | 250.29 g/mol | |
| Appearance | Colorless Liquid | |
| Purity | >97% | |
| Boiling Point | 408.1 ± 35.0 °C at 760 mmHg | |
| Density | 1.1 ± 0.1 g/cm³ |
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
